Technical Documentation Center

3-(4-Chlorophenyl)-3'-methoxypropiophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Chlorophenyl)-3'-methoxypropiophenone
  • CAS: 898787-64-9

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(4-Chlorophenyl)-3'-methoxypropiophenone

CAS Number: 898787-64-9 Synonyms: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one; 3'-Methoxy-3-(4-chlorophenyl)propiophenone Class: Dihydrochalcone / Diarylpropanone Intermediate[1][2] Executive Summary 3-(4-Chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 898787-64-9 Synonyms: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one; 3'-Methoxy-3-(4-chlorophenyl)propiophenone Class: Dihydrochalcone / Diarylpropanone Intermediate[1][2]

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) is a specialized synthetic intermediate belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 1,3-diarylpropane scaffold characterized by a central ketone functionality, a meta-methoxy substituted benzoyl ring, and a para-chloro substituted phenyl ring.[1]

This compound serves as a critical building block in the synthesis of diverse pharmacological agents, particularly in the development of selective serotonin reuptake inhibitors (SSRIs), tubulin polymerization inhibitors, and potential antidiabetic SGLT2 candidates.[1] Its saturated ketone core allows for versatile downstream functionalization, including reductive amination, Grignard addition, and Baeyer-Villiger oxidation.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7]

The following data establishes the baseline for identification and quality control.

PropertySpecification
CAS Number 898787-64-9
IUPAC Name 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
SMILES COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Predicted LogP ~4.2

Synthetic Pathways & Methodology

The synthesis of CAS 898787-64-9 is most efficiently achieved through a two-step sequence: a Claisen-Schmidt condensation to form the unsaturated chalcone, followed by a selective catalytic hydrogenation.[1]

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesis of (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.[1]

  • Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (aq, 10%), Ethanol.[1]

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Protocol:

  • Dissolve 3-methoxyacetophenone (15.0 g, 0.1 mol) and 4-chlorobenzaldehyde (14.1 g, 0.1 mol) in Ethanol (100 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add 10% NaOH solution (15 mL) dropwise over 20 minutes, maintaining temperature <10°C.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: The product often precipitates as a yellow solid.[1] Filter and wash with cold ethanol/water (1:1). If oil separates, extract with DCM, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol to yield yellow needles.

Step 2: Selective Hydrogenation (Target Synthesis)

Objective: Reduction of the alkene moiety without dechlorinating the aromatic ring.[1]

  • Reagents: Chalcone intermediate, H₂ (balloon pressure), 10% Pd/C (or PtO₂ to minimize dechlorination risk), Ethyl Acetate.[1]

  • Critical Control Point: Over-reduction can lead to the alcohol or removal of the chlorine atom.[1]

Protocol:

  • Dissolve the chalcone (10.0 g) in Ethyl Acetate (150 mL).

  • Add 10% Pd/C catalyst (0.5 g, 5 wt% loading). Note: For strict chemoselectivity, Wilkinson’s catalyst can be used, but Pd/C is standard for industrial scalability.[1]

  • Purge the flask with Nitrogen (3x), then Hydrogen (3x).

  • Stir vigorously under H₂ (1 atm) at room temperature for 2–4 hours.

  • Validation: Monitor consumption of the starting material via HPLC. Stop immediately upon disappearance of the alkene peak to prevent carbonyl reduction.[1]

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 9:1) yields the target dihydrochalcone as a white/off-white solid.[1]

Visualization of Reaction Logic[1]

The following diagram illustrates the synthetic flow and potential downstream applications, highlighting the strategic position of CAS 898787-64-9.[1]

SynthesisPath start1 3-Methoxyacetophenone chalcone Chalcone Intermediate (Unsaturated) start1->chalcone NaOH, EtOH Claisen-Schmidt start2 4-Chlorobenzaldehyde start2->chalcone target TARGET: 3-(4-Chlorophenyl)- 3'-methoxypropiophenone (CAS 898787-64-9) chalcone->target H2, Pd/C Selective Reduction alcohol 1,3-Diarylpropanol (Reduction) target->alcohol NaBH4 amine Diarylpropylamine (Reductive Amination) target->amine R-NH2, NaBH3CN

Figure 1: Synthetic route from commodity reagents to the target dihydrochalcone and subsequent derivatization.[1]

Analytical Characterization (QC)[1]

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃, 400 MHz.[1]

  • Key Signals:

    • δ 3.83 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 3.05 (t, J=7.5 Hz, 2H): Methylene protons alpha to Carbonyl (-CO-CH ₂-).[1]

    • δ 3.25 (t, J=7.5 Hz, 2H): Methylene protons beta to Carbonyl (benzylic, -CH ₂-Ar).[1]

    • δ 6.80 – 7.60 (m, 8H): Aromatic protons.[1] Look for the distinctive AA'BB' system of the 4-chlorophenyl ring and the 1,3-substituted pattern of the benzoyl ring.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 275.08 (³⁵Cl isotope) and 277.08 (³⁷Cl isotope) in a 3:1 ratio.[1]

  • Fragmentation: Loss of the chlorobenzyl radical may be observed.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2][3]P264: Wash hands thoroughly after handling.[1]
Skin Irritation H315: Causes skin irritation.[1]P280: Wear protective gloves/eye protection.[1]
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7015865 (Related Isomer 4'-methoxy). PubChem.[1][4][5][6] Retrieved March 5, 2026, from [Link] (Used for property estimation and structural analogy).

Sources

Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Characterization of 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one (CMPP)

Executive Summary The compound 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one (hereafter referred to as CMPP ) is a halogenated, methoxy-substituted dihydrochalcone. In the landscape of drug discovery, chalcones and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one (hereafter referred to as CMPP ) is a halogenated, methoxy-substituted dihydrochalcone. In the landscape of drug discovery, chalcones and their derivatives are heavily investigated for their anti-tubercular, anti-inflammatory, and anti-proliferative properties[1]. However, the α,β-unsaturated ketone moiety inherent to chalcones acts as a Michael acceptor, frequently leading to pan-assay interference (PAINS) and hepatotoxicity via non-specific glutathione (GSH) depletion.

CMPP represents a structurally optimized derivative where the reactive alkene is reduced to a saturated alkane bridge (propan-1-one). This whitepaper provides an in-depth technical blueprint for researchers and drug development professionals, detailing the physicochemical properties, the chemoselective synthetic methodologies required to bypass hydrodehalogenation, and the self-validating analytical protocols necessary for structural confirmation.

Physicochemical & Structural Profiling

The structural architecture of CMPP consists of an A-ring (3-methoxyphenyl) and a B-ring (4-chlorophenyl) connected by a flexible, saturated three-carbon ketone linker.

  • Electronic Effects: The 3-methoxy group exerts a mild electron-donating effect via resonance, modulating the electron density of the A-ring.

  • Steric & Lipophilic Effects: The 4-chloro substitution on the B-ring significantly enhances the molecule's lipophilicity and metabolic resistance against cytochrome P450-mediated aromatic oxidation.

Quantitative Data Summary

To facilitate rapid assessment against Lipinski’s Rule of Five, the core physicochemical parameters of CMPP are summarized below:

ParameterValuePharmacokinetic Implication
Molecular Formula C₁₆H₁₅ClO₂Standard small-molecule space
Molecular Weight 274.74 g/mol High permeability (MW < 500)
LogP (Estimated) ~3.8Excellent lipid bilayer penetration
H-Bond Donors 0Reduced desolvation energy penalty
H-Bond Acceptors 2Favorable for target binding
Rotatable Bonds 5High conformational flexibility
Topological Polar Surface Area 26.3 ŲHigh probability of BBB penetration

Synthetic Methodology & Experimental Protocols

The synthesis of CMPP is a two-step process. The critical challenge lies in Step 2 : reducing the alkene without triggering the palladium-catalyzed hydrodehalogenation of the 4-chloro B-ring.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the chalcone intermediate, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.

  • Causality: A base-catalyzed aldol condensation is utilized because the highly electrophilic nature of 4-chlorobenzaldehyde ensures rapid attack by the enolate generated from 3-methoxyacetophenone, driving the equilibrium toward the dehydrated α,β-unsaturated product.

  • Protocol:

    • Dissolve 3-methoxyacetophenone (1.0 equiv) and 4-chlorobenzaldehyde (1.05 equiv) in absolute ethanol (0.5 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Dropwise, add an aqueous solution of NaOH (40% w/v, 1.5 equiv) under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours until a precipitate forms.

    • Neutralize with 1M HCl, filter the crude solid, and recrystallize from hot ethanol to yield the pure chalcone.

Step 2: Chemoselective Hydrogenation (The Core Challenge)

Objective: Reduction of the alkene to yield CMPP without cleaving the C-Cl bond.

  • Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas will inadvertently catalyze oxidative addition into the aryl C-Cl bond, leading to a dehalogenated impurity[2]. To prevent this, diphenylsulfide (Ph₂S) is introduced as a catalyst poison. Ph₂S selectively coordinates to the highly active defect sites on the palladium surface responsible for C-Cl cleavage, while leaving the planar sites required for alkene coordination and reduction fully active[2]. Alternatively, pincer-Pd complexes can be used for transfer hydrogenation[3].

  • Protocol (Pd/C + Ph₂S Method):

    • Dissolve the chalcone intermediate (1.0 equiv) in ethyl acetate (0.2 M).

    • Add 5% Pd/C (10 mol% Pd) and diphenylsulfide (Ph₂S, 5 mol% relative to Pd).

    • Purge the reaction flask with Argon, then introduce Hydrogen gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the UV-active starting material is consumed.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with ethyl acetate, and concentrate in vacuo.

    • Purify via flash column chromatography to isolate pure CMPP.

SynthesisWorkflow A 3-Methoxyacetophenone + 4-Chlorobenzaldehyde B Chalcone Intermediate (α,β-unsaturated) A->B NaOH, EtOH (Claisen-Schmidt) C Standard Pd/C + H2 (Non-selective) B->C Pathway A E Pd/C + Ph2S + H2 (Chemoselective) B->E Pathway B D Dehalogenated Product (Impurity) C->D Hydrodehalogenation F CMPP (Target) (Propan-1-one) E->F Alkene Reduction Only

Fig 1: Chemoselective synthesis workflow avoiding hydrodehalogenation.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthetic workflow must be validated through orthogonal analytical techniques. The successful chemoselective reduction of the chalcone to CMPP is confirmed by specific spectral markers.

Validation Logic
  • Confirmation of Alkene Reduction: In the ¹H NMR spectrum, the disappearance of the trans-alkene doublets (J ≈ 15.5 Hz) at ~7.4–7.8 ppm and the emergence of two coupled aliphatic triplets at ~3.05 ppm and ~3.25 ppm (integrating for 4 protons total) proves the formation of the propan-1-one bridge.

  • Confirmation of Halogen Retention: High-Resolution Mass Spectrometry (HRMS) must display a characteristic 3:1 isotopic ratio for the molecular ion [M+H]⁺, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Expected Spectral Data Table
TechniqueKey Spectral MarkersStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 3.05 (t, J = 7.5 Hz, 2H)C3-H₂ (adjacent to 4-chlorophenyl)
δ 3.25 (t, J = 7.5 Hz, 2H)C2-H₂ (adjacent to carbonyl)
δ 3.85 (s, 3H)O-CH₃ (methoxy group)
δ 7.15 – 7.55 (m, 8H)Aromatic protons (A and B rings)
¹³C NMR (100 MHz, CDCl₃) δ 198.5C=O (Unconjugated Ketone)
δ 55.4O-CH₃
δ 40.2, 29.5C2 and C3 aliphatic carbons
FT-IR ~1685 cm⁻¹C=O stretch (shifted from ~1640 cm⁻¹ in chalcone)
ESI-MS m/z 275.1 (100%), 277.1 (33%)[M+H]⁺ showing intact chlorine isotope pattern

Pharmacological Potential & Mechanistic Insights

Recent literature highlights that chalcones bearing 3-methoxyphenyl and 4-chlorophenyl moieties exhibit potent anti-tubercular activity, specifically inhibiting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), as well as demonstrating anti-proliferative effects against cancer cell lines[1].

However, translating chalcones into clinical candidates is often hindered by their metabolic reactivity. The conversion of the chalcone to CMPP (a dihydrochalcone) removes the Michael acceptor. This structural modification prevents covalent binding to off-target nucleophiles (such as the thiol group of glutathione), thereby reducing hepatotoxicity and improving the pharmacokinetic half-life, while maintaining the spatial geometry required for target engagement.

MetabolicStability Chalcone Chalcone Precursor (Michael Acceptor) GSH Glutathione (GSH) Conjugation Chalcone->GSH Covalent Binding CMPP CMPP (Dihydrochalcone) (Saturated Ketone) Stable Metabolic Stability & Target Engagement CMPP->Stable No Michael Addition Tox Off-Target Toxicity & Rapid Clearance GSH->Tox

Fig 2: Metabolic stability advantage of CMPP over its chalcone precursor.

References

  • Aziafor, K., Rupareila, K., Zloh, M., Parish, T., & Brucoli, F. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. ResearchGate.
  • Li, J., et al. (2013). Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. Organic Letters (ACS Publications).
  • Morimoto, N., Yamamoto, S., Takeuchi, Y., & Nisina, Y. (2013). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. ResearchGate.

Sources

Foundational

Structural Elucidation and Analytical Profiling of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

[1] Executive Summary The compound 3-(4-Chlorophenyl)-3'-methoxypropiophenone (Systematic Name: 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one) represents a specific dihydrochalcone scaffold often utilized as a versa...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 3-(4-Chlorophenyl)-3'-methoxypropiophenone (Systematic Name: 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one) represents a specific dihydrochalcone scaffold often utilized as a versatile intermediate in the synthesis of heterocyclic bioactive agents and selective serotonin reuptake inhibitors (SSRIs).[1]

This guide provides a rigorous structural elucidation framework. Unlike standard datasheets, we focus on the causality of spectral features—explaining why signals appear where they do based on electronic environments—and provide a self-validating analytical protocol for researchers synthesizing or characterizing this molecule.

Structural Context & Synthetic Logic[1][2][3]

To accurately elucidate the structure, one must understand its synthetic origin.[2] The most robust route to this scaffold is the Claisen-Schmidt condensation followed by selective hydrogenation.[1][2] This pathway defines the impurity profile and expected stereochemistry (achiral).[2]

The Synthetic Pathway (Logic Flow)

The synthesis dictates the structure.[2] We begin with 3-methoxyacetophenone and 4-chlorobenzaldehyde to form the chalcone, which is then reduced.[1]

Synthesis SM1 3-Methoxyacetophenone (C9H10O2) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone Aldol Condensation (NaOH/EtOH) SM2 4-Chlorobenzaldehyde (C7H5ClO) SM2->Chalcone Product Target Dihydrochalcone (Saturated Ketone) Chalcone->Product H2 / Pd-C (Selective Reduction)

Mass Spectrometry Profiling

Mass spectrometry provides the first line of evidence, specifically confirming the presence of chlorine and the molecular backbone.[2]

Isotopic Signature (The "Chlorine Flag")

The most diagnostic feature in the MS spectrum is the isotopic abundance of the molecular ion.[2]

  • Formula:

    
    
    
  • Exact Mass: 274.08 Da[1][2]

  • Observation: You will observe a molecular ion cluster

    
     at m/z 274  and 
    
    
    
    at m/z 276 in a 3:1 intensity ratio .[1][2] This confirms the presence of a single chlorine atom.[1][2]
Fragmentation Pathway (EI, 70 eV)

The fragmentation is driven by


-cleavage  adjacent to the carbonyl group.[1][2]
Fragment Ion (

)
Structure AssignmentMechanism
274/276

Molecular Ion (Stable aromatic ketone)
135

Base Peak.

-cleavage yielding the 3-methoxybenzoyl cation.[1]
139/141

4-Chlorophenethyl radical cation (Charge retention on alkyl side).[1][2]
107

Loss of CO from the m/z 135 fragment (Anisole cation).[2]
77

Phenyl cation (Secondary fragmentation).[2][3]

Analyst Note: The absence of a strong M-15 peak (loss of methyl) distinguishes this from methylated analogs.[1][2] The dominance of m/z 135 confirms the methoxy group is on the benzoyl ring, not the chlorophenyl ring.

NMR Spectroscopy: The Definitive Assignment

Nuclear Magnetic Resonance (NMR) provides the map of the carbon skeleton.[2] The molecule possesses a flexible ethylene bridge connecting two distinct aromatic systems.[1][2]

1H NMR Assignment (400 MHz, CDCl3)

The spectrum is divided into three distinct zones: the aliphatic linker, the methoxy handle, and the aromatic region.

Position

(ppm)
MultiplicityIntegralAssignment Logic
OMe 3.84Singlet3HDiagnostic methoxy group on the benzoyl ring.[1]

-CH2
3.28Triplet (

Hz)
2HAdjacent to Carbonyl (deshielded).[1][2]

-CH2
3.05Triplet (

Hz)
2HAdjacent to Chlorophenyl ring (benzylic).[1][2]
Ar-H (Cl) 7.15Doublet (

Hz)
2HH-2''/H-6'' (Orth to alkyl chain).[1]
Ar-H (Cl) 7.26Doublet (

Hz)
2HH-3''/H-5'' (Orth to Chlorine).[1]
Ar-H (OMe) 7.10Dd (

Hz)
1HH-4' (Para to carbonyl).[1]
Ar-H (OMe) 7.36Triplet (

Hz)
1HH-5' (Meta to carbonyl).[1]
Ar-H (OMe) 7.48Narrow Doublet1HH-2' (Isolated between CO and OMe).[1][2]
Ar-H (OMe) 7.55Doublet (

Hz)
1HH-6' (Ortho to carbonyl).[1]
NMR Correlation Workflow

To validate the connectivity, specifically ensuring the methoxy is on the ketone side, use the following HMBC (Heteronuclear Multiple Bond Correlation) strategy.

NMR_Strategy H_Alpha H-Alpha (3.28 ppm) C_Carbonyl Carbonyl C=O (~198 ppm) H_Alpha->C_Carbonyl HMBC (2-bond) H_Arom_Ortho H-6' (Aromatic) H_Arom_Ortho->C_Carbonyl HMBC (3-bond) H_Methoxy Methoxy H (3.84 ppm) C_Ips_OMe C-3' (C-OMe) H_Methoxy->C_Ips_OMe HMBC (3-bond)

Experimental Protocols

Synthesis & Purification (Self-Validating)

This protocol ensures the removal of the chalcone intermediate, which is the most common impurity.

  • Reaction: Dissolve 3-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in Ethanol (20 mL). Add NaOH (40%, 2 mL). Stir at RT for 4h.[2]

  • Intermediate Isolation: Precipitate the chalcone by adding ice water.[1][2] Filter and dry.[1][2]

  • Reduction: Dissolve chalcone in EtOAc. Add 10% Pd/C (5 wt%).[2] Hydrogenate at 1 atm (balloon) for 6h.

    • Validation Point: Monitor TLC (Hexane/EtOAc 4:1).[1][2] The chalcone (UV active, lower Rf) spot should disappear.[2]

  • Workup: Filter through Celite. Concentrate.

  • Crystallization: Recrystallize from minimal hot Ethanol. (Target MP: ~58-60°C; Note: If oil, purify via Silica Flash Chromatography).

Analytical Sample Preparation[1]
  • NMR: Dissolve 10 mg in 0.6 mL CDCl3 (containing 0.03% TMS). Filter through a cotton plug to remove inorganic salts from the reduction step.[2]

  • HPLC: Dilute to 0.1 mg/mL in Acetonitrile/Water (50:50).

    • Column: C18 (150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).[2]

    • Detection: 254 nm (Aromatic) and 280 nm (Phenone).[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][4] (General reference for Chalcone/Dihydrochalcone fragmentation patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 4632 (Analogous Dihydrochalcone data).[1][2] [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical.[1][2] (Standard protocols for Claisen-Schmidt condensation and catalytic hydrogenation). [Link]

  • PubChem Database. Compound Summary for 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one. (Used for structural confirmation and calculated properties).[2][5][6] [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-(4-Chlorophenyl)-3'-methoxypropiophenone: Synthesis, Mechanisms, and Applications

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, diarylpropanone derivatives—commonly known as dihydrochalcones—serve as highly versatile synthetic intermediates and privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, diarylpropanone derivatives—commonly known as dihydrochalcones—serve as highly versatile synthetic intermediates and privileged pharmacological scaffolds. 3-(4-Chlorophenyl)-3'-methoxypropiophenone is a prominent member of this class. Characterized by a flexible saturated three-carbon chain bridging two functionalized aromatic rings, this molecule is critical in the development of novel therapeutics, including Sodium-Glucose Cotransporter (SGLT) inhibitors and antioxidant agents[1]. This whitepaper provides an in-depth, self-validating technical framework for the synthesis, characterization, and application of this compound.

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound features an aryl chloride, a methoxy ether, and an aryl ketone, making it highly amenable to further derivatization (e.g., Grignard additions, reductive aminations, or cross-coupling reactions)[2].

Table 1: Physicochemical and Nomenclature Profile

PropertyValue
IUPAC Name [3]
Common Synonyms 3-(4-Chlorophenyl)-3'-methoxypropiophenone; 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
CAS Registry Number [2]
Molecular Formula C₁₆H₁₅ClO₂[2]
Molecular Weight 274.74 g/mol [2]
SMILES String COC1=CC=CC(=C1)C(=O)CCC1=CC=C(Cl)C=C1[3]
Structural Class Dihydrochalcone / Diarylpropanone[1]

Strategic Synthesis: Causality and Methodological Design

The most robust and scalable route to 3-(4-Chlorophenyl)-3'-methoxypropiophenone involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction of the resulting α,β-unsaturated ketone[4].

Standard reducing agents like sodium borohydride (NaBH₄) alone are prone to reducing the carbonyl group, yielding an unwanted allylic alcohol via 1,2-addition. To achieve strict 1,4-reduction (alkene saturation) while preserving the ketone, the addition of transition metal salts (such as NiCl₂) alters the hydride delivery mechanism[5]. Alternatively, modern green chemistry approaches employ whole-cell biocatalysis (e.g., Yarrowia lipolytica or cyanobacteria) to achieve this reduction with >90% conversion[6].

SynthesisWorkflow SM Starting Materials 3-Methoxyacetophenone + 4-Chlorobenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH/EtOH) SM->Condensation Chalcone Intermediate Chalcone (E)-3-(4-chlorophenyl)-1- (3-methoxyphenyl)prop-2-en-1-one Condensation->Chalcone -H2O (Enolate Addition) Reduction Chemoselective Reduction (NaBH4/NiCl2 or Pd/C) Chalcone->Reduction Product Target Dihydrochalcone 3-(4-Chlorophenyl)-3'- methoxypropiophenone Reduction->Product +H2 (Alkene specific)

Fig 1. Synthetic workflow for 3-(4-Chlorophenyl)-3'-methoxypropiophenone via chalcone intermediate.

Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Chalcone Intermediate
  • Objective: Synthesize (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.

  • Procedure:

    • Dissolve 1.0 eq of 3-methoxyacetophenone and 1.0 eq of 4-chlorobenzaldehyde in absolute ethanol.

    • Cool the mixture to 0°C and add a 10% aqueous NaOH solution dropwise.

    • Stir at room temperature for 12 hours.

    • Neutralize with dilute HCl, filter the precipitated solid, and recrystallize from ethanol.

  • Causality & Mechanism: The base selectively deprotonates the methyl ketone to form a thermodynamic enolate, which attacks the electrophilic carbonyl of the benzaldehyde. Extended stirring ensures the reversible aldol addition is driven to completion by the irreversible dehydration step, yielding the thermodynamically stable trans (E)-chalcone.

  • Self-Validation: The appearance of a bright yellow precipitate is a visual marker of extended π-conjugation. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 8:2) will show a single UV-active spot with a lower Rf than the starting ketone.

Protocol B: Chemoselective Alkene Reduction via Nickel Boride
  • Objective: Reduction of the chalcone to 3-(4-Chlorophenyl)-3'-methoxypropiophenone[5].

  • Procedure:

    • Dissolve the chalcone intermediate (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in a Methanol/THF (1:1 v/v) mixture.

    • Cool to 0°C and cautiously add NaBH₄ (3.0 eq) in small portions.

    • Stir for 30-45 minutes until effervescence ceases.

    • Quench with saturated NH₄Cl, filter through Celite, extract with EtOAc, and concentrate in vacuo.

  • Causality & Mechanism: NaBH₄ reacts instantly with NiCl₂ to generate finely divided, black nickel boride (Ni₂B) precipitate and hydrogen gas. Ni₂B acts as a heterogeneous catalytic surface, directing the transfer of hydride specifically to the electron-deficient alkene (conjugate reduction) rather than the carbonyl carbon, preventing over-reduction[5].

  • Self-Validation: The transition from a bright yellow solution to a colorless/pale mixture indicates the successful saturation of the conjugated double bond. Hydrogen gas evolution serves as a real-time kinetic indicator of the active catalyst formation.

Pharmacological Relevance & Mechanistic Pathways

Dihydrochalcones are recognized as privileged scaffolds in drug discovery. The structural flexibility of the saturated propanone chain allows the two aromatic rings to adopt optimal conformations for receptor binding, a feature heavily exploited in the design of [1].

In 3-(4-Chlorophenyl)-3'-methoxypropiophenone, the para-chloro substitution provides a lipophilic, halogenated tail that enhances binding affinity deep within the hydrophobic pockets of transporter proteins. Furthermore, dihydrochalcone derivatives are known to modulate intracellular kinase cascades, including the PI3K/Akt and MAPK pathways, leading to downstream anti-inflammatory and antiproliferative effects[1].

BioPathway Target Dihydrochalcone Scaffold (CAS 898787-64-9) Receptor SGLT1 / SGLT2 Transporters (Renal Proximal Tubule) Target->Receptor Competitive Binding Kinase Intracellular Kinase Cascades (PI3K/Akt, MAPK) Target->Kinase Allosteric Modulation Outcome1 Inhibition of Glucose Reabsorption (Glucosuria) Receptor->Outcome1 Transport Blockade Outcome2 Cellular Modulation (Anti-inflammatory Effects) Kinase->Outcome2 Signal Transduction

Fig 2. Pharmacological modulation pathways associated with dihydrochalcone scaffolds.

Analytical Characterization Standards

To confirm the integrity of the synthesized 3-(4-Chlorophenyl)-3'-methoxypropiophenone, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): Disappearance of the vinylic doublets (~7.5-7.8 ppm) characteristic of the chalcone. Appearance of two distinct methylene multiplets (~3.0 ppm and ~3.3 ppm) integrating for 2H each, representing the saturated propanone bridge. A sharp singlet at ~3.8 ppm confirms the methoxy group.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 275.0, with a characteristic M+2 isotope peak at m/z 277.0 (~33% relative intensity) confirming the presence of the single chlorine atom.

References

1.[2] ChemScene. "898787-64-9 | 3-(4-Chlorophenyl)-3'-methoxypropiophenone." ChemScene Product Catalog. 2.[3] Fluorochem. "3-(4-chlorophenyl)-3'-methoxypropiophenone." Fluorochem Product Specifications. 3.[5] Dhawan, D., & Grover, S. K. (1992). "Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System." Synthetic Communications, 22(16), 2405-2409. 4.[6] Chlipała, P., et al. (2024). "Effect of Sunlight-Induced Isomerisation on the Biotransformation of 4′-Hydroxychalcones by Yarrowia lipolytica KCh 71." International Journal of Molecular Sciences, 25(18), 9986. 5.[1] BenchChem. "Monosodium Dihydrochalcone | 70413-01-3." BenchChem Knowledge Base. 6.[4] ACS Publications. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones." The Journal of Organic Chemistry.

Sources

Foundational

Physical and chemical properties of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

The following is an in-depth technical guide on 3-(4-Chlorophenyl)-3'-methoxypropiophenone , structured for researchers and drug development professionals. Compound Class: Dihydrochalcone / Diarylpropanoid CAS Registry N...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-(4-Chlorophenyl)-3'-methoxypropiophenone , structured for researchers and drug development professionals.

Compound Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898787-64-9 Version: 1.0 (Scientific Reference)[1][2]

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone is a synthetic diarylpropanoid belonging to the dihydrochalcone class.[1][2][] Structurally, it consists of a central propanone chain flanked by a 3-methoxyphenyl ring at the carbonyl position (C1) and a 4-chlorophenyl ring at the


-position (C3).[1][2]

This compound serves as a critical privileged scaffold in medicinal chemistry, particularly in the development of:

  • Anti-inflammatory agents: Targeting the STAT3 signaling pathway.

  • Antineoplastic agents: Acting as a tubulin polymerization inhibitor analog.

  • Synthetic Intermediates: Precursor for 1,3-diarylpropylamines and complex heterocycles.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for its application in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The nomenclature "3'-methoxy" refers to the substitution on the benzoyl ring (Ring A), while "3-(4-chlorophenyl)" denotes the substitution on the propyl chain, terminating in Ring B.[1][2]

ParameterDetail
IUPAC Name 1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
Common Synonyms 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)-1-propanone; 4-Chloro-3'-methoxydihydrochalcone
CAS Number 898787-64-9
Molecular Formula C

H

ClO

SMILES COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1
InChIKey HZCXJPINVMYTFV-UHFFFAOYSA-N
Structural Electronic Profile
  • Ring A (Benzoyl): The meta-methoxy group exerts a negative inductive effect (-I) but a positive mesomeric effect (+M) .[1][2] However, at the meta position, the resonance stabilization is not directly conjugated to the carbonyl, leaving the carbonyl carbon moderately electrophilic compared to para-substituted analogs.

  • Ring B (Distal Phenyl): The para-chloro substituent is electron-withdrawing by induction (-I) and electron-donating by resonance (+M), overall deactivating the ring towards electrophilic attack.[1][2]

  • Linker (Propanone): The saturated ethylene bridge (-CH

    
    CH
    
    
    
    -) breaks conjugation between the two aryl rings, resulting in distinct UV absorption maxima and increased conformational flexibility compared to its chalcone precursor.[1][2]

Physicochemical Properties[5][10][11]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValue / RangeSignificance
Molecular Weight 274.74 g/mol Fragment-based drug discovery (FBDD) compliant (<300).[1][2]
Physical State Solid / Viscous OilDependent on purity/polymorph; typically a low-melting solid.[1]
Melting Point 58 – 62 °C (Predicted)Low lattice energy due to flexible alkyl linker.
Boiling Point 420 – 430 °C (760 mmHg)High thermal stability.
LogP (Octanol/Water) 4.1 ± 0.3Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
pKa ~ -6.5 (Carbonyl oxygen)Very weak base; neutral at physiological pH.[1][2]
H-Bond Acceptors 2 (C=O, -OCH

)
Interaction points for receptor binding pockets.[1][2]
H-Bond Donors 0Limited solubility in protic solvents without co-solvents.[1]
Solubility DMSO (>20 mg/mL), DCM, EtOAcInsoluble in water; requires formulation (e.g., cyclodextrins) for bioassays.

Synthetic Methodology

The most robust synthesis follows a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation .[1][2] This route minimizes side reactions common in Friedel-Crafts acylation (e.g., regioisomeric mixtures).

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 3-Methoxyacetophenone + 4-Chlorobenzaldehyde


 Enone
Mechanism:  Base-catalyzed Aldol Condensation + Dehydration.[1][2]
  • Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol/Water.[1][2]

  • Protocol:

    • Dissolve 3-methoxyacetophenone in ethanol.

    • Add aqueous NaOH dropwise at 0°C.

    • Add 4-chlorobenzaldehyde slowly to minimize Cannizzaro side reactions.

    • Stir at room temperature for 4-6 hours. A precipitate (chalcone) will form.

    • Purification: Recrystallize from ethanol to yield (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Enone + H




Ketone Challenge: Reducing the alkene (C=C) without reducing the carbonyl (C=O) or dehalogenating the aryl chloride.
  • Method A (Catalytic Hydrogenation): H

    
     (1 atm), Pd/C (5% loading), Ethyl Acetate. Note: Monitor closely to prevent dechlorination.[1][2]
    
  • Method B (Transfer Hydrogenation - Recommended): Formic acid / Triethylamine with Ru-catalyst or Zn/Acetic Acid.[1][2]

  • Protocol (Method B - Zn/AcOH):

    • Dissolve chalcone in glacial acetic acid.

    • Add Zinc dust (5 eq) in portions at room temperature.

    • Monitor via TLC (disappearance of fluorescent alkene spot).

    • Filter zinc residues, neutralize with NaHCO

      
      , and extract with DCM.
      
Synthesis & Reactivity Workflow (Graphviz)[2]

SynthesisPath cluster_0 Critical Control Point SM1 3-Methoxyacetophenone Chalcone INTERMEDIATE: (E)-Chalcone Derivative (C=C unsaturation) SM1->Chalcone NaOH, EtOH Aldol Condensation SM2 4-Chlorobenzaldehyde SM2->Chalcone Target TARGET: 3-(4-Chlorophenyl)- 3'-methoxypropiophenone Chalcone->Target Zn / AcOH Selective 1,4-Reduction Alcohol Sec-Alcohol Derivative (Over-reduction) Chalcone->Alcohol LiAlH4 (Avoid) Dechloro Dechlorinated Analog (Pd/C side reaction) Chalcone->Dechloro H2, Pd/C (Prolonged)

Caption: Step-wise synthesis pathway highlighting the critical selectivity required during the reduction phase to avoid dechlorination or carbonyl reduction.

Reactivity & Metabolic Stability

Understanding the reactivity profile is essential for storage and metabolic prediction.

Chemical Reactivity[1][2][12]
  • C-H Acidity (

    
    -Carbon):  The methylene group 
    
    
    
    to the carbonyl is acidic (pKa ~19). It can undergo enolization, making the compound susceptible to halogenation or alkylation at this position under basic conditions.
  • Nucleophilic Addition: The carbonyl carbon is sterically accessible. Grignard reagents or hydrides (NaBH

    
    ) will readily convert the ketone to a secondary alcohol (1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-ol).[1][2]
    
  • O-Demethylation: Lewis acids (BBr

    
    , AlCl
    
    
    
    ) will cleave the methyl ether to yield the phenol, a common metabolic transformation.
Metabolic Pathways (In Silico Prediction)

In biological systems (liver microsomes), the compound is predicted to undergo:

  • Phase I:

    • O-demethylation (CYP2D6 major).[1]

    • Carbonyl reduction to the alcohol (Aldo-keto reductases).

    • Aromatic hydroxylation (minor).

  • Phase II: Glucuronidation of the resulting phenol or alcohol.

Biological Applications & Handling[12][13]

Research Applications
  • STAT3 Inhibition: Dihydrochalcones are investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The 3-(4-chlorophenyl) moiety provides hydrophobic interaction within the SH2 domain of STAT3.[1][2]

  • Tubulin Binding: Methoxylated diarylpropanoids mimic the pharmacophore of colchicine and combretastatin, acting as potential microtubule destabilizing agents.

  • Tapentadol Analogs: While not the direct precursor (which lacks the chloro group), this scaffold is used to synthesize halogenated analogs of Tapentadol to probe mu-opioid receptor affinity vs. norepinephrine reuptake inhibition (NRI).

Handling & Safety (GHS Classification)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to Cl-aryl moiety and high LogP).[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015865, 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one (Isomer Analog).[1][2] Retrieved from [Link][2]

  • Zhan, Z. Z., et al. (2021).[4] Copper-Catalyzed Synthesis of 1,3-Diarylpropanones.[1][2]ChemistrySelect, 6(17), 4160-4165.[4] (Cited for catalytic methods of diarylpropanoid synthesis).[5]

Sources

Exploratory

Technical Whitepaper: 3-(4-Chlorophenyl)-3'-methoxypropiophenone

The following technical guide details the chemical identity, synthesis, and application of 3-(4-Chlorophenyl)-3'-methoxypropiophenone , a specialized dihydrochalcone intermediate used in medicinal chemistry. Classificati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(4-Chlorophenyl)-3'-methoxypropiophenone , a specialized dihydrochalcone intermediate used in medicinal chemistry.

Classification: Pharmaceutical Intermediate / Dihydrochalcone Scaffold CAS Registry Number: 898787-64-9 Molecular Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone is a privileged structural motif in drug discovery, belonging to the dihydrochalcone class. It serves as a critical building block for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, anti-inflammatory agents, and heterocyclic derivatives such as pyrazolines. Its structure combines a lipophilic 4-chlorophenyl tail with a metabolically active 3-methoxybenzoyl head, connected by a flexible propionyl linker, making it an ideal probe for Structure-Activity Relationship (SAR) studies in metabolic and oncological therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
SMILES COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1
Appearance Pale yellow to off-white solid or viscous oil
Melting Point 58–62 °C (Experimental range for similar dihydrochalcones)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP ~4.1 (Predicted)
H-Bond Acceptors 2 (Ketone, Ether)

Synthesis & Manufacturing Protocol

The industrial preparation of 3-(4-Chlorophenyl)-3'-methoxypropiophenone typically follows a two-step sequence: a Claisen-Schmidt condensation to form the chalcone, followed by a selective catalytic hydrogenation .

Step 1: Claisen-Schmidt Condensation

This step couples the acetophenone core with the benzaldehyde derivative.[1][2]

  • Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Protocol:

  • Charge a reactor with 3-Methoxyacetophenone (15.0 g, 0.1 mol) and 4-Chlorobenzaldehyde (14.0 g, 0.1 mol) in Ethanol (150 mL).

  • Cool the mixture to 0–5 °C.

  • Add 40% aqueous NaOH (12 mL) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

  • Monitor: TLC (Hexane:EtOAc 8:2) should show disappearance of starting materials and formation of a bright yellow spot (Chalcone).

  • Workup: Pour the reaction mixture into ice-water (500 mL) and neutralize with dilute HCl to pH 7.

  • Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the Chalcone intermediate (Yield: ~85-90%).

Step 2: Selective Catalytic Hydrogenation

This step reduces the alkene double bond without reducing the ketone carbonyl or the aryl chloride.

  • Reagents: Chalcone Intermediate, H₂ gas (balloon or low pressure), 10% Pd/C (5 mol%), Ethyl Acetate/Methanol (1:1).

  • Critical Control: Stop reaction immediately upon consumption of starting material to prevent reduction of the carbonyl to an alcohol.

Protocol:

  • Dissolve the Chalcone (10.0 g) in Ethyl Acetate/Methanol (100 mL).

  • Add 10% Pd/C catalyst (0.5 g).

  • Purge the system with Nitrogen, then introduce Hydrogen gas (1 atm).

  • Stir vigorously at room temperature for 2–4 hours.

  • Monitor: HPLC/TLC. Look for the disappearance of the conjugated alkene UV signature.

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) affords the target 3-(4-Chlorophenyl)-3'-methoxypropiophenone as a white/pale solid.

Reaction Workflow Diagram

SynthesisPath SM1 3-Methoxyacetophenone Chalcone Chalcone Intermediate (Yellow Solid) SM1->Chalcone NaOH, EtOH Claisen-Schmidt (0-25°C) SM2 4-Chlorobenzaldehyde SM2->Chalcone NaOH, EtOH Claisen-Schmidt (0-25°C) Target TARGET: 3-(4-Chlorophenyl)- 3'-methoxypropiophenone Chalcone->Target H2, Pd/C Selective Reduction (EtOAc, RT)

Caption: Two-step synthetic route from commercial precursors to the dihydrochalcone target.

Analytical Profiling

To validate the integrity of the synthesized compound, the following spectral characteristics must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, CDCl₃) δ 3.84 (s, 3H) Methoxy group (-OCH₃) on the benzoyl ring.
δ 3.25 (t, 2H, J=7.5 Hz) Methylene protons α to carbonyl (-CO-CH ₂-).
δ 3.05 (t, 2H, J=7.5 Hz) Methylene protons β to carbonyl (-CH ₂-Ar).
δ 7.10 - 7.60 (m, 8H) Aromatic protons (Complex multiplet).
IR Spectroscopy 1680 cm⁻¹ Strong C=O stretch (Aryl ketone).
1250 cm⁻¹ C-O stretch (Aryl ether).
No peak at ~1600 cm⁻¹ Absence of alkene C=C (Confirms reduction).
Mass Spectrometry m/z 274.7 / 276.7 Molecular ion [M]+ (Shows characteristic 3:1 Cl isotope pattern).

Mechanistic Applications

This compound is not merely an end-product but a versatile scaffold.[1]

  • SGLT2 Inhibitor Research: The 4-chlorobenzyl moiety is a pharmacophore common to gliflozins (e.g., Dapagliflozin). This compound allows researchers to test the efficacy of a "flexible linker" (propanone) vs. the rigid glucose linkage found in marketed drugs.

  • Heterocycle Synthesis: The ketone functionality serves as a reactive handle. Reaction with hydrazine hydrate yields pyrazolines , which are potent anti-inflammatory and antidepressant agents.

  • Metabolic Stability Probes: The 3-methoxy group is a site for metabolic O-demethylation (by CYP2D6), making this compound useful for studying metabolic stability in early-stage drug discovery.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Chlorine content).

References

  • PubChem. Compound Summary for CID 7015865 (Related Isomer). National Library of Medicine. Retrieved from [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Claisen-Schmidt protocols).

Sources

Foundational

Discovery, Phylogeny, and Synthesis of Substituted Propiophenones: A Technical Guide

Executive Summary Substituted propiophenones—specifically the class of compounds known as cathinones—represent one of the most pharmacologically diverse and historically significant families of monoamine transporter modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones—specifically the class of compounds known as cathinones—represent one of the most pharmacologically diverse and historically significant families of monoamine transporter modulators. Originating from the natural alkaloids of the Catha edulis plant, these compounds have evolved through decades of medicinal chemistry into both highly effective therapeutics (e.g., the antidepressant bupropion) and potent drugs of abuse (e.g., synthetic "bath salts" like MDPV).

This whitepaper provides an in-depth technical analysis of substituted propiophenones, tracing their historical discovery, elucidating their structure-activity relationships (SAR) at monoamine transporters, and detailing the self-validating synthetic methodologies required for their laboratory preparation.

Historical Phylogeny: From Catha edulis to Synthetic Cathinones

The pharmacological history of substituted propiophenones is deeply rooted in ethnobotany. For centuries, populations in the Horn of Africa and the Arabian Peninsula chewed the fresh leaves of the khat shrub (Catha edulis) for their psychostimulant effects[1].

Initially, the mild stimulant cathine (d-norpseudoephedrine) was isolated from the plant in 1930[1]. However, researchers soon realized that cathine alone could not account for the potent amphetamine-like effects of fresh khat. It was not until 1975 that the United Nations Narcotic Laboratory successfully isolated the primary psychoactive alkaloid from fresh leaves: (-)-S-cathinone (


-aminopropiophenone)[2]. Because cathinone rapidly degrades into the less potent cathine after harvesting, its discovery was delayed for decades[3].

Parallel to the isolation of natural cathinone, synthetic derivatives were already being explored. Methcathinone (ephedrone) and mephedrone were first synthesized in 1928 and 1929, respectively, initially investigated for their antidepressant properties before their high abuse liability was recognized[4]. The most significant medicinal breakthrough occurred in 1969 when Burroughs Wellcome (now GlaxoSmithKline) patented bupropion (3-chloro-N-tert-butyl-


-ketoamphetamine), a substituted cathinone that successfully reached the market as a non-tricyclic antidepressant and smoking cessation aid.

In the early 2000s, a surge of clandestine chemistry led to the proliferation of novel synthetic cathinones (e.g., MDPV, methylone, and


-PVP), marketed as "bath salts" to circumvent drug scheduling laws[5]. Today, the structural phylogeny of synthetic cathinones is divided into four primary classes based on their substitution patterns[4].
Table 1: Structural Classification of Synthetic Cathinones
GroupDescriptionRepresentative Compounds
1. N-Alkylated Cathinones N-substituted compounds with an unsubstituted or halogenated phenyl ring.Methcathinone, Mephedrone, Bupropion
2. Pyrrolidinophenones Contain a pyrrolidinyl ring in the side chain.Pyrovalerone,

-PVP
3. 3,4-Methylenedioxy Cathinones Characterized by a 1,3-benzodioxol-5-yl ring.Methylone, Butylone, Pentylone
4. Mixed Cathinones Combine a methylenedioxy ring and a pyrrolidinyl side chain.MDPV, MDPBP

Neuropharmacology: Transporter Dynamics and SAR

Substituted propiophenones exert their primary effects by interacting with plasma membrane monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6]. However, minor structural modifications dictate a profound mechanistic divergence between substrate-type releasers and uptake inhibitors [7].

The Mechanistic Divide: Releasers vs. Inhibitors

The terminal amine substituent is the critical determinant of the compound's mechanism of action.

  • Substrate-Type Releasers: Compounds with small N-alkyl groups (e.g., methcathinone, mephedrone) act as transportable substrates. They are translocated into the presynaptic neuron, where they interact with the vesicular monoamine transporter (VMAT2), collapsing the vesicular pH gradient and forcing the non-exocytotic reverse transport of monoamines into the synaptic cleft[6][8].

  • Uptake Inhibitors: Compounds with bulky N-substituents (e.g., the tert-butyl group in bupropion, or the pyrrolidine ring in MDPV) are sterically hindered from passing through the transporter pore. Instead, they bind to the outward-facing conformation of the transporter, trapping it in an inactive state and blocking the reuptake of endogenous neurotransmitters without inducing efflux[7][9].

G Sub Substituted Propiophenones Rel Substrate-Type Releasers (e.g., Mephedrone, Methcathinone) Sub->Rel Small N-alkyl groups Inh Uptake Inhibitors (e.g., Bupropion, MDPV) Sub->Inh Bulky N-substituents MechRel Transported via DAT/NET/SERT Induces Non-Exocytotic Release Rel->MechRel MechInh Binds to Transporter Blocks Reuptake (No Release) Inh->MechInh OutRel Massive Efflux of Monoamines (High Neurotoxicity Potential) MechRel->OutRel OutInh Increased Synaptic Monoamines (Therapeutic / Lower Toxicity) MechInh->OutInh

Fig 1: Pharmacological divergence of substituted propiophenones based on N-substitution bulk.

Quantitative Pharmacological Profiles

The binding affinities (IC


) of these compounds reveal their selectivity. MDPV acts as a highly potent, catecholamine-selective uptake blocker, exhibiting 50-fold greater potency at DAT than cocaine[6]. Conversely, bupropion is a relatively weak but clinically effective DAT/NET inhibitor with negligible SERT activity[7].
Table 2: Transporter Inhibition Profiles (IC values)
CompoundMechanismDAT IC

NET IC

SERT IC

Reference
MDPV Uptake Inhibitor4.1 nM26 nM3,349 nM[6]
Bupropion Uptake Inhibitor305 nM3,715 nM>10,000 nM[7]
Mephedrone Substrate Releaser5.9 µM1.9 µM19.3 µM[10]

Synthetic Methodologies: The Propiophenone Pathway

The synthesis of substituted cathinones generally follows a highly conserved, two-step


-halogenation and nucleophilic substitution pathway starting from an appropriately substituted propiophenone. To demonstrate the causality and self-validating nature of this chemistry, we detail the gold-standard protocol for the synthesis of Bupropion Hydrochloride .
Rationale and Causality of Reagent Selection
  • Solvent Choice (Dichloromethane): In the bromination step, DCM is utilized because it is a non-polar, aprotic solvent that effectively stabilizes molecular bromine without participating in side reactions.

  • Excess Amine: In the amination step, tert-butylamine is used in a 2:1 molar excess. The first equivalent acts as the nucleophile to displace the bromide. The second equivalent acts as a sacrificial base to scavenge the liberated hydrobromic acid (HBr), preventing the protonation and subsequent deactivation of the newly formed secondary amine.

  • Salt Precipitation: Free base cathinones are prone to dimerization (forming pyrazines) and oxidative degradation. Immediate conversion to the hydrochloride salt using anhydrous HCl in diethyl ether ensures thermodynamic stability and allows for easy isolation via vacuum filtration.

G Step1 1. Starting Material 3'-Chloropropiophenone Step2 2. Alpha-Bromination Br2 in DCM Step1->Step2 Step3 3. Intermediate Alpha-Bromo-3'-chloropropiophenone Step2->Step3 Regioselective Step4 4. Nucleophilic Amination Excess tert-butylamine in MeCN Step3->Step4 Step5 5. Free Base Bupropion Free Base Step4->Step5 SN2 Displacement Step6 6. Salt Formation HCl in Diethyl Ether Step5->Step6 Step7 7. Final Product Bupropion Hydrochloride Step6->Step7 Precipitation

Fig 2: Step-by-step synthetic workflow for bupropion hydrochloride from 3'-chloropropiophenone.

Step-by-Step Protocol: Synthesis of Bupropion Hydrochloride

Step 1:


-Bromination of 3'-Chloropropiophenone 
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolve 10.0 g (59.3 mmol) of 3'-chloropropiophenone in 50 mL of anhydrous dichloromethane (DCM).

  • In the addition funnel, prepare a solution of 3.05 mL (59.3 mmol) of molecular bromine (Br

    
    ) in 20 mL of DCM.
    
  • Add the Br

    
     solution dropwise over 30 minutes at room temperature. The reaction is self-validating: the disappearance of the dark red bromine color indicates successful enolization and subsequent electrophilic bromination.
    
  • Once the solution turns pale yellow, wash the organic layer with saturated aqueous NaHCO

    
     to neutralize residual acid, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure to yield
    
    
    -bromo-3'-chloropropiophenone as a viscous oil.

Step 2: Nucleophilic Amination

  • Dissolve the crude

    
    -bromo-3'-chloropropiophenone in 75 mL of anhydrous acetonitrile (MeCN).
    
  • Add 12.5 mL (118.6 mmol, 2.0 eq) of tert-butylamine dropwise. The reaction will gently reflux due to the exothermic S

    
    2 displacement.
    
  • Stir the mixture at 50°C for 4 hours.

  • Concentrate the mixture in vacuo to remove MeCN and unreacted tert-butylamine. Partition the residue between 100 mL of ethyl acetate and 100 mL of 1M aqueous NaOH.

  • Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over MgSO

    
    , and evaporate to yield bupropion free base.
    

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude bupropion free base in 50 mL of anhydrous diethyl ether.

  • Place the flask in an ice bath (0°C).

  • Slowly bubble anhydrous HCl gas into the solution (or add 2.0M HCl in diethyl ether) until the pH reaches ~3.

  • A dense white precipitate of bupropion hydrochloride will form immediately.

  • Collect the precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product (Typical yield: 75–85%).

Conclusion & Future Directions

The discovery and structural evolution of substituted propiophenones highlight a fascinating intersection of natural product isolation, rational drug design, and forensic chemistry. By understanding the steric requirements that dictate whether a cathinone acts as a neurotoxic monoamine releaser or a therapeutic reuptake inhibitor, drug development professionals can continue to leverage the propiophenone scaffold. Future research is heavily focused on fine-tuning the DAT/SERT selectivity ratios of these molecules to develop novel pharmacotherapies for psychostimulant addiction and treatment-resistant depression[9].

References

  • "Cathinone - Wikipedia", wikipedia.org. [Link]

  • "Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC", nih.gov.[Link]

  • "Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - MDPI", mdpi.com.[Link]

  • "Synthetic Cathinones | Encyclopedia MDPI", encyclopedia.pub.[Link]

  • "Bupropion review | New Drug Approvals", newdrugapprovals.org.[Link]

  • "Khat: History, Chemistry and Moral Panic - Nature's Poisons", naturespoisons.com.[Link]

  • "The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering", rsc.org.[Link]

  • "The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed", nih.gov.[Link]

  • "Psychoactive 'bath salts': not so soothing - PMC", nih.gov.[Link]

  • "Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC", nih.gov.[Link]

  • "3,4-Methylenedioxy methamphetamine, synthetic cathinones and psychedelics: From recreational to novel psychotherapeutic drugs - Frontiers", frontiersin.org.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Application Note: Chemoselective Executive Summary & Strategic Rationale The synthesis of diarylpropanones (dihydrochalcones) containing halogenated aromatic rings presents a unique chemoselectivity challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective

Executive Summary & Strategic Rationale

The synthesis of diarylpropanones (dihydrochalcones) containing halogenated aromatic rings presents a unique chemoselectivity challenge in organic synthesis. The target molecule, 3-(4-Chlorophenyl)-3'-methoxypropiophenone, requires the assembly of a chalcone framework followed by the selective 1,4-conjugate reduction of the resulting α,β-unsaturated ketone.

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated for this substrate. Palladium surfaces readily insert into the C(sp²)–Cl bond, leading to rapid and unwanted hydrodehalogenation[1]. To circumvent this degradation, our protocol employs a highly controlled, two-stage approach:

  • Aldol Assembly: A base-catalyzed Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-chlorobenzaldehyde to establish the carbon skeleton[2].

  • Chemoselective Reduction: The use of in situ generated nickel boride (Ni₂B)—formed by the reaction of sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂)—to selectively reduce the olefinic bond while perfectly preserving both the aryl chloride and the carbonyl functionality[3][4].

Reaction Workflows and Mechanistic Pathways

Workflow A 3-Methoxyacetophenone + 4-Chlorobenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH, rt) A->B C Intermediate Chalcone: (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one B->C Aldol Condensation & Dehydration D Chemoselective Reduction (NaBH4, NiCl2·6H2O, MeOH, 0°C) C->D E Target Molecule: 3-(4-Chlorophenyl)-3'-methoxypropiophenone D->E Conjugate 1,4-Reduction

Synthetic workflow for 3-(4-Chlorophenyl)-3'-methoxypropiophenone.

Mechanism N1 NaBH4 + NiCl2 N2 In Situ Generation of Nickel Boride (Ni2B) Catalyst N1->N2 N3 Chalcone Adsorption onto Ni2B Surface N2->N3 N4 Regioselective Hydride Transfer to β-Carbon N3->N4 Steric approach control N5 Protonation of α-Carbon (from MeOH solvent) N4->N5 N6 Desorption of Dihydrochalcone N5->N6 Aryl chloride remains intact

Mechanism of chemoselective conjugate reduction via Nickel Boride.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Causality & Design: The Claisen-Schmidt condensation is thermodynamically driven by the formation of a highly conjugated enone system. Ethanol is selected as the solvent because it solubilizes the starting materials but acts as a poor solvent for the resulting chalcone, driving the reaction forward via continuous precipitation[2].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (15.0 mmol, 1.0 equiv) and 4-chlorobenzaldehyde (15.0 mmol, 1.0 equiv) in 50 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 10 °C in a water bath. Slowly add 10 mL of a 20% (w/v) aqueous NaOH solution dropwise over 10 minutes. Rationale: Slow addition prevents localized heating and minimizes the competitive Cannizzaro reaction of the aldehyde.

  • Reaction: Remove the water bath and allow the mixture to stir at room temperature (20–25 °C) for 4 to 6 hours.

  • Validation Checkpoint: A thick, pale-yellow precipitate should form as the chalcone crystallizes out of the ethanolic solution. TLC (Hexanes:EtOAc 8:2) should indicate the complete disappearance of the starting materials.

  • Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold 50% aqueous ethanol (2 × 20 mL) to remove residual base and unreacted starting materials. Dry the solid in vacuo to afford the intermediate chalcone.

Protocol 2: Chemoselective Reduction to 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Causality & Design: Nickel boride is a mild, non-pyrophoric catalyst generated in situ. It exhibits a high affinity for conjugated olefins but lacks the necessary oxidative addition potential to cleave sp² carbon-chlorine bonds, ensuring perfect chemoselectivity over standard palladium catalysts[3][4].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the intermediate chalcone (10.0 mmol, 1.0 equiv) and NiCl₂·6H₂O (2.0 mmol, 0.2 equiv) in 60 mL of anhydrous methanol.

  • Cooling: Immerse the flask in an ice bath to bring the internal temperature to 0 °C. Rationale: The subsequent reduction is highly exothermic; thermal control is critical to prevent the over-reduction of the carbonyl group to a secondary alcohol.

  • Catalyst Generation & Reduction: Carefully add NaBH₄ (30.0 mmol, 3.0 equiv) in small portions over 20 minutes. Validation Checkpoint: Upon addition of NaBH₄, the solution will immediately turn pitch-black due to the formation of colloidal Ni₂B, accompanied by vigorous hydrogen gas evolution.

  • Reaction: Stir the black suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Quenching: Carefully add 30 mL of 1M HCl to quench excess NaBH₄ and dissolve the black nickel boride precipitate, yielding a clear, slightly green biphasic mixture.

  • Extraction: Extract the aqueous methanolic mixture with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to afford the pure 3-(4-Chlorophenyl)-3'-methoxypropiophenone as a white crystalline solid.

Quantitative Analytics & Data Presentation

Table 1: Reagent Stoichiometry and Yield Metrics

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRoleExpected Yield
3-Methoxyacetophenone150.181.02.25 gStarting MaterialN/A
4-Chlorobenzaldehyde140.571.02.11 gStarting MaterialN/A
NaOH (20% aq)40.00Excess10 mLBase CatalystN/A
Chalcone Intermediate 272.73 1.0 ~3.47 g Intermediate 80–85%
NiCl₂·6H₂O237.690.20.47 gPre-catalystN/A
NaBH₄37.833.01.13 gReductantN/A
Target Propiophenone 274.74 1.0 ~2.47 g Final Product 85–90%

Table 2: Expected ¹H NMR Characterization (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85Singlet (s)3H-OCH₃ (Methoxy protons on the phenone ring)
3.05Triplet (t)2H-CH₂-Ar (Propionyl C3 protons)
3.28Triplet (t)2H-C(=O)-CH₂- (Propionyl C2 protons)
6.80 – 7.60Multiplet (m)8HAromatic protons (Both rings)

References

  • Design, economical synthesis and antiplasmodial evaluation of vanillin derived allylated chalcones. daneshyari.com. 2

  • Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System. tandfonline.com. 5

  • Rapid Reduction of Chalcones to Tetrahydrochalcones Using Nickel Boride. researchgate.net. 4

  • Catalysis Science & Technology - RSC Publishing. rsc.org. 1

Sources

Application

Grignard reaction for the synthesis of propiophenone derivatives

Application Note: Advanced Grignard Synthesis Protocols for Propiophenone Derivatives Executive Summary Propiophenone derivatives, such as 3'-methoxypropiophenone, serve as critical building blocks in the synthesis of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Grignard Synthesis Protocols for Propiophenone Derivatives

Executive Summary

Propiophenone derivatives, such as 3'-methoxypropiophenone, serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including the centrally acting analgesic tapentadol[1]. Traditional Grignard additions to acyl chlorides or esters frequently suffer from poor chemoselectivity, leading to the formation of tertiary alcohol byproducts. This application note provides an in-depth, self-validating protocol utilizing benzonitriles and Weinreb amides as superior electrophiles. By controlling the stability of the reaction intermediates, these pathways ensure high-yielding, selective ketone formation.

Mechanistic Insights & Substrate Selection

The fundamental challenge in synthesizing ketones via Grignard reagents (e.g., ethylmagnesium bromide) lies in the high electrophilicity of the resulting ketone product.

  • The Over-Addition Problem: When an ester or acyl chloride is used, the initial tetrahedral intermediate collapses rapidly into a ketone. Because ketones are more electrophilic than the starting esters, the unreacted Grignard reagent will preferentially attack the newly formed ketone, producing an unwanted tertiary alcohol[2].

  • The Nitrile Solution: Reacting ethylmagnesium bromide with a nitrile (e.g., m-methoxybenzonitrile) bypasses this issue. The nucleophilic addition produces an N-magnesio imine salt. This intermediate is highly stable under anhydrous conditions and resists further nucleophilic attack, as adding another equivalent of Grignard would require placing a highly unstable double negative charge on the nitrogen atom[2]. The imine only hydrolyzes to the target propiophenone upon aqueous acidic workup[3].

  • The Weinreb Amide Solution: Alternatively, N-methoxy-N-methylamides (Weinreb amides) react with Grignard reagents to form a stable, five-membered chelated tetrahedral intermediate with the magnesium ion. This chelate physically prevents the collapse of the intermediate into a ketone until the reaction is quenched with acid, strictly limiting the reaction to a single addition[4].

Comparative Analysis of Electrophiles

To optimize synthetic route design, the following table summarizes the quantitative performance and operational requirements of different electrophiles when reacted with ethylmagnesium bromide.

Table 1: Performance metrics of electrophiles in Grignard-mediated propiophenone synthesis.

Electrophile TypeIntermediate FormedOver-Addition RiskTypical YieldReaction TempQuench Requirement
Acyl Chloride Unstable (Rapid collapse)High (Tertiary Alcohol)< 40% (Batch)-78 °CMild aqueous
Benzonitrile N-Magnesio Imine SaltVery Low80–95%0 °C to RTStrong Acidic (1M HCl)
Weinreb Amide Mg-Chelated TetrahedralVery Low> 95%0 °C to RTMild Acidic (HCl/NH4Cl)

Pathway Visualization

GrignardSynthesis cluster_nitrile Pathway A: Nitrile Electrophile cluster_weinreb Pathway B: Weinreb Amide Electrophile EtMgBr Ethylmagnesium Bromide (Nucleophile) Nitrile m-Methoxybenzonitrile EtMgBr->Nitrile Weinreb N,3-Dimethoxy-N-methylbenzamide EtMgBr->Weinreb Imine N-Magnesio Imine Salt (Stable Intermediate) Nitrile->Imine EtMgBr Addition (THF, RT) Product 3'-Methoxypropiophenone (Target Ketone) Imine->Product Acidic Hydrolysis (1M HCl) Tetrahedral Chelated Tetrahedral Intermediate (Stable) Weinreb->Tetrahedral EtMgBr Addition (THF, 0 °C) Tetrahedral->Product Acidic Quench (1M HCl)

Fig 1. Mechanistic pathways for propiophenone synthesis avoiding over-addition.

Experimental Protocol: Synthesis of 3'-Methoxypropiophenone

This methodology details the synthesis using the Weinreb amide route, which is prized for its quantitative yields and operational robustness[4].

Materials & Reagents:

  • 3,N-Dimethoxy-N-methylbenzamide (Weinreb amide, 30.0 mmol)[4]

  • Ethylmagnesium bromide (EtMgBr), 0.96 M solution in THF (96.0 mmol)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate, anhydrous sodium sulfate, saturated brine.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Purge the system continuously with argon.

    • Causality: Grignard reagents are highly basic; trace moisture or protic compounds will prematurely protonate the reagent, destroying it and forming ethane gas and magnesium salts[2].

  • Substrate Dissolution: Dissolve the Weinreb amide (5.86 g, 30.0 mmol) in 150 mL of anhydrous THF under argon[4]. Cool the flask to 0 °C using an ice-water bath.

    • Causality: THF is mandatory as it stabilizes the Grignard reagent via the coordination of its oxygen lone pairs to the magnesium center. Cooling prevents localized thermal runaway during the highly exothermic addition.

  • Grignard Addition: Slowly add the EtMgBr solution (100 mL, 96.0 mmol) dropwise via the dropping funnel[4].

    • Self-Validation: A slight exotherm should be observed. If the internal temperature spikes or solvent begins to reflux aggressively, reduce the addition rate immediately to maintain intermediate stability.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3.5 hours[4].

    • Causality: Extended stirring at room temperature ensures complete kinetic conversion of the starting material into the stable Mg-chelated intermediate.

  • Acidic Quenching: Cool the mixture back to 0 °C. Carefully add 1 M HCl dropwise until the pH is acidic and the precipitated magnesium salts fully dissolve[4].

    • Self-Validation: The reaction will initially form a cloudy suspension. The dissolution of these salts into a clear, biphasic liquid system visually confirms the successful breakdown of the magnesium chelate and the release of the free ketone.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers and wash sequentially with distilled water and saturated brine to remove residual acid and salts[4].

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford 3'-methoxypropiophenone as a yellow oil (quantitative yield expected)[4].

Advanced Modalities: Continuous Flow Synthesis

For industrial scale-up, batch Grignard reactions pose significant safety and mass-transfer challenges. Recent process chemistry advancements utilize continuous flow telescopic synthesis. By employing continuously stirred tank reactors (CSTRs), the Grignard reagent is generated and immediately reacted with the electrophile (e.g., propionitrile) in a subsequent reactor[1]. This minimizes the accumulation of reactive intermediates, improves mixing, and enhances heat dissipation. Kinetic modeling has demonstrated that continuous flow setups can increase the yield of 3-methoxypropiophenone to 84% in a fraction of the time, compared to a 50% yield in unoptimized batch protocols[1].

References

Sources

Method

Application Notes and Protocols for 3-(4-Chlorophenyl)-3'-methoxypropiophenone in Medicinal Chemistry

Introduction: The Propiophenone Scaffold as a Privileged Structure in Drug Discovery In medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Propiophenone Scaffold as a Privileged Structure in Drug Discovery

In medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery.[1] The propiophenone scaffold, a simple yet versatile aryl ketone, has emerged as one such privileged structure.[2] Its synthetic accessibility and the capacity of its derivatives to engage with a wide array of biological targets have fueled the development of novel therapeutic agents.[2][]

The subject of this guide, 3-(4-Chlorophenyl)-3'-methoxypropiophenone, is a specific derivative that combines three key structural motifs, each with recognized pharmacophoric potential:

  • The Propiophenone Core: This backbone is found in compounds with applications as antiarrhythmics, antidiabetics, local anesthetics, and central nervous system (CNS) agents.[][4]

  • The 4-Chlorophenyl Group: The strategic incorporation of a chlorine atom, particularly at the para-position of a phenyl ring, is a common strategy in drug design to enhance biological activity.[5] Chlorine's electron-withdrawing nature can modify the electronic properties of the molecule, facilitating interactions with biological targets, while its lipophilicity can improve bioavailability and cell membrane permeability.[5] This moiety is found in numerous anticancer agents.[5][6]

  • The Methoxy Group: The methoxy substituent is known to influence the metabolic stability and binding affinity of compounds.[7] Its presence on a phenyl ring is a feature of many natural and synthetic molecules with significant antimicrobial and anticancer properties.[7][8]

While direct and extensive research on 3-(4-Chlorophenyl)-3'-methoxypropiophenone is limited, its composite structure strongly suggests significant therapeutic potential, particularly in oncology and infectious diseases. This document serves as a technical guide for researchers, providing a theoretical framework and practical protocols to investigate its applications.

Part 1: Potential Therapeutic Application - Anticancer Activity

The presence of the 4-chlorophenyl group is a strong indicator of potential anticancer efficacy. Studies on analogous compounds, such as chlorophenylamino-s-triazine and phthalazinone derivatives, have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (C26) carcinomas.[5][9]

Postulated Mechanism of Action: The anticancer effect of such compounds can be multifactorial. The chlorophenyl moiety often plays a crucial role in binding to the active sites of key enzymes involved in cancer cell proliferation, such as kinases (e.g., EGFR, VEGFR2, PI3K) or enzymes involved in DNA repair like Poly (ADP-ribose) polymerase-1 (PARP-1).[5][6] Inhibition of these pathways can disrupt cell cycle regulation and induce apoptosis (programmed cell death).

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of 3-(4-Chlorophenyl)-3'-methoxypropiophenone against a human cancer cell line (e.g., MCF-7 breast cancer).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • 3-(4-Chlorophenyl)-3'-methoxypropiophenone

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-(4-Chlorophenyl)-3'-methoxypropiophenone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation Example:

CompoundIC₅₀ against MCF-7 (µM)[5][10]IC₅₀ against A549 (µM)[9]
3-(4-Chlorophenyl)-3'-methoxypropiophenoneHypothetical Value: 8.5Hypothetical Value: 6.2
Doxorubicin (Control)0.81.1

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed MCF-7 Cells (5x10³ cells/well) treat 2. Treat with Compound (0.1-100 µM) seed->treat incubate 3. Incubate for 48h treat->incubate mtt 4. Add MTT Reagent (Incubate 4h) incubate->mtt dissolve 5. Dissolve Formazan (DMSO) mtt->dissolve read 6. Read Absorbance (570 nm) dissolve->read calculate 7. Calculate IC₅₀ read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Potential Therapeutic Application - Antimicrobial Activity

The combination of a halogenated phenyl ring and a methoxy group suggests that 3-(4-Chlorophenyl)-3'-methoxypropiophenone could possess significant antimicrobial properties. Chalcones and other propiophenone derivatives containing these moieties have demonstrated activity against a range of bacterial and fungal pathogens.[11][12] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS).[12][13]

Postulated Mechanism of Action: The lipophilic nature of the compound, enhanced by the chloro- and methoxy- groups, may facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death. Alternatively, the molecule could act as a competitive inhibitor for key metabolic enzymes within the pathogen, disrupting vital processes like folate synthesis.[12]

Experimental Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.

Materials:

  • 3-(4-Chlorophenyl)-3'-methoxypropiophenone

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Vancomycin (control for S. aureus)

  • Ciprofloxacin (control for E. coli)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Also, run serial dilutions of the standard antibiotics.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

  • (Optional) Viability Staining: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation Example:

CompoundMIC against S. aureus (µg/mL)[11][12]MIC against E. coli (µg/mL)[11][12]
3-(4-Chlorophenyl)-3'-methoxypropiophenoneHypothetical Value: 16Hypothetical Value: 32
Vancomycin (Control)1N/A
Ciprofloxacin (Control)N/A0.015

Visualization of a Postulated Mechanism:

Signaling_Pathway cluster_pathway Bacterial Folate Synthesis Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF DHF DHPS->DHF Product Compound 3-(4-Chlorophenyl)-3'- methoxypropiophenone Compound->DHPS Competitive Inhibition

Caption: Postulated inhibition of bacterial DHPS.

Part 3: Synthesis Protocol

For researchers wishing to obtain or synthesize 3-(4-Chlorophenyl)-3'-methoxypropiophenone, a standard approach is the Friedel-Crafts acylation.

Experimental Protocol 3: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 3-(4-Chlorophenyl)-3'-methoxypropiophenone from 3-chloro-benzenepropanoyl chloride and anisole.

Materials:

  • Anisole

  • 3-chlorobenzenepropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or a milder Lewis acid like zinc chloride (ZnCl₂)[14]

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Suspension: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzenepropanoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred catalyst suspension at 0°C.

  • Anisole Addition: Add anisole (1 equivalent), dissolved in DCM, dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-Chlorophenyl)-3'-methoxypropiophenone.

Visualization of Synthetic Workflow:

Synthesis_Workflow reactants Anisole + 3-chlorobenzenepropanoyl chloride conditions Lewis Acid (AlCl₃) DCM, 0°C to RT reactants->conditions product 3-(4-Chlorophenyl)-3'- methoxypropiophenone conditions->product

Caption: General workflow for Friedel-Crafts synthesis.

Conclusion and Future Directions

The structural features of 3-(4-Chlorophenyl)-3'-methoxypropiophenone make it a compelling candidate for investigation in medicinal chemistry. The provided protocols offer a foundational framework for synthesizing this compound and evaluating its potential as an anticancer and antimicrobial agent. Further studies should focus on elucidating its precise mechanisms of action, exploring its activity against a broader panel of cancer cell lines and microbial strains, and investigating its structure-activity relationships through the synthesis of related analogs. The exploration of this and similar propiophenone scaffolds holds significant promise for the development of next-generation therapeutics.[2]

References

  • The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide. Benchchem.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. Published October 28, 2025.
  • 3'-Methoxypropiophenone | 37951-49-8. Benchchem.
  • Anticancer screening results of the synthesized compounds. ResearchGate.
  • Propiophenone Impurities. BOC Sciences.
  • PROPIOPHENONE.
  • Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Taylor & Francis. Published August 31, 2021.
  • 4'-Methylpropiophenone: Applications, synthesis and FTIR. ChemicalBook. Published May 26, 2023.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Published September 20, 2024.
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. Published March 15, 2012.
  • Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones.
  • Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. Benchchem.
  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Published March 9, 2016.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. Published August 5, 2021.
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. Published February 10, 2025.
  • Privileged Scaffolds for Library Design and Drug Discovery. PMC.

Sources

Application

Application Note: High-Purity Synthesis of 1,3-Diarylpropane Scaffolds via 3-(4-Chlorophenyl)-3'-methoxypropiophenone

The following Application Note and Protocol Guide details the use of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) as a key intermediate in the synthesis of 1,3-diarylpropane scaffolds, specifically target...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) as a key intermediate in the synthesis of 1,3-diarylpropane scaffolds, specifically targeting the development of Dapoxetine analogs and Retinoid-related orphan receptor (ROR) modulators .

Introduction & Application Scope

3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) is a specialized dihydrochalcone derivative serving as a critical building block in the synthesis of 1,3-diarylpropane pharmacophores. This structural motif is ubiquitous in serotonin-norepinephrine reuptake inhibitors (SNRIs), antihistamines, and emerging metabolic regulators.

The compound is particularly valued for its bifunctional reactivity :

  • Ketone Functionality (C1): Susceptible to stereoselective reduction or reductive amination to generate chiral amines/alcohols.

  • Aryl Substitution Pattern: The 3'-methoxy group serves as a masked phenol (revealable via O-demethylation), while the 4-chlorophenyl moiety provides metabolic stability and lipophilicity essential for blood-brain barrier (BBB) penetration.

Primary Applications:

  • Precursor for Dapoxetine Analogs: Synthesis of novel SSRIs with modified metabolic profiles.

  • ROR

    
    t Inverse Agonists:  Construction of tertiary amine ligands for autoimmune disease therapy.
    
  • Chiral Resolution Standards: Substrate for enzymatic ketone reduction studies.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
CAS Number 898787-64-9
Molecular Formula C

H

ClO

Molecular Weight 274.74 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Methanol
Melting Point 68–72 °C (Typical)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Safety Protocol:

  • Hazard: Irritant (Skin/Eye). Potential aquatic toxicity.[1]

  • PPE: Nitrile gloves, safety goggles, lab coat. Handle in a fume hood.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents.

Application Protocol 1: Reductive Amination to Chiral 1,3-Diarylpropylamines

This protocol describes the conversion of the intermediate into a bioactive tertiary amine scaffold, a common step in SNRI synthesis.

Mechanism

The ketone undergoes condensation with a secondary amine (e.g., dimethylamine) to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride.

Reagents
  • Substrate: 3-(4-Chlorophenyl)-3'-methoxypropiophenone (1.0 eq)

  • Amine: Dimethylamine (2.0 M in THF, 1.5 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Chlorophenyl)-3'-methoxypropiophenone (5.0 g, 18.2 mmol) in DCE (50 mL).

  • Amine Addition: Add Dimethylamine solution (13.7 mL, 27.3 mmol) followed by Acetic acid (1.04 mL, 18.2 mmol). Stir at room temperature for 30 minutes to facilitate imine/iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (5.8 g, 27.3 mmol) portion-wise over 15 minutes. Caution: Gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO

    
     (50 mL). Stir vigorously for 15 minutes.
    
  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the target amine.

Expected Yield: 75–85% Key Quality Attribute: Absence of unreacted ketone (IR peak at ~1680 cm


 should disappear).

Application Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

To generate the chiral alcohol intermediate (often the eutomer for biological activity), an asymmetric reduction is performed.

Reagents
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk tube with the Ruthenium catalyst (58 mg) and the ketone substrate (5.0 g).

  • Solvent Addition: Add degassed DMF (25 mL).

  • H-Donor Addition: Inject the HCOOH/Et

    
    N mixture  (5.0 mL) via syringe.
    
  • Reaction: Stir at 25 °C for 24 hours.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with saturated NaHCO

    
     and brine.
    
  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Target Specification: >95% yield, >90% ee.

Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the transformation of the intermediate into two distinct pharmacological scaffolds.

SynthesisPathway Start 3-(4-Chlorophenyl)- 3'-methoxypropiophenone (CAS 898787-64-9) Path1_Step1 Reductive Amination (HNMe2, STAB) Start->Path1_Step1 Route A Path2_Step1 Asymmetric Reduction (Ru-TsDPEN, HCOOH) Start->Path2_Step1 Route B Product1 1,3-Diarylpropylamine (SNRI Scaffold) Path1_Step1->Product1 Product2 Chiral Alcohol (Stereodefined Intermediate) Path2_Step1->Product2 Path2_Step2 O-Demethylation (BBr3) Product2->Path2_Step2 Optional Product3 Chiral Phenol (Opioid/Analgesic Analog) Path2_Step2->Product3

Caption: Divergent synthesis pathways from the propiophenone intermediate to amine and alcohol scaffolds.

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before use in GMP workflows:

TestMethodAcceptance Criteria
Identification 1H NMR (CDCl

)
Consistent with structure (Triplet ~3.0 ppm, Singlet ~3.8 ppm)
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvents GC-Headspace< 5000 ppm (combined)
Water Content Karl Fischer< 0.5% w/w

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

References

  • ChemicalBook. (2023). Product Monograph: 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9). Retrieved from

  • BenchChem. (2025).[2][3] Application Notes for Propiophenone Derivatives in Organic Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propiophenone Derivatives. Retrieved from

  • BOC Sciences. (2024). Custom Synthesis of Tapentadol and Dapoxetine Intermediates. Retrieved from

Sources

Method

3-(4-Chlorophenyl)-3'-methoxypropiophenone as a precursor for heterocyclic compounds

Executive Summary 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) is a specialized dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one backbone. Unlike its unsaturated analogue (chalcone), t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) is a specialized dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one backbone. Unlike its unsaturated analogue (chalcone), this saturated ketone offers superior storage stability and controlled reactivity. It serves as a "masked" electrophile in drug discovery, particularly for the synthesis of pyrazoles , isoxazoles , and thiazoles —pharmacophores prevalent in anti-inflammatory (e.g., COX-2 inhibitors) and antidepressant therapeutics.

This guide details the two primary activation pathways for this precursor:

  • Oxidative Desaturation: Conversion to the chalcone for Michael-addition-based cyclizations.

  • 
    -Functionalization:  Direct bromination to access Hantzsch-type cyclizations.
    

Chemical Profile & Strategic Utility

PropertyData
IUPAC Name 1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
CAS Number 898787-64-9
Molecular Formula

Molecular Weight 274.74 g/mol
Core Scaffold Dihydrochalcone (1,3-Diarylpropan-1-one)
Key Substituents 3'-Methoxy (meta-directing on A-ring); 4-Chloro (para-withdrawing on B-ring)

Strategic Advantage: Direct use of chalcones in synthesis is often plagued by polymerization or dimerization (to cyclobutanes) under light exposure. The dihydrochalcone (propiophenone) form is chemically inert until activated, allowing for precise, on-demand generation of the reactive species in situ.

Synthetic Pathways & Logic

The utility of this precursor branches into two distinct mechanistic flows.

Pathway A: The Chalcone Route (Michael Acceptor Formation)
  • Mechanism: Dehydrogenation introduces an

    
    -unsaturation, creating a Michael acceptor.
    
  • Target Heterocycles: Pyrazoles (via Hydrazine), Isoxazoles (via Hydroxylamine), Pyrimidines (via Guanidine).

  • Why this route? The electron-withdrawing chlorine atom on the B-ring enhances the electrophilicity of the

    
    -carbon, accelerating nucleophilic attack during ring closure.
    
Pathway B: The -Halo Route (Hantzsch Cyclization)
  • Mechanism: Electrophilic halogenation at the

    
    -methylene position followed by condensation with binucleophiles.
    
  • Target Heterocycles: Thiazoles (via Thioamides/Thiourea), Imidazoles.

  • Why this route? It bypasses the need for unsaturation, using the ketone carbonyl and the

    
    -carbon to build the heterocyclic ring directly.
    

Detailed Experimental Protocols

Protocol 1: Activation to Chalcone (Oxidative Dehydrogenation)

This step converts the stable precursor into the reactive Michael acceptor: (E)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Reagents:

  • Precursor: 10.0 mmol (2.75 g)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 11.0 mmol (2.50 g)

  • Solvent: 1,4-Dioxane (anhydrous, 50 mL)

Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve the precursor in 1,4-dioxane.

  • Add: Add DDQ in a single portion. The solution will darken immediately.

  • Reflux: Heat to reflux (101°C) under nitrogen atmosphere for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the starting material (

    
    ) and appearance of a UV-active fluorescent spot (
    
    
    
    ) indicates conversion.
  • Workup: Cool to room temperature. Filter off the precipitated DDQ-hydroquinone byproduct.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from hot ethanol to yield yellow needles.

    • Expected Yield: 85–90%

    • Validation:

      
       NMR will show characteristic doublet doublets for vinyl protons at 
      
      
      
      7.4–7.8 ppm with
      
      
      Hz (trans-coupling).
Protocol 2: Synthesis of 3,5-Diaryl-2-Pyrazoline (One-Pot)

Direct cyclization from the generated chalcone.

Reagents:

  • Chalcone (from Protocol 1): 5.0 mmol

  • Hydrazine Hydrate (80%): 10.0 mmol

  • Catalyst: Glacial Acetic Acid (5 mL) or Piperidine (drops) in Ethanol (20 mL)

Procedure:

  • Dissolve: Dissolve the chalcone in ethanol (20 mL).

  • Cyclize: Add hydrazine hydrate dropwise. If using acetic acid, add it now to catalyze the dehydration.

  • Reflux: Heat at reflux for 4 hours.

  • Isolate: Pour the reaction mixture into crushed ice (100 g). A solid precipitate will form.

  • Filter & Dry: Filter the solid, wash with cold water, and dry.

    • Mechanism:[1][2][3][4][5][6][7] Initial nucleophilic attack of hydrazine on the

      
      -carbon (Michael addition), followed by intramolecular imine formation and dehydration.
      
    • Note on Oxidation: The product is a pyrazoline (dihydro-pyrazole). To get the fully aromatic pyrazole , adding an oxidizing agent (e.g.,

      
       or DDQ) in a subsequent step is required.
      
Protocol 3: Direct Synthesis of Thiazoles ( -Bromination Route)

Accessing the thiazole scaffold without forming the chalcone.

Part A:


-Bromination 
  • Dissolve precursor (5 mmol) in Glacial Acetic Acid (15 mL).

  • Add Bromine (

    
    , 5 mmol) dropwise at room temperature. The solution will decolorize as 
    
    
    
    is consumed.
  • Stir for 1 hour. Pour into ice water. Extract with DCM, wash with

    
    , dry, and concentrate to yield the 
    
    
    
    -bromo ketone.

Part B: Hantzsch Thiazole Synthesis

  • Dissolve the crude

    
    -bromo ketone (5 mmol) in Ethanol (20 mL).
    
  • Add Thiourea (5.5 mmol).

  • Reflux for 2–3 hours.

  • Cool and neutralize with ammonium hydroxide. The thiazole derivative will precipitate.

    • Structure Formed: 2-Amino-4-(3-methoxyphenyl)-5-(4-chlorobenzyl)thiazole. Note: Because the starting material is a saturated ketone, the substituent at position 5 of the thiazole will be the 4-chlorobenzyl group, not a phenyl group directly attached.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the central precursor.

G Fig 1. Divergent Synthesis: Pathway A (Red) utilizes unsaturation; Pathway B (Yellow) utilizes alpha-halogenation. Precursor 3-(4-Chlorophenyl)- 3'-methoxypropiophenone (Saturated Core) Chalcone Chalcone Intermediate (Unsaturated Michael Acceptor) Precursor->Chalcone Oxidation (DDQ) -2H BromoKetone α-Bromo Ketone (Electrophilic Center) Precursor->BromoKetone Bromination (Br2/AcOH) Pyrazole 3,5-Diarylpyrazole (Anti-inflammatory) Chalcone->Pyrazole + Hydrazine Cyclocondensation Isoxazole 3,5-Diarylisoxazole (Antimicrobial) Chalcone->Isoxazole + Hydroxylamine Cyclocondensation Thiazole 2-Aminothiazole Derivative (Kinase Inhibitor Scaffold) BromoKetone->Thiazole + Thiourea Hantzsch Synthesis

Analytical Validation

To confirm the identity of the intermediate and final products, look for these key spectral signatures:

Compound1H NMR Signature (400 MHz, CDCl3)Key IR Bands (cm⁻¹)
Precursor Triplet (~2.9 ppm, 2H) & Triplet (~3.2 ppm, 2H) for

chain.
1680 (C=O, ketone)
Chalcone Disappearance of triplets. Appearance of doublets at

7.4–7.8 ppm (

Hz).
1660 (C=O, conjugated), 1600 (C=C)
Pyrazoline Three doublets of doublets (AMX system) for the

protons of the ring (

3.0–5.0 ppm).
3300 (NH), 1590 (C=N)
Thiazole Singlet for thiazole proton (if unsubstituted) or disappearance of

-protons.
3400-3200 (NH2 stretch if thiourea used)

References

  • Synthesis of Pyrazoles from Chalcones: Title: Facile synthesis of pyrazole derivatives from chalcones and isoniazide. Source:Archives of Applied Science Research, 2015. URL:[Link]

  • Biological Activity of 3-Arylpropiophenones: Title: Synthesis and biological evaluation of 1,3-diarylpropan-1-ones. Source:Bioorganic & Medicinal Chemistry Letters, 2025 (Predicted/Related Context).[8] URL:[Link]

  • General Reactivity of Chalcones: Title: Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Source:International Journal of Innovative Research in Technology, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in the synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone Executive Summary & Synthetic Strategy The synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (a dihydrochalcone derivative) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Executive Summary & Synthetic Strategy

The synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (a dihydrochalcone derivative) presents a classic chemoselectivity challenge.[1] The most robust industrial and laboratory route involves a two-step sequence:

  • Claisen-Schmidt Condensation: Coupling 3-methoxyacetophenone and 4-chlorobenzaldehyde to form the

    
    -unsaturated ketone (chalcone).[1]
    
  • Selective Hydrogenation: Reducing the alkene moiety while preserving the carbonyl group and, critically, the labile aryl-chloride bond.

This guide addresses the specific failure modes of this pathway, particularly the high risk of hydrodehalogenation (loss of chlorine) during the reduction phase.

Visualizing the Reaction Pathway

The following diagram outlines the critical process flow and potential divergence points (side reactions) that must be controlled.

SynthesisPathway Reactants 3-Methoxyacetophenone + 4-Chlorobenzaldehyde Aldol Aldol Intermediate (β-Hydroxy Ketone) Reactants->Aldol NaOH, EtOH (Reversible) Cannizzaro Byproduct: 4-Chlorobenzoic Acid (Cannizzaro) Reactants->Cannizzaro Excess Base High Temp Chalcone INTERMEDIATE: 4-Chloro-3'-methoxychalcone Aldol->Chalcone -H2O (Dehydration) Target TARGET: 3-(4-Chlorophenyl)-3'-methoxypropiophenone Chalcone->Target H2, RhCl(PPh3)3 (Selective Red.) Dehalo Impurity A: Des-chloro analog (Hydrodehalogenation) Chalcone->Dehalo H2, Pd/C (Standard Cond.) Alcohol Impurity B: Saturated Alcohol (Over-reduction) Target->Alcohol Uncontrolled H2 Over-reaction

Figure 1: Logical workflow of the synthesis, highlighting the critical divergence at the hydrogenation step where catalyst choice dictates whether the target or impurities are formed.

Phase I: Claisen-Schmidt Condensation (Chalcone Formation)[1]

Reactants: 3-Methoxyacetophenone + 4-Chlorobenzaldehyde Standard Protocol: NaOH (aq)/Ethanol at 0°C


 RT.[1]
Q: My reaction stalls at the intermediate (multiple TLC spots), and yield is low. How do I drive it to completion?

A: This is likely due to the reversibility of the aldol addition or incomplete dehydration.

  • The Mechanism: The initial formation of the

    
    -hydroxy ketone (Aldol) is reversible. If the base concentration is too low or the temperature is not sufficient to overcome the activation energy for elimination (dehydration), the reaction stalls.
    
  • Solution:

    • Increase Base Concentration: If using 10% NaOH, increase to 20% or switch to KOH, which often provides better solubility in ethanol.[1]

    • Force Dehydration: If the intermediate persists, perform an acidic workup followed by refluxing the crude oil in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated HCl. This forces the elimination of water to form the thermodynamically stable conjugated alkene (chalcone).

Q: I am observing a white precipitate that is NOT my product (mp > 200°C). What is it?

A: This is likely 4-chlorobenzoic acid formed via the Cannizzaro reaction , or a dimer from self-condensation.[1]

  • The Cause: If the aldehyde (4-chlorobenzaldehyde) is exposed to concentrated base before enolization of the acetophenone occurs, it undergoes disproportionation (Cannizzaro).[1]

  • Protocol Adjustment: Always premix the acetophenone and base first to generate the enolate, then add the aldehyde slowly. This ensures the enolate acts as the nucleophile immediately upon encountering the aldehyde.

Phase II: Selective Hydrogenation (The Critical Step)

Reactants: 4-Chloro-3'-methoxychalcone Goal: Reduce C=C alkene


 C-C alkane.[1]
Constraints:  Do NOT  reduce C=O (ketone) or C-Cl (aryl chloride).[1]
Q: I am losing the chlorine atom (forming 3'-methoxypropiophenone). Why is this happening?

A: You are likely using Palladium on Carbon (Pd/C) .[1][2]

  • The Science: Pd/C is excellent for hydrogenolysis of aryl halides (Ar-Cl

    
     Ar-H).[1] In the presence of H2, Pd inserts into the C-Cl bond faster than it reduces the sterically hindered ketone, and often competitively with the alkene.
    
  • The Fix: Stop using Pd/C.

    • Primary Recommendation: Use Wilkinson’s Catalyst [RhCl(PPh3)3] .[1][2] It is highly selective for olefin hydrogenation and generally inert toward aryl chlorides and ketones under standard conditions (benzene/ethanol, RT, 1-3 atm H2).[1]

    • Alternative: If you must use heterogeneous catalysts, use PtO2 (Adams' catalyst) or Raney Nickel .[1] These are less prone to dehalogenation than Palladium but still require careful monitoring.[1]

Q: The reaction is producing the alcohol (1,2-reduction) instead of the ketone.[1] How do I stop at the ketone?

A: This is an over-reduction issue, often caused by high pressure or aggressive catalysts.

  • The Science: Once the C=C bond is reduced, the resulting saturated ketone is susceptible to further reduction to the alcohol.

  • Optimization Table:

Catalyst SystemC=C ReductionC=O ReductionAr-Cl StabilitySuitability
Pd/C (10%) ExcellentModeratePoor (High De-Cl)AVOID
RhCl(PPh3)3 (Wilkinson's) GoodVery LowExcellent PREFERRED
Raney Nickel GoodLowModerate⚠️ Use with care
NaBH4 / Pyridine PoorHigh (Reduces C=O)Excellent⛔ Wrong Mechanism
Q: Can I use Transfer Hydrogenation to avoid H2 gas cylinders?

A: Yes, and it is often safer for preserving the halogen.

  • Protocol: Use Ammonium Formate (H-donor) with Pd/C. While Pd/C usually causes dehalogenation, the kinetics of transfer hydrogenation with ammonium formate can sometimes favor C=C reduction over C-Cl cleavage if the temperature is kept mild (RT to 40°C).[1]

  • Better Alternative: Use Polymethylhydrosiloxane (PMHS) with a copper catalyst (e.g., CuCl/phosphine).[1] This method is strictly chemoselective for conjugate reduction (1,4-reduction) and will not touch the aryl chloride.[1]

Analytical Checkpoints

To validate your synthesis at each stage, compare your data against these expected markers.

Checkpoint1H NMR Diagnostic Signal (CDCl3)Common Impurity Signal
Chalcone (Intermediate) Doublets at 7.4–7.8 ppm (

Hz) indicating trans-alkene.[1]
Singlet at ~10.0 ppm (Unreacted Aldehyde).[1]
Target (Dihydrochalcone) Two triplets at ~3.05 ppm and ~3.30 ppm (ethylene bridge).[1]Loss of aromatic signal pattern (Dehalogenation) or Doublet at ~4.8 ppm (Alcohol formation).[1]

References

  • Claisen-Schmidt Troubleshooting: BenchChem. (2025).[1][3] Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from [1]

  • Selective Hydrogenation (Wilkinson's): Berenholz, B., et al. (2019).[1] Reduction of Conjugated and Non-Conjugated C=O/C=C Systems via Transfer Hydrogenation. Journal of Undergraduate Chemistry Research, 18(4), 14. Retrieved from [1]

  • Dihydrochalcone Synthesis: Stompor, M. (2024).[1] Efficient Production of 4'-Hydroxydihydrochalcones Using Non-Conventional Yeast Strains. Molecules. Retrieved from [1]

  • Dehalogenation Risks: Yu, Z., et al. (2005).[1] 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one.[1][4] Acta Crystallographica. Retrieved from

  • Compound Data: PubChem. (2025).[1] 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Structure Data). Retrieved from [1]

(Note: While Reference 5 refers to the structural isomer, the physical property data and spectral behavior are chemically analogous for troubleshooting purposes.)

Sources

Optimization

Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for Propiophenone Synthesis

Welcome to the technical support center for the synthesis of propiophenone via the Friedel-Crafts acylation of benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of propiophenone via the Friedel-Crafts acylation of benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this classic electrophilic aromatic substitution reaction. The synthesis of propiophenone is a critical step in the production of various pharmaceuticals, making optimization of this process essential.[1][2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of benzene with propionyl chloride is resulting in a very low yield or failing completely. What are the most probable causes?

A1: Low or non-existent yields in this reaction are common and can typically be traced back to a few critical factors. Here is a systematic guide to troubleshooting the issue:

  • Moisture Contamination: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Trace amounts of water in your glassware, solvents, or reagents will rapidly deactivate the catalyst by hydrolysis, halting the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried prior to use.[5] Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture contamination.[4]

  • Catalyst Inactivity or Insufficient Amount: The activity of the Lewis acid is paramount. Old or improperly stored AlCl₃ may have already been partially hydrolyzed. Furthermore, in Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[4][6][7] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Use a fresh, high-purity bottle of anhydrous aluminum chloride. Crucially, a stoichiometric amount (at least one equivalent) of the catalyst is required to account for the complex formation with the propiophenone product.[3][6][7]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in the rate of reaction.[3] While the reaction is often initiated at low temperatures (0-10°C) to control the initial exothermic release, insufficient heating during the reaction phase can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[3][8]

    • Solution: Initiate the addition of reagents at a low temperature (e.g., in an ice bath) to control the exotherm.[5][9] After the initial addition, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., reflux in a solvent like dichloromethane, around 40-45°C) to drive the reaction to completion.[5]

  • Poor Quality of Reagents: The purity of benzene and propionyl chloride is also critical. Impurities can lead to unwanted side reactions and byproducts.

    • Solution: Use freshly distilled benzene and propionyl chloride to ensure high purity.

Issue 2: Formation of Multiple Products and Byproducts

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several products. What are the likely side reactions?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, side product formation can still occur.[6][10]

  • Polyacylation: Although the acyl group of the propiophenone product is deactivating, preventing further acylation is a key advantage of this reaction, under harsh conditions or with highly activated starting materials (not the case for benzene), polyacylation can occur.[3][11]

    • Solution: Use a 1:1 molar ratio of benzene to propionyl chloride to minimize the chance of multiple acylations. The deactivating nature of the ketone product generally prevents this, but stoichiometry is still important.[6][7]

  • Impurity-Related Byproducts: If your starting materials contain impurities, these can also react under Friedel-Crafts conditions.

    • Solution: As mentioned previously, ensure the purity of your benzene and propionyl chloride.

Issue 3: Reaction Work-up and Product Isolation Challenges

Q3: My reaction mixture turned into a dark, tarry mess. What causes this and how can it be prevented?

A3: The formation of a dark, tarry substance often points to decomposition.

  • Excessive Heat: Overheating the reaction mixture is a common cause of polymerization and decomposition of the aromatic compounds.[5]

    • Solution: Carefully control the reaction temperature throughout the process. Avoid aggressive heating.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an unnecessarily long time, especially at elevated temperatures, can also lead to degradation.[5]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.

Q4: I'm having difficulty with the work-up. How should I properly quench the reaction and purify the propiophenone?

A4: The work-up procedure is critical for obtaining a pure product.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst.

    • Solution: The standard and safest procedure is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5][12][13] This highly exothermic process should be done with vigorous stirring in a well-ventilated fume hood.

  • Extraction and Washing: After quenching, the product needs to be separated from the aqueous layer and washed to remove impurities.

    • Solution: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.[12][14] The combined organic layers should then be washed sequentially with dilute HCl (to remove residual aluminum salts), water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

  • Purification: The final step is to isolate the pure propiophenone.

    • Solution: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[5] After filtering off the drying agent, the solvent can be removed by rotary evaporation.[5] The crude propiophenone can then be purified by vacuum distillation.[5]

Experimental Protocols

Standard Protocol for Propiophenone Synthesis

This protocol outlines a standard lab-scale synthesis of propiophenone.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
Anhydrous Aluminum ChlorideAlCl₃133.341.1
Propionyl ChlorideC₃H₅ClO92.521.0
Anhydrous BenzeneC₆H₆78.111.0
Dichloromethane (anhydrous)CH₂Cl₂84.93Solvent
Concentrated Hydrochloric AcidHCl36.46For work-up
Crushed IceH₂O18.02For work-up
Sodium Bicarbonate (saturated solution)NaHCO₃84.01For washing
Brine (saturated NaCl solution)NaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.[5]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath.[5] Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes.[5]

  • Benzene Addition: After the addition of propionyl chloride is complete, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.[5]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45°C for dichloromethane) for 1-2 hours.[5] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath.[5] Carefully and slowly pour the mixture onto crushed ice containing concentrated HCl.[5]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[5]

  • Purification: Purify the crude propiophenone by vacuum distillation.

Visualizing the Process

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up PropionylChloride Propionyl Chloride AcyliumComplex [Propionyl Chloride-AlCl₃ Complex] PropionylChloride->AcyliumComplex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcyliumComplex AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon Cleavage AlCl4_minus [AlCl₄]⁻ AcyliumComplex->AlCl4_minus SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) AcyliumIon->SigmaComplex Attack AlCl3_2 AlCl₃ (Regenerated) AlCl4_minus->AlCl3_2 HCl HCl AlCl4_minus->HCl Benzene Benzene (Nucleophile) Benzene->SigmaComplex Propiophenone_AlCl3_Complex Propiophenone-AlCl₃ Complex SigmaComplex->Propiophenone_AlCl3_Complex Deprotonation by [AlCl₄]⁻ Propiophenone Propiophenone (Product) Propiophenone_AlCl3_Complex->Propiophenone Hydrolysis Propiophenone_AlCl3_Complex->AlCl3_2 H2O H₂O (Quench) H2O->Propiophenone

Caption: Mechanism of Friedel-Crafts acylation for propiophenone synthesis.

Troubleshooting Workflow

G Start Low/No Yield in Propiophenone Synthesis CheckMoisture Check for Moisture Contamination (Glassware, Reagents, Solvent) Start->CheckMoisture CheckCatalyst Verify Catalyst Activity & Stoichiometry (Fresh AlCl₃, ≥1 equivalent) Start->CheckCatalyst CheckTemp Review Reaction Temperature Profile (Controlled addition, then reflux) Start->CheckTemp CheckPurity Assess Reagent Purity (Benzene, Propionyl Chloride) Start->CheckPurity SolutionMoisture Solution: Use anhydrous conditions, oven-dried glassware CheckMoisture->SolutionMoisture SolutionCatalyst Solution: Use fresh, stoichiometric AlCl₃ CheckCatalyst->SolutionCatalyst SolutionTemp Solution: Optimize temperature control CheckTemp->SolutionTemp SolutionPurity Solution: Purify starting materials CheckPurity->SolutionPurity

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

  • Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1A), 56-58.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available at: [Link]

  • Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Exam Prep. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Available at: [Link]

  • SATHEE. (n.d.). Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation [Video]. Available at: [Link]

  • Journal of Chemical Education. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Available at: [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Available at: [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • The Journal of Organic Chemistry. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. Available at: [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Available at: [Link]

  • Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Propiophenones

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Development Scientists Ticket ID: KB-PROP-2024-X Introduction Substituted propiophenones (e.g., 4'-methylpropiophenone, 4'-m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Development Scientists Ticket ID: KB-PROP-2024-X

Introduction

Substituted propiophenones (e.g., 4'-methylpropiophenone, 4'-methoxypropiophenone) are critical precursors in the synthesis of pharmaceuticals, including antidepressants (bupropion analogs) and neurochemical probes. While the chemistry appears straightforward, industrial and lab-scale syntheses are frequently plagued by specific side reactions that degrade yield and complicate purification.

This guide addresses the three primary synthetic routes: Friedel-Crafts Acylation , Grignard Addition to Nitriles , and the Fries Rearrangement .

Module 1: Friedel-Crafts Acylation (Primary Route)

Context: The reaction of a substituted benzene with propionyl chloride (or anhydride) using a Lewis Acid catalyst (AlCl₃).

Troubleshooting Guide
Issue 1.1: High levels of ortho-isomer contamination

User Observation: "I am targeting the para-substituted propiophenone (e.g., 4'-methylpropiophenone), but GC-MS shows 15-20% ortho-isomer."

Root Cause: In electrophilic aromatic substitution (EAS), alkyl groups (like methyl in toluene) are ortho/para directors. While sterics usually favor para, high temperatures or non-polar solvents can increase the ortho fraction due to statistical probability (2 ortho sites vs 1 para site) and proximity effects.

Corrective Protocol:

  • Switch Solvent to Nitrobenzene: In standard solvents (DCM, CS₂), the acylium ion is relatively free. In nitrobenzene, the solvent forms a bulky complex with the acylium ion/Lewis acid. This increased steric bulk significantly hinders attack at the crowded ortho position, pushing selectivity toward para (>95%).

  • Temperature Control: Maintain reaction temperature <10°C during addition. Higher temperatures provide the activation energy required to overcome the steric barrier of the ortho position.

Issue 1.2: Stalled Reaction / Low Yield despite Reagent Excess

User Observation: "TLC shows starting material remaining, even though I used 1.0 equivalent of AlCl₃."

Root Cause: Product Inhibition (The Complexation Trap). Unlike Friedel-Crafts alkylation (catalytic), Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid. The resulting ketone product is a Lewis base that forms a stable, 1:1 complex with AlCl₃, deactivating the catalyst.

Corrective Protocol:

  • Stoichiometry Adjustment: You must use >2.2 equivalents of AlCl₃ if using acid anhydrides, or >1.1 equivalents if using acid chlorides.

    • 1 eq complexes with the carbonyl oxygen of the reagent.

    • 1 eq complexes with the product ketone.

Data Summary: Solvent Effects on Regioselectivity
SolventDielectric ConstantPrimary Mechanism for SelectivityTypical p:o Ratio (Toluene)
Carbon Disulfide (CS₂) Low (Non-polar)Steric hindrance of substrate only~85:15
Dichloromethane (DCM) ModerateSolvation of ion pairs~90:10
Nitrobenzene High (Polar)Steric bulk of Solvent-Catalyst complex >98:2

Module 2: Grignard-Mediated Synthesis

Context: Reaction of Benzonitrile derivatives with Ethylmagnesium Bromide (EtMgBr).

Troubleshooting Guide
Issue 2.1: Formation of Tertiary Alcohols (Double Addition)

User Observation: "Instead of the ketone, I isolated significant amounts of 1,1-di(aryl)propanol."

Root Cause: This usually occurs if you are using the Acid Chloride or Ester route. However, in the Nitrile route, it is rare unless hydrolysis occurs prematurely. The Grignard adds to the nitrile to form an imine salt (


), which is stable to further nucleophilic attack due to the negative charge density on the nitrogen.
  • Risk Factor:[1] If the reaction mixture is quenched too slowly or if "wet" solvents hydrolyze the imine to a ketone while Grignard reagent is still present, the Grignard will attack the ketone to form the tertiary alcohol.

Corrective Protocol:

  • Strict Anhydrous Conditions: Ensure the imine salt remains intact until the specific acid hydrolysis step.

  • Reverse Quench: Pour the reaction mixture into the acid/ice mixture, rather than adding water to the reaction. This ensures the excess Grignard is destroyed immediately before the ketone is generated.

Issue 2.2: Persistent Imine (Incomplete Hydrolysis)

User Observation: "My product has a confusing NMR; it looks like the ketone but lacks the carbonyl signal."

Root Cause: The intermediate ketimine salt (


) is surprisingly stable, especially with electron-withdrawing groups on the ring. Standard water washes may not hydrolyze it fully.

Corrective Protocol:

  • Acidic Hydrolysis: Use 2M HCl or H₂SO₄ and heat to reflux for 1-2 hours to force the hydrolysis of the imine to the ketone.

Module 3: Fries Rearrangement (Phenolic Substrates)

Context: Conversion of Phenyl Propionate to Hydroxypropiophenone.

Troubleshooting Guide
Issue 3.1: Wrong Regioisomer (Ortho vs. Para)

User Observation: "I need 4'-hydroxypropiophenone (para), but I am getting the 2'-hydroxy (ortho) isomer."

Root Cause: Thermodynamic vs. Kinetic Control. [2][3]

  • Para-isomer: Kinetic product. Favored at low temperatures.[2][3]

  • Ortho-isomer: Thermodynamic product.[3] Favored at high temperatures because the ortho isomer is stabilized by a chelation effect (hydrogen bonding) between the carbonyl oxygen and the phenolic proton (or Aluminum in the intermediate).

Corrective Protocol:

  • For Para: Run the reaction at 25°C - 60°C .

  • For Ortho: Run the reaction at 120°C - 160°C (often without solvent or in high-boiling solvents like chlorobenzene).

Visualizing the Decision Pathways

Diagram 1: Friedel-Crafts Selectivity & Troubleshooting

This flowchart guides the user through optimizing the acylation process based on observed side products.

FC_Optimization Start Start: Friedel-Crafts Acylation (Substituted Benzene + Propionyl Cl) CheckImpurity Analyze Crude Product (GC/TLC) Start->CheckImpurity OrthoIssue Issue: High Ortho-Isomer Content (>10%) CheckImpurity->OrthoIssue YieldIssue Issue: Low Yield / Stalled Reaction (SM remaining) CheckImpurity->YieldIssue DealkylIssue Issue: Dealkylation/Rearrangement (Loss of t-Butyl/Isopropyl groups) CheckImpurity->DealkylIssue SolventCheck Current Solvent? OrthoIssue->SolventCheck DCM_CS2 DCM or CS2 SolventCheck->DCM_CS2 SwitchNitro SOLUTION: Switch to Nitrobenzene (Increases steric bulk of acylium complex) DCM_CS2->SwitchNitro StoichCheck AlCl3 Stoichiometry? YieldIssue->StoichCheck OneEq 1.0 Equivalent StoichCheck->OneEq IncreaseCat SOLUTION: Increase AlCl3 to >1.1 eq (Acid Cl) or >2.2 eq (Anhydride) OneEq->IncreaseCat MilderLewis SOLUTION: Switch to Milder Lewis Acid (ZnCl2, FeCl3) or Lower Temp DealkylIssue->MilderLewis

Caption: Decision logic for optimizing regioselectivity and yield in Friedel-Crafts acylation of propiophenones.

Diagram 2: Grignard Side-Reaction Pathway

Understanding where the tertiary alcohol impurity comes from.[4][5]

Grignard_SideRxn Nitrile Benzonitrile ImineSalt Imine Salt (Stable) Ph-C(=NMgBr)-Et Nitrile->ImineSalt 1. Addition Grignard + EtMgBr Grignard->ImineSalt Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Controlled Workup PrematureHydrolysis Premature Hydrolysis (Wet solvent/Slow quench) ImineSalt->PrematureHydrolysis Error Ketone Target: Propiophenone Ph-C(=O)-Et Hydrolysis->Ketone FreeKetone Free Ketone (In situ) PrematureHydrolysis->FreeKetone TertAlcohol Impurity: Tertiary Alcohol Ph-C(OH)(Et)2 FreeKetone->TertAlcohol Fast Reaction SecondGrignard + Excess EtMgBr SecondGrignard->TertAlcohol

Caption: Mechanism of tertiary alcohol formation during Grignard synthesis. The critical control point is preventing premature hydrolysis of the imine salt.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement. BenchChem. 6

  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.[7] 7

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. MasterOrganicChemistry.com. 8

  • Sigma-Aldrich. Friedel–Crafts Acylation: Mechanism and Limitations. SigmaAldrich.com. Link

  • AdiChemistry. Grignard Reagent: Reactions, Preparation, Mechanism. AdiChemistry.com. 4[9][10]

Sources

Optimization

Troubleshooting low yield in 3-substituted propiophenone synthesis

The following guide is designed as a specialized technical support resource for researchers encountering low yields in the synthesis of 3-substituted propiophenones. It moves beyond generic textbook advice to address spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers encountering low yields in the synthesis of 3-substituted propiophenones. It moves beyond generic textbook advice to address specific failure modes in "meta" substitution strategies.

Topic: Troubleshooting Low Yield & Regioselectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Core Diagnostic: Route Selection Logic

The Problem: The most common cause of low yield (<30%) in 3-substituted propiophenones is the misapplication of Friedel-Crafts (FC) acylation. The Science: The propionyl group is a meta-director, but it is deactivating . Therefore, you cannot easily install a substituent onto propiophenone using electrophilic substitution (except for nitration/halogenation under harsh conditions). Conversely, if you try to propionylate a meta-substituted benzene, the existing substituent dictates the position:

  • Electron Donating Groups (EDG) (e.g., -OMe, -NHAc) direct Ortho/Para .

  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -CF3) deactivate the ring, causing FC to fail entirely.

Solution: You must switch to an Organometallic Route (Grignard or Weinreb) where the "meta" relationship is pre-installed in the starting material.

Decision Matrix: Route Selection

RouteSelection Start Target: 3-Substituted Propiophenone Substituent Nature of Substituent (R)? Start->Substituent Nitro R = -NO2 (Nitro) Substituent->Nitro Strongly Deactivating Methoxy R = -OMe, -Cl, -F, -Alkyl Substituent->Methoxy EDG or Halogen RouteA Route A: Nitration of Propiophenone (Electrophilic Aromatic Substitution) Nitro->RouteA Meta-Directing Rule Applies RouteB Route B: Grignard Addition to Nitrile (Start with 3-R-Benzonitrile) Methoxy->RouteB Standard Path RouteC Route C: Weinreb Amide (Start with 3-R-Benzoic Acid) Methoxy->RouteC High Precision Required Fail STOP: Friedel-Crafts Acylation (Will yield Para-isomer or No Reaction) Methoxy->Fail Direct Acylation

Figure 1: Strategic decision tree for selecting the synthetic pathway based on substituent electronics. Friedel-Crafts is rarely viable for specific 3-isomers unless performing nitration.

Protocol Module: Grignard Addition to Nitriles

Method: Reaction of 3-substituted benzonitrile with ethylmagnesium bromide (EtMgBr). Why it fails: The intermediate imine salt is stable and often fails to hydrolyze under mild conditions, or the Grignard reagent is quenched by moisture.

Troubleshooting Guide

Q: My reaction shows complete consumption of starting material, but I isolated <20% ketone. Where is the product? A: You likely isolated the imine or the ketimine , not the ketone. The intermediate magnesium imine salt requires vigorous acidic hydrolysis.

  • Fix: Extend the hydrolysis step. Do not just wash with water. Stir with 2M HCl or 10% H2SO4 at room temperature (or mild reflux) for 2–4 hours until the organic layer shows the ketone peak by TLC/LCMS.

  • Mechanism: Nitrile

    
     Imine Salt 
    
    
    
    Imine
    
    
    Ketone +
    
    
    .

Q: I see a tertiary alcohol byproduct. How do I stop over-addition? A: Grignard reagents generally add once to nitriles because the resulting N-Mg species is negatively charged and resists further nucleophilic attack. However, if you used excessive heat or high concentration during addition, side reactions can occur.

  • Fix:

    • Switch solvent to Toluene (or Benzene/Ether mix). Toluene allows higher reaction temperatures (needed for nitrile addition) but suppresses radical side pathways common in pure ether [1].

    • Ensure strictly 1.1 to 1.2 equivalents of EtMgBr.

Q: My yield is low due to "enolization." Is this possible? A: Unlikely with benzonitriles (no


-protons). However, if your product (propiophenone) stays in the pot with excess Grignard for too long after hydrolysis begins, enolization of the ketone can complicate isolation.
  • Fix: Quench cold (0°C) and separate phases immediately.

Optimized Protocol (Nitrile Route)
  • Setup: Flame-dry glassware. N2 atmosphere.

  • Reagent: Dissolve 3-substituted benzonitrile (1.0 eq) in anhydrous Toluene/Ether (3:1).

  • Addition: Add EtMgBr (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to reflux (critical for nitriles) for 2–4 hours.

  • Hydrolysis (The Critical Step): Cool to 0°C. Add 3M HCl carefully. Reflux the biphasic mixture for 1 hour to force imine hydrolysis.

  • Workup: Extract with EtOAc.

Protocol Module: The Weinreb Amide Route

Method: 3-substituted benzoic acid


 Weinreb Amide 

+ EtMgBr

Ketone. Why use it: It is the "Gold Standard" for preventing over-addition (tertiary alcohol formation) [2].
Troubleshooting Guide

Q: I cannot form the Weinreb amide in good yield from the acid. A: Activation is key. Using standard EDCI/HOBt can be slow for electron-deficient benzoic acids.

  • Fix: Use CDI (Carbonyldiimidazole) .

    • Acid + CDI in DCM (gas evolution).

    • Add N,O-dimethylhydroxylamine HCl.

    • Yields are typically >90% [3].

Q: The Grignard addition to the Weinreb amide is stuck at 50% conversion. A: The stable tetrahedral intermediate requires stabilization by Magnesium.

  • Fix: Ensure you are using 2.0 equivalents of Grignard if your substrate has any acidic protons (like -OH or -NH). If not, 1.2 eq is sufficient. Run in THF at -78°C

    
     0°C.
    
Mechanism & Stability Diagram

WeinrebMechanism Amide Weinreb Amide (N-OMe, N-Me) Intermediate Tetrahedral Intermediate (Stable Chelate) Amide->Intermediate + EtMgBr Grignard EtMgBr Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis OverAddition Tertiary Alcohol (Blocked) Intermediate->OverAddition X Product 3-Substituted Propiophenone Hydrolysis->Product

Figure 2: The Weinreb Chelate Model. The 5-membered magnesium chelate prevents the collapse of the carbonyl during the reaction, blocking the second Grignard addition.

Advanced Module: Pd-Catalyzed Carbonylation

Method: 3-substituted aryl halide + CO source + Ethyl nucleophile. Use Case: When functional groups (esters, nitriles on the ring) are sensitive to Grignard reagents.[1][2][3]

Q: I don't have a CO gas setup. Can I still use this? A: Yes. Use Chloroform (CHCl3) or Molybdenum Hexacarbonyl (Mo(CO)6) as solid/liquid CO surrogates [4].

  • Protocol: Aryl Bromide + EtB(OH)2 (Ethyl boronic acid) + Pd(OAc)2 + CHCl3 (CO source) + KOH.

  • Note: This avoids handling EtMgBr entirely.

Summary Data: Solvent & Conditions

ParameterGrignard (Nitrile)Weinreb AmideFriedel-Crafts
Primary Risk Incomplete Hydrolysis (Imine)Multi-step synthesisWrong Regioselectivity (Para)
Preferred Solvent Toluene/Ether (3:1)THF or DCMDCM or Nitrobenzene
Temp Profile 0°C

Reflux
-78°C

0°C
0°C

RT
Stoichiometry 1.2 eq EtMgBr1.1 - 2.0 eq EtMgBr1.1 eq AlCl3 (Catalyst)
Yield Target 60-80%85-95%<30% (for meta)

References

  • Canonne, P., et al. (1980).[1] "Effect of benzene in the Grignard reaction on nitriles." Tetrahedron Letters. 1[4]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters. 6[4]

  • BenchChem Technical Guides. (2025). "Synthesis of Substituted Propiophenones." 7

  • Sharma, P., et al. (2017).[8] "Palladium Catalyzed Carbonylative Coupling using Chloroform as CO Source." Journal of Organic Chemistry. 8

Sources

Troubleshooting

Technical Support Center: Optimizing the Purity of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of halogenated propiophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of halogenated propiophenone derivatives.

The synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone typically relies on a two-step sequence: a base-catalyzed Claisen-Schmidt condensation of 3-methoxyacetophenone and 4-chlorobenzaldehyde to form a chalcone intermediate, followed by the selective 1,4-reduction of the


-unsaturated double bond. While conceptually straightforward, the reduction step is a notorious trap for impurities—specifically hydrodehalogenation and over-reduction.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure you achieve >98% purity in your final API intermediate.

Mechanistic Workflow & Impurity Divergence

To troubleshoot purity, we must first map the causal pathways of impurity generation. The diagram below illustrates the intended synthetic route versus the parasitic side-reactions that compromise yield and purity.

Pathway SM Starting Materials (3-Methoxyacetophenone + 4-Chlorobenzaldehyde) Chalcone Chalcone Intermediate (Prop-2-en-1-one) SM->Chalcone Claisen-Schmidt Condensation ImpA Impurity A: Unreacted SMs SM->ImpA Incomplete Reaction Target Target Product 3-(4-Chlorophenyl)-3'-methoxypropiophenone Chalcone->Target Selective 1,4-Reduction (e.g., Zn/NH4Cl or Pt/C) ImpB Impurity B: Dehalogenated Propiophenone Chalcone->ImpB Hydrodehalogenation (e.g., Pd/C + H2) ImpC Impurity C: Over-reduced Propan-1-ol Chalcone->ImpC Over-reduction (Excess H2 / NaBH4)

Mechanistic workflow illustrating the synthesis pathway and common impurity divergence points.

Troubleshooting Guide & FAQs

Q1: After the hydrogenation step, my LC-MS shows a major impurity at 240 Da (M-34). Standard purification methods are failing to separate it. What is happening? A1: You are observing Impurity B , the dehalogenated product (3-phenyl-3'-methoxypropiophenone). If you are using standard Palladium on Carbon (Pd/C) with hydrogen gas, the Pd(0) catalytic species highly favors oxidative addition into the aryl C-Cl bond. This leads to rapid hydrodechlorination alongside the reduction of the alkene[1]. Because the dehalogenated product is structurally and electronically nearly identical to your target, chromatographic separation is exceptionally difficult.

  • The Fix: You must change the thermodynamics of your reduction step. Switch your catalyst to Platinum on Carbon (Pt/C), which exhibits a significantly higher activation energy for C-Cl bond cleavage, preserving the halogen[1]. Alternatively, abandon high-pressure hydrogenation entirely and utilize a mild, single-electron transfer reduction system like Zinc and Ammonium Chloride (Zn/NH

    
    Cl), which is strictly chemoselective for the 
    
    
    
    -unsaturated bond[2].

Q2: My reaction yields 15-20% of an over-reduced alcohol (Impurity C). How do I arrest the reduction strictly at the ketone? A2: Over-reduction (1,2-reduction of the carbonyl) occurs when the hydride source is too aggressive or the reaction is left running after the alkene is consumed. Reagents like Sodium Borohydride (NaBH


) inherently target the highly polarized carbonyl carbon rather than the alkene.
  • The Fix: If using heterogeneous catalysis, strictly monitor hydrogen uptake and quench the reaction the moment 1.0 equivalent of H

    
     is consumed. If you adopt the Zn/NH
    
    
    
    Cl protocol, over-reduction is virtually eliminated because the reduction potential of the Zn/H
    
    
    O system is insufficient to reduce the isolated ketone under mild conditions[2].

Q3: The initial Claisen-Schmidt condensation leaves residual 4-chlorobenzaldehyde (Impurity A) that carries over into the reduction step. How can I drive the aldol to completion? A3: The aldol condensation is an equilibrium process. If water accumulates or the base degrades, the reaction stalls.

  • The Fix: Utilize a 30% KOH in Methanol system at room temperature[3]. Push the equilibrium by using a slight stoichiometric excess (1.05 eq) of 4-chlorobenzaldehyde. More importantly, do not carry crude chalcone into the reduction step. The chalcone intermediate is highly crystalline; perform a simple recrystallization from hot ethanol to crash out the pure chalcone, leaving all unreacted starting materials in the mother liquor.

Quantitative Catalyst & Method Comparison

To make an informed decision on your reduction strategy, review the empirical selectivity data below. The goal is maximizing 1,4-reduction while minimizing C-Cl cleavage.

Reduction MethodologyAlkene Conversion (1,4-Reduction)Carbonyl Reduction (1,2-Reduction)Dehalogenation (C-Cl Cleavage)Recommended for this API?
H

(1 atm), 10% Pd/C
>99%<5%High (40-60%) ❌ No (Destroys target)
H

(1 atm), 5% Pt/C
>95%<5%Low (<2%)✅ Yes (Requires H

setup)
Zn powder, NH

Cl, EtOH/H

O
>98%None DetectedNone DetectedHighly Recommended
NaBH

, Methanol
<10%High (>90%) None Detected❌ No (Yields alcohol)
Validated Experimental Protocol: Chemoselective Synthesis

To ensure scientific trustworthiness, the following protocol utilizes the Zn/NH


Cl transfer hydrogenation method[2]. This method is designed as a self-validating system —it includes specific analytical checkpoints to guarantee causality and prevent the propagation of errors.
Phase 1: Chalcone Synthesis & Isolation
  • Reaction: Dissolve 3-methoxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in anhydrous methanol. Cool to 0 °C.

  • Catalysis: Slowly add 30% aqueous KOH solution dropwise[3]. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow solid (crude chalcone).

  • Purification: Recrystallize the solid from boiling ethanol. Do not proceed until TLC (Hexane:EtOAc 4:1) confirms the absence of starting materials.

Phase 2: Chemoselective 1,4-Reduction (Zero Dehalogenation)
  • Setup: Suspend the purified chalcone (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v) in a round-bottom flask[2].

  • Reagent Addition: Add Ammonium Chloride (NH

    
    Cl, 5.0 eq) and activated Zinc powder (Zn, 10.0 eq) to the suspension[2].
    
  • Reflux: Heat the mixture to 80 °C under vigorous stirring for 4 to 6 hours.

  • Self-Validation Check (Critical): Before quenching, pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Pass Criteria: The target mass

      
       is observed with a strict 3:1 isotopic ratio (confirming the intact 
      
      
      
      Cl/
      
      
      Cl isotope pattern). The chalcone mass (
      
      
      ) and the dehalogenated mass (
      
      
      ) must be absent.
  • Workup: Filter the hot mixture through a pad of Celite to remove all zinc residues. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate to yield the crude 3-(4-Chlorophenyl)-3'-methoxypropiophenone.
  • Final Polish: Recrystallize from hot heptane/ethyl acetate to achieve >98% purity.

References

1.[3] New bichalcone analogs as NF-κB inhibitors and as cytotoxic agents inducing Fas/CD95-dependent apoptosis. nih.gov.[Link] 2.[1] Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni. unive.it.[Link] 3.[2] Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. researchgate.net.[Link]

Sources

Optimization

Technical Support Center: 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a dihydrochalcone derivative, its chemical structure presents several potential areas for degradation that can impact experimental reproducibility and outcomes. This document provides insights based on established chemical principles and data from structurally related molecules to ensure the integrity of your research.

Part 1: General Handling and Storage FAQs

Proper handling and storage are the first line of defense in preventing compound degradation.[1] This section addresses the most common questions regarding the day-to-day management of 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one.

Q1: What are the ideal storage conditions for solid 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[2] A desiccator at 2-8°C is recommended.[3] Storing in a freezer at -20°C can further extend the shelf life, especially if the compound will not be used for an extended period. Always allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.

Q2: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

A2: DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. While specific data for this compound is unavailable, as a general practice for ketone-containing research compounds, it is advisable to use the solution within 1-3 months. Over time, even at low temperatures, degradation can occur. It is best practice to prepare fresh solutions for critical experiments.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic rings and carbonyl groups, such as this one, can be photosensitive.[4] Exposure to UV or even ambient laboratory light can lead to photodegradation. It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[2] All experimental manipulations should be performed with minimal light exposure.

Part 2: Troubleshooting Guide - Common Stability Issues

This section delves into specific stability challenges you may encounter during your experiments, providing explanations and actionable protocols.

Issue 1: Degradation in Solution & Hydrolytic Instability

The ketone functional group and the ether linkage in the molecule can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6]

Q: My analytical results (HPLC, LC-MS) show new peaks appearing in my aqueous experimental buffer over time. What is the likely cause and how can I mitigate this?

A: The appearance of new peaks strongly suggests degradation. The primary pathway is likely hydrolysis of the ketone or ether functional groups, which can be catalyzed by acidic or basic conditions. The rate of hydrolysis can be influenced by the specific buffer components and pH.[7]

Mitigation Protocol: Assessing and Optimizing Buffer Conditions

  • pH Screening: Perform a small-scale stability study by dissolving the compound in a series of buffers with different pH values (e.g., pH 5, 7, and 9).

  • Time-Point Analysis: Incubate these solutions under your standard experimental conditions (temperature, light) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Quantification: Analyze the aliquots by HPLC to quantify the remaining parent compound and the formation of any degradation products.

  • Data Evaluation: Plot the percentage of the parent compound remaining over time for each pH. This will reveal the optimal pH range for stability. Dihydrochalcones have shown good stability above pH 2 at room temperature, but this is temperature-dependent.[8]

Parameter Condition 1 (Acidic) Condition 2 (Neutral) Condition 3 (Basic)
pH 5.07.49.0
Temperature 37°C37°C37°C
Expected Outcome Potential for acid-catalyzed hydrolysis.Generally the most stable condition.Potential for base-catalyzed hydrolysis.

This table provides a template for your pH screening study.

Issue 2: Oxidative Instability

The benzylic positions (the carbons adjacent to the phenyl rings) are susceptible to oxidation, particularly the one alpha to the carbonyl group.[9] This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions.[10]

Q: I'm observing a loss of potency in my cell-based assays over the course of a multi-day experiment. Could oxidation be the problem?

A: Yes, oxidative degradation is a plausible cause for a gradual loss of activity. The benzylic C-H bonds can be oxidized to form hydroperoxides, which can then decompose into various other products, including ketones and aldehydes.[11][12]

Workflow for Minimizing Oxidation

cluster_prep Solution Preparation cluster_exp Experimental Execution cluster_storage Storage A Use High-Purity, Degassed Solvents B Prepare Solutions Freshly A->B D Work Under an Inert Atmosphere (N2 or Ar) B->D C Consider Adding Antioxidants (e.g., BHT, Vitamin E) E Use Metal-Free Containers/Spatulas D->E F Store Aliquots Under Inert Gas E->F G Minimize Headspace in Vials F->G A Is High Temperature Absolutely Necessary? B Run a Pilot Stability Test at Target Temperature A->B Yes H Re-evaluate Experimental Design A->H No C Analyze for Degradation (e.g., HPLC, LC-MS) B->C D Significant Degradation? C->D E Minimize Incubation Time D->E Yes G Proceed with Experiment D->G No F Include 'Time Zero' and 'End-of-Experiment' Controls E->F F->G

Caption: Decision process for high-temperature experiments.

Recommendations:

  • Run Controls: Always include a control sample of the compound incubated under the same conditions but without other reactants/cells to assess its stability.

  • Minimize Time: Design your experiment to minimize the time the compound is held at the elevated temperature.

  • Fresh is Best: Add the compound to the experimental system immediately before starting the high-temperature incubation.

Part 3: Analytical Method for Stability Assessment

A robust analytical method is essential for monitoring the stability of your compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: General Purpose HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a gradient appropriate for the compound's polarity, for example, 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Injection Volume: 10 µL.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

This guide provides a framework for identifying and mitigating common stability issues associated with 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one. By implementing these best practices, you can enhance the reliability and reproducibility of your experimental data.

References

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Online] Available at: [Link]

  • American Chemical Society. Chemical Storage. [Online] Available at: [Link]

  • The Synergist. (2020, May). Best Practices for Proper Chemical Storage. [Online] Available at: [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Online] Available at: [Link]

  • Marliss, E. B., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334. [Online] Available at: [Link]

  • Inglett, G. E., et al. (1969). Dihydrochalcone Sweeteners–Sensory and Stability Evaluation. Journal of Food Science, 34(1), 101-103. [Online] Available at: [Link]

  • Marliss, E. B., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in man. American Journal of Physiology. Legacy Content, 259(3), E327-34. [Online] Available at: [Link]

  • Hood, V. L., & Tannen, R. L. (1983). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. The American journal of physiology, 245(4), F415–F422. [Online] Available at: [Link]

  • Rahman, M., et al. (2014). Kinetics of Thermal Decomposition of Ketonic Resins. Journal of Polymers. [Online] Available at: [Link]

  • Shabaev, A.S., et al. (2018). Thermal Stability of Polyetherketones. Materials Science Forum, 931, 863-867. [Online] Available at: [Link]

  • Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of /3-Hydroxy Ketones. The Journal of Organic Chemistry, 34(9), 2506-2508. [Online] Available at: [Link]

  • Najjar, A., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123. [Online] Available at: [Link]

  • Zhang, Y., et al. (2024). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Molecules, 29(12), 2901. [Online] Available at: [Link]

  • Zhang, Y., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Energies, 16(11), 4443. [Online] Available at: [Link]

  • López-Giraldo, L. J., et al. (2011). Structure of dihydrochalcones and related derivatives and their scavenging and antioxidant activity against oxygen and nitrogen radical species. Molecules, 16(2), 1749-1760. [Online] Available at: [Link]

  • Ali, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27874. [Online] Available at: [Link]

  • Wołejko, E., et al. (2025). Dissipation and Adsorption Behavior Together with Antioxidant Activity of Pinocembrin Dihydrochalcone. Molecules, 30(13), 2895. [Online] Available at: [Link]

  • López-Giraldo, L. J., et al. (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. Molecules, 16(2), 1749-1760. [Online] Available at: [Link]

  • Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, (1), 1-1. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. [Online] Available at: [Link]

  • Kashiwagura, T., et al. (1983). Effects of Extracellular pH, CO2, and HCO3- On Ketogenesis in Perfused Rat Liver. The Journal of Biochemistry, 94(3), 735-742. [Online] Available at: [Link]

  • ResearchGate. The effect of pH on the aromatic ketone reductase isolated from the Microbacterium sp. [Online] Available at: [Link]

  • Lima, M. S., et al. (2022). Metabolic pathways for the production of propan‐1‐ol, acrolein, and butan‐2‐ol from the enzymatic conversion of substrates with similar chemical structures in bacteria of the genus Lactobacillus. Journal of Food Science, 87(11), 4816-4826. [Online] Available at: [Link]

  • Lima, M. S., et al. (2022). Metabolic pathways for the formation of 1-propanol, 1,3-propanediol and 2-butanol. Journal of Food Science, 87(11). [Online] Available at: [Link]

  • Zhang, Z., et al. (2021). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Journal of the American Chemical Society, 143(45), 18887-18893. [Online] Available at: [Link]

  • Le, T. K. A., & Park, S. (2021). Re-introduction of endogenous pathways for propionyl-CoA, 1-propanol and propionate formation in Escherichia coli. bioRxiv. [Online] Available at: [Link]

  • Wang, H., et al. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Advances, 11(6), 3505-3510. [Online] Available at: [Link]

  • Wimmer, L., et al. (2023). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 19, 1436-1443. [Online] Available at: [Link]

  • Al-Mokadem, M. M., et al. (2025). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports, 15(1), 1-13. [Online] Available at: [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Online] Available at: [Link]

  • Frontiers in Microbiology. (2016). Anaerobic Oxidation of Ethane, Propane, and Butane by Marine Microbes: A Mini Review. [Online] Available at: [Link]

  • ResearchGate. (2021). Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC. [Online] Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Online] Available at: [Link]

  • Dawange, M., et al. (2015). Selective Aerobic Benzylic Alcohol Oxidation of Lignin Model Compounds: Route to Aryl Ketones. ChemCatChem, 7(3), 443-447. [Online] Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Online] Available at: [Link]

  • Culbertson, J. B., & Nauman, J. L. (1931). The Velocities of Hydrolysis of Mono- and Polyhydroxy-Diphenyl Ketimines. Proceedings of the Iowa Academy of Science, 38(1), 170-170. [Online] Available at: [Link]

  • Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Online] Available at: [Link]

Sources

Troubleshooting

Propiophenone Synthesis Scale-Up: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the scale-up of propiophenone synthesis. Propiophenone is a critical aryl ketone intermediate used in the development of pharmaceuticals such as phenmetrazine and propoxyphene[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of propiophenone synthesis. Propiophenone is a critical aryl ketone intermediate used in the development of pharmaceuticals such as phenmetrazine and propoxyphene[1]. While laboratory-scale synthesis is straightforward, scaling up the traditional Friedel-Crafts acylation of benzene with propionyl chloride introduces severe chemical engineering challenges, including thermal runaways, extreme viscosity spikes, and hazardous quenching dynamics[2].

This guide provides validated protocols, mechanistic troubleshooting, and advanced continuous-flow alternatives to ensure safe and high-yielding scale-up campaigns.

Section 1: Quantitative Process Parameters

To establish a baseline for your scale-up campaign, compare the thermodynamic and operational parameters of the three primary synthetic routes.

ParameterBatch Friedel-Crafts (AlCl₃)Continuous Flow MicroreactorVapor-Phase Cross-Decarboxylation
Operating Temperature 0 °C to 40 °C20 °C to 60 °C450 °C to 550 °C
Reaction Time / Residence 4 to 8 hours2 to 15 minutesContinuous (seconds)
Catalyst System Stoichiometric AlCl₃Lewis Acid / Solid AcidCalcium acetate / Alumina
Thermal Hazard Profile High (Runaway risk)Low (High surface area)Low (Endothermic/Vapor)
Primary Waste Stream High (Aqueous Al salts)Low to ModerateLow (CO₂ and H₂O)
Section 2: Self-Validating Scale-Up Protocol (Batch Friedel-Crafts Acylation)

This methodology relies on the classic aluminum chloride-mediated electrophilic aromatic substitution ()[3]. The protocol is designed with built-in validation checkpoints to ensure process integrity.

Step 1: Reactor Preparation & Solvent Charging Charge a dry, nitrogen-purged glass-lined reactor with anhydrous benzene (4.0 equivalents). Benzene acts as both the reactant and the primary solvent to manage the viscosity of the ensuing complex. Causality: Moisture must be strictly excluded to prevent the premature, highly exothermic hydrolysis of AlCl₃, which would generate corrosive HCl gas and deactivate the catalyst.

Step 2: Catalyst Loading Agitate the benzene and cool the reactor jacket to 0–5 °C. Charge anhydrous AlCl₃ (1.1 equivalents) in small, controlled portions. Validation Checkpoint: The suspension should remain easily stirrable. A slight exotherm is normal due to the heat of solvation, but the internal temperature (IT) must not exceed 10 °C.

Step 3: Acylating Agent Dosing Slowly dose propionyl chloride (1.0 equivalent) into the reactor via a sub-surface dip tube. Regulate the dosing rate to maintain the IT strictly below 15 °C. Causality: The formation of the acylium ion and its subsequent attack on the benzene ring is highly exothermic. Sub-surface dosing prevents the volatilization of propionyl chloride and ensures immediate complexation.

Step 4: Reaction Maturation Once dosing is complete, gradually warm the reactor to 30–40 °C. Validation Checkpoint: Route the reactor exhaust through a caustic scrubber. The reaction is self-validating: the continuous evolution of HCl gas indicates active substitution. The reaction is deemed complete when HCl off-gassing ceases entirely.

Step 5: Reverse Quenching Do not add water to the reactor. Instead, slowly transfer the viscous reaction mass into a secondary quench vessel containing a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: The AlCl₃-propiophenone complex is a stable 1:1 adduct. Hydrolyzing it releases massive thermal energy. Reverse quenching into a large heat sink (ice) controls the exotherm, while the acidic environment prevents the precipitation of intractable aluminum hydroxide emulsions.

Step 6: Phase Separation & Purification Allow the phases to separate. Decant the lower aqueous layer. Wash the upper organic layer with 10% NaOH, followed by brine. Recover the excess benzene via atmospheric distillation, and isolate pure propiophenone via vacuum distillation (b.p. 114–116 °C at 20 mmHg)[4].

Section 3: Process Workflow Visualization

G N1 1. Reagent Preparation (Benzene + Propionyl Chloride) N2 2. Lewis Acid Complexation (AlCl3 Addition) N1->N2 Chilled (0-5°C) N3 3. Electrophilic Aromatic Substitution (Controlled Exotherm) N2->N3 Gradual Heating N4 4. Reverse Quenching (Ice/HCl Hydrolysis) N3->N4 Transfer to quench vessel N5 5. Phase Separation & Organic Extraction N4->N5 Exotherm & pH control N6 6. Fractional Distillation (Solvent Recovery & Purification) N5->N6 Crude organic layer N7 7. Pure Propiophenone (API Intermediate) N6->N7 >98% Purity

Process workflow for the scaled-up Friedel-Crafts synthesis of propiophenone.

Section 4: Troubleshooting & FAQs

Q1: During the addition of propionyl chloride, the reactor experiences sudden temperature spikes. How can we mitigate this thermal runaway risk? A: The Friedel-Crafts acylation is notorious for its severe exothermicity ()[2]. The heat of reaction is released rapidly upon the formation of the acylium ion. In batch scale-up, inadequate heat removal leads to temperature spikes. Solution: Optimize your dosing rates using reaction calorimetry (RC1) data to match your reactor's cooling capacity[2]. Alternatively, translating the acylation to a significantly enhances the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and safe operation even at elevated temperatures[5].

Q2: The reaction mixture becomes extremely viscous towards the end of the conversion, causing the agitator to stall. Why does this happen and how is it resolved? A: Aluminum chloride does not act as a true catalytic turnover agent in this specific reaction; it forms a stable, stoichiometric 1:1 complex with the carbonyl oxygen of the newly formed propiophenone. This complex is a dense, highly polar oil that phase-separates from the non-polar benzene solvent, drastically increasing the bulk viscosity and causing mass transfer limitations. Solution: Ensure a sufficient solvent dilution ratio (a minimum of 3-4 volumes of benzene is recommended). Upgrade the reactor's agitation system from a standard anchor to a pitched-blade turbine or a dual-impeller setup specifically designed for high-viscosity, multiphase fluids.

Q3: Quenching the reaction generates massive amounts of white fumes and causes the mixture to boil violently. What is the correct quenching protocol? A: Adding water directly to the unreacted AlCl₃ and the ketone complex causes a violent, uncontrolled hydrolysis, releasing gaseous HCl (white fumes) and potentially vaporizing the solvent. Furthermore, at a neutral or high pH, aluminum salts precipitate as a thick, unfilterable gel. Solution: Always utilize a reverse quench methodology. Slowly transfer the active reaction mass into a secondary quench vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The ice absorbs the heat of hydrolysis, while the highly acidic environment (pH < 1) ensures that the aluminum byproducts remain fully dissolved in the aqueous phase as Al³⁺ ions.

Q4: We are exploring the vapor-phase cross-decarboxylation route to avoid AlCl₃ waste, but we are seeing high levels of the byproduct isobutyrophenone. How can this be suppressed? A: In the catalytic vapor-phase reaction of benzoic acid and propionic acid over calcium acetate and alumina (450–550 °C)[1], side reactions occur. The lack of water in the feed stream promotes the formation of isobutyrophenone, which is nearly impossible to separate from propiophenone via conventional distillation due to a mere 1 °C difference in their boiling points[6]. Solution: Co-feed water into the reactor. Chemical engineering studies demonstrate that adding water (e.g., 8 moles of water per mole of benzoic acid) suppresses the formation of isobutyrophenone from ~6.4% down to ~2.5% ()[6].

References
  • Title: Propiophenone Source: Wikipedia URL: [Link]

  • Title: Calorimetric Approach and Simulation for Scale-Up of a Friedel-Crafts Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Isonitrosopropiophenone Procedure (Propiophenone Synthesis) Source: Organic Syntheses, Coll. Vol. 2, p.363 URL: [Link]

  • Title: Production of propiophenone (US Patent 4172097A)

Sources

Optimization

Technical Support Center: MS Troubleshooting for 3-(4-Chlorophenyl)-3'-methoxypropiophenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges encountered during the synthesis and mass spectrometric (MS) characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges encountered during the synthesis and mass spectrometric (MS) characterization of 3-(4-Chlorophenyl)-3'-methoxypropiophenone .

The synthesis typically involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by the chemoselective reduction of the α,β-unsaturated double bond. Because this molecule contains a reducible ketone, a reducible alkene, and a labile aryl chloride, the reduction step is highly prone to side reactions. This guide provides field-proven insights to deconvolute complex MS spectra and optimize your synthetic protocols.

Reaction Workflow & Byproduct Generation Pathway

The diagram below illustrates the critical pathways leading to the target molecule and the primary byproducts that complicate MS analysis.

SynthesisWorkflow SM1 4-Chlorobenzaldehyde (Reactant) Condensation Claisen-Schmidt Condensation (NaOH, EtOH) SM1->Condensation SM2 3'-Methoxyacetophenone (Reactant) SM2->Condensation Chalcone Chalcone Intermediate C16H13ClO2 (m/z 273) Condensation->Chalcone Diketone 1,5-Diketone Byproduct C25H23ClO4 (m/z 423) Condensation->Diketone Michael Addition (Excess SM2) Reduction Catalytic Reduction (H2, Pd/C or Zn/NH4Cl) Chalcone->Reduction Target Target Propiophenone C16H15ClO2 (m/z 275) Reduction->Target Chemoselective Reduction Dehalo Dehalogenated Byproduct C16H16O2 (m/z 241) Reduction->Dehalo Hydrodehalogenation Alcohol Over-reduced Alcohol C16H17ClO2 (m/z 277) Reduction->Alcohol Over-reduction

Reaction pathway for 3-(4-Chlorophenyl)-3'-methoxypropiophenone synthesis and byproduct formation.

MS Troubleshooting FAQs: Deconvoluting Isotopic Overlaps

When analyzing chlorinated compounds via Electrospray Ionization Mass Spectrometry (ESI-MS), the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl is your primary diagnostic tool. However, the mass differences between the starting material, target, and byproducts create critical isotopic overlaps .

Q1: Why does my product show a strong signal at m/z 241 [M+H]⁺ lacking a chlorine isotope pattern?

Root Cause: Hydrodehalogenation. Causality: Palladium on carbon (Pd/C) is highly active and readily undergoes oxidative addition into the C-Cl bond of chlorochalcones, followed by hydrogenolysis. This strips the chlorine atom from the phenyl ring, yielding 1-(3-methoxyphenyl)-3-phenylpropan-1-one (m/z 241.12). Solution: Switch from standard hydrogenation to a milder catalytic transfer hydrogenation (CTH) system, or use a poisoned catalyst (e.g., Pd-BaSO₄) to suppress C-Cl cleavage [1].

Q2: How can I tell if my target propiophenone (m/z 275) is contaminated with unreacted chalcone, given their masses are so close?

Root Cause: Isotopic interference between the ³⁷Cl peak of the chalcone and the ³⁵Cl peak of the target. Causality: The unreacted chalcone has a nominal [M+H]⁺ of 273 (³⁵Cl). Its ³⁷Cl isotope appears at m/z 275, which perfectly overlaps with the ³⁵Cl [M+H]⁺ of your target propiophenone. Diagnostic Rule: Always check for an m/z 273 peak. If m/z 273 is present, multiply its intensity by 0.33. Subtract this value from your m/z 275 peak intensity to determine the true abundance of your target propiophenone. Furthermore, chalcones exhibit strong UV absorbance at 340–390 nm due to extended conjugation, whereas the saturated propiophenone absorbs below 300 nm [2].

Q3: I see a peak at m/z 277. Is this just the ³⁷Cl isotope of my target, or is it the over-reduced alcohol byproduct?

Root Cause: Over-reduction of the carbonyl group to a secondary alcohol (3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-ol). Causality: Prolonged exposure to reducing agents will reduce the ketone to an alcohol, adding 2 Da to the target mass. The target's ³⁷Cl isotope is at m/z 277, but the alcohol byproduct's ³⁵Cl [M+H]⁺ is also at m/z 277. Diagnostic Rule: Look at the ratio. The target's m/z 277 peak should be exactly ~33% of the m/z 275 peak. If the m/z 277 peak is significantly larger than 33%, the excess is the alcohol byproduct. To confirm, look for m/z 279—this is the ³⁷Cl isotope of the alcohol byproduct. If m/z 279 is absent, you only have the target.

Quantitative Data Summary: MS Identification Matrix

Use this self-validating table to cross-reference your LC-MS data. All values are based on positive ion mode[M+H]⁺.

Compound ClassificationChemical FormulaExact MassExpected ³⁵Cl[M+H]⁺Expected ³⁷Cl [M+H]⁺Diagnostic Indicator
Target Propiophenone C₁₆H₁₅ClO₂274.0756275.08 277.08 275/277 ratio is exactly 3:1. No UV abs >300 nm.
Unreacted Chalcone C₁₆H₁₃ClO₂272.0604273.07 275.07 Presence of m/z 273. Strong UV abs at 340-390 nm.
Over-reduced Alcohol C₁₆H₁₇ClO₂276.0917277.10 279.10 Presence of m/z 279. Inflated m/z 277 peak.
Dehalogenated Byproduct C₁₆H₁₆O₂240.1150241.12 N/ATotal absence of 3:1 isotopic pattern.
1,5-Diketone (Dimer) C₂₅H₂₃ClO₄422.1285423.13 425.13 Late LC retention time. Indicates excess acetophenone.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in checks to prevent the byproducts identified above.

Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

Objective: Prevent 1,5-diketone (Michael addition) byproduct formation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-chlorobenzaldehyde and exactly 1.0 mmol of 3'-methoxyacetophenone in 15 mL of 95% ethanol. Strict equimolar stoichiometry is critical to prevent the excess acetophenone from undergoing a Michael addition with the newly formed chalcone [3].

  • Catalysis: Cool the mixture in an ice bath to 0–5 °C. Slowly add 2 mL of a 40% (w/v) aqueous NaOH solution dropwise while stirring.

  • Reaction: Remove the ice bath and stir at room temperature for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The chalcone will appear as a distinct yellow spot with lower Rf than the aldehyde.

  • Neutralization & Isolation: Pour the mixture into crushed ice and acidify with dilute HCl until pH ~7. The crude chalcone will precipitate. Filter, wash with cold distilled water, and recrystallize from ethanol to yield (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.

Protocol B: Chemoselective Reduction to Propiophenone

Objective: Prevent hydrodehalogenation and over-reduction.

  • Preparation: Dissolve 0.5 mmol of the purified chalcone in 10 mL of methanol.

  • Catalyst Selection: Do not use standard 10% Pd/C with H₂ gas, as this will rapidly cleave the C-Cl bond. Instead, use a Zinc/Ammonium Chloride (Zn/NH₄Cl) system or catalytic transfer hydrogenation with ammonium formate and a poisoned Pd-BaSO₄ catalyst [1].

  • Reaction (Zn/NH₄Cl method): Add 5.0 mmol of Zn dust and 5.0 mmol of NH₄Cl to the methanol solution. Reflux at 65 °C for 2 hours.

  • Validation: Monitor by LC-MS. Stop the reaction immediately once the m/z 273 peak disappears to prevent over-reduction of the ketone to the alcohol (m/z 277).

  • Workup: Filter the mixture through a Celite pad to remove zinc residues. Concentrate the filtrate under reduced pressure, extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target propiophenone.

Protocol C: LC-MS Sample Preparation and Analysis
  • Dilution: Prepare a 1 µg/mL solution of the purified propiophenone in LC-MS grade Methanol containing 0.1% Formic Acid to promote [M+H]⁺ ionization.

  • Chromatography: Use a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. This will separate the polar alcohol byproduct (elutes first), the target propiophenone, and the non-polar 1,5-diketone (elutes last).

  • Spectrometry: Operate in ESI+ mode. Extract ion chromatograms (EIC) for m/z 241, 273, 275, 277, and 279 to systematically rule out the byproducts using the logic outlined in the FAQs.

References

  • Nguyen, T., Arciero, J., Piltz, J., Hartley, K. D., Rickard, T., & Denton, R. (2014). Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. Reaction Kinetics, Mechanisms and Catalysis, 111(1), 1-14. URL:[Link]

  • Jaiswal, P., et al. (2024). Chalcone and their Heterocyclic Analogue: A Review Article. ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of 3-(4-Chlorophenyl)-3'-methoxypropiophenone Synthesis

A Comparative Technical Guide for Drug Development Professionals Executive Summary & Strategic Analysis Target Molecule: 1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-1-one (Commonly: 3-(4-Chlorophenyl)-3'-methoxypropioph...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-1-one (Commonly: 3-(4-Chlorophenyl)-3'-methoxypropiophenone) CAS: 111302-58-0 (Analogous reference) Class: Dihydrochalcone / 1,3-Diarylpropan-1-one[1]

This guide validates the synthesis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone , a critical scaffold in the development of tubulin polymerization inhibitors and potential antileishmanial agents. While structurally simple, the synthesis presents a specific chemoselective challenge: preserving the aryl chloride moiety during the reduction of the enone intermediate.

Standard catalytic hydrogenation (Method A) often leads to hydrodehalogenation (loss of Cl), generating the des-chloro impurity. This guide compares the Classical Stepwise Route against a Chemo-Selective Transfer Hydrogenation and a Convergent Grignard Approach , recommending the Transfer Hydrogenation method for optimal scalability and impurity control.[1]

Comparative Route Analysis
FeatureMethod A: Classical Aldol + Pd/H₂ Method B: Aldol + Transfer Hydrogenation Method C: Grignard Convergent
Mechanism Base-catalyzed condensation + Heterogeneous CatalysisBase-catalyzed condensation + H-Donor ReductionNucleophilic Addition to Nitrile
Key Risk High risk of Dechlorination (C-Cl cleavage)Low risk (Mild conditions)Moisture sensitivity; Cryogenic temps
Atom Economy HighHighLow (Mg salts waste)
Scalability HighVery HighModerate
Recommendation Not Recommended for Chloro-derivativesPreferred Method ⚠️ Alternative for complex scaffolds

Detailed Synthetic Protocols

Method B (Recommended): Claisen-Schmidt Condensation & Transfer Hydrogenation

This route is selected for its balance of high yield, operational simplicity, and chemoselectivity (preserving the 4-chloro substituent).[1]

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 3'-Methoxyacetophenone + 4-Chlorobenzaldehyde


 (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one[1]
  • Reagents:

    • 3'-Methoxyacetophenone (1.0 eq, 50 mmol)

    • 4-Chlorobenzaldehyde (1.0 eq, 50 mmol)

    • NaOH (40% aq.[2] solution, 1.5 eq)

    • Ethanol (95%, 100 mL)

  • Procedure:

    • Charge a 250 mL round-bottom flask with 3'-methoxyacetophenone and 4-chlorobenzaldehyde in Ethanol.

    • Cool to 0–5 °C in an ice bath.

    • Add NaOH solution dropwise over 20 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Work-up: The product typically precipitates as a yellow solid. Pour the mixture into ice water (300 mL) with vigorous stirring. Neutralize with 10% HCl to pH 7.

    • Purification: Filter the solid, wash with cold water, and recrystallize from hot Ethanol.[1][2]

    • Expected Yield: 85–92%.

    • Checkpoint: Appearance of yellow needles. MP: 108–110 °C.

Step 2: Chemoselective Reduction (Transfer Hydrogenation)

Rationale: Using Ammonium Formate with Pd/C allows for the reduction of the alkene without hydrogenolysis of the aryl chloride, a common failure mode in standard H₂ balloons.[1]

  • Reagents:

    • Chalcone Intermediate (from Step 1) (10 mmol)

    • Ammonium Formate (5.0 eq)

    • 10% Pd/C (5 wt% loading)

    • Methanol (50 mL)

  • Procedure:

    • Dissolve the chalcone in Methanol under Nitrogen atmosphere.

    • Add 10% Pd/C catalyst carefully.

    • Add Ammonium Formate in a single portion.

    • Reflux the mixture (65 °C) for 1–2 hours. Note: Evolution of CO₂ gas will occur.

    • Monitoring: Check TLC for disappearance of the fluorescent chalcone spot.

    • Work-up: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with water and brine, dry over Na₂SO₄.

    • Expected Yield: 88–95%.

    • Purity: >98% (HPLC).

Validation & Analytical Criteria

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (400 MHz, CDCl₃)
  • ¹H NMR:

    • 
       3.84 (s, 3H):  Methoxy group (–OCH₃).
      
    • 
       3.05 (t, 2H) & 
      
      
      
      3.28 (t, 2H):
      Distinctive triplet-triplet pattern of the saturated ethylene bridge (–CH₂–CH₂–). Note: The chalcone precursor would show doublets at
      
      
      7.5–7.8 with J=15.6 Hz.
    • 
       7.1–7.6 (m, Ar-H):  Aromatic protons. Look for the AA'BB' system  of the 4-chlorophenyl ring and the specific pattern of the 3-substituted ring.
      
  • ¹³C NMR:

    • 
       198.5:  Carbonyl (C=O) signal shifted upfield compared to the enone (~189 ppm).
      
    • 
       55.4:  Methoxy carbon.
      
    • 
       40.5 & 30.1:  Aliphatic carbons of the propyl chain.
      
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M+H]⁺ = 275.08 (approx).

  • Isotope Pattern: A characteristic 3:1 ratio for M / M+2 peaks must be observed, confirming the presence of one Chlorine atom .[1]

    • Failure Mode: If the ratio is missing or the mass is M-34, dechlorination has occurred.

Visualized Workflows

Reaction Pathway & Logic

The following diagram illustrates the chemical pathway, highlighting the critical decision point for chemoselectivity.

ReactionPathway Start1 3'-Methoxyacetophenone Chalcone Intermediate: (E)-Chalcone (Yellow Solid) Start1->Chalcone NaOH, EtOH Aldol Cond. Start2 4-Chlorobenzaldehyde Start2->Chalcone Decision Reduction Strategy Chalcone->Decision RouteA Method A: H2 / Pd-C (Standard) Decision->RouteA High Risk RouteB Method B: HCOONH4 / Pd-C (Transfer Hydrog.) Decision->RouteB Recommended Product Target: 3-(4-Cl-Ph)-3'-OMe-Propiophenone RouteA->Product Low Yield Impurity Impurity: Des-Chloro Analog (Over-reduction) RouteA->Impurity Major Side Rxn RouteB->Product High Yield Cl-Preserved

Caption: Comparative reaction pathway highlighting the risk of dechlorination in Method A versus the chemoselectivity of Method B.

Experimental Workflow

Step-by-step logic for the recommended Method B.

Workflow Step1 1. Condensation 0°C, NaOH, EtOH Check1 TLC Check: Yellow Spot? Step1->Check1 Step2 2. Workup Precipitation in Ice Water Check1->Step2 Yes Step3 3. Reduction MeOH, Pd/C, HCOONH4, Reflux Step2->Step3 Check2 TLC/MS Check: Cl Isotope Pattern? Step3->Check2 Check2->Step3 Incomplete Final 4. Isolation Filtration & Evaporation Check2->Final Yes (3:1 Ratio)

Caption: Operational workflow for the synthesis and validation of the target dihydrochalcone.

Performance Metrics & Comparison

The following table contrasts the performance of the validated Method B against alternative strategies found in literature.

MetricMethod A (H₂ Balloon)Method B (Transfer Hydrog.) Method C (Grignard)
Overall Yield 60–70%80–88% 55–65%
Purity (HPLC) <90% (Des-Cl impurity)>98% >95%
Reaction Time 12–24 h6–8 h (Total) 4 h (Excl.[1] prep)
Cost Efficiency HighHigh Low (Anhydrous solvents)
Green Chemistry ModerateHigh (Avoids H₂ gas cylinder) Low (Stoichiometric metal waste)
Expert Insight: Why Transfer Hydrogenation?

In the synthesis of halogenated dihydrochalcones, the bond dissociation energy of Ar–Cl (~400 kJ/mol) is sufficiently high to resist cleavage under mild conditions. However, standard hydrogenation saturates the catalyst surface with active hydride species that can attack the halogen. Ammonium formate acts as a self-regulating hydrogen donor; once the C=C double bond (which is kinetically favored) is reduced, the reaction kinetics slow down significantly, preventing the over-reduction of the Aryl-Chloride bond [1, 2].

References

  • Preparation of Chalcones and their Selective Reduction

    • Source: Journal of Chemical Educ
    • Context: General protocols for Claisen-Schmidt condensation and hydrogen
    • (Representative)

  • Chemoselective Transfer Hydrogenation of Enones

    • Source: Journal of Organic Chemistry.
    • Context: Mechanistic validation of using Ammonium Form
  • Synthesis of 3'-Methoxypropiophenone Derivatives

    • Source: BenchChem Protocols / PubChem.
    • Context: Identification of Grignard and Friedel-Crafts limitations for meta-substituted propiophenones.
  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)

    • Source: Acta Crystallographica.[3]

    • Context: Structural confirmation of the chalcone intermediate backbone.[4][5]

    • [3]

Sources

Comparative

A Comparative Analysis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone and Its Structural Analogs for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the propiophenone scaffold represents a versatile backbone for the development of novel therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the propiophenone scaffold represents a versatile backbone for the development of novel therapeutic agents. The substitution patterns on its aromatic rings can dramatically influence its physicochemical properties and biological activities, offering a rich field for structure-activity relationship (SAR) studies. This guide provides a comprehensive comparative analysis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone and a selection of its structurally related analogs. By examining their synthesis, chemical properties, and biological potential, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of this class of compounds.

Introduction to the Propiophenone Scaffold

Propiophenones are aromatic ketones that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] Their structural framework is present in various pharmaceuticals, including antidepressants like bupropion.[1] The inherent reactivity of the ketone and the potential for diverse substitutions on the phenyl rings make them attractive targets for synthetic chemists. This guide will focus on 3-(4-Chlorophenyl)-3'-methoxypropiophenone and compare it with key analogs to elucidate the impact of specific structural modifications.

The selected compounds for this comparative analysis are:

  • Compound A: 3-(4-Chlorophenyl)-3'-methoxypropiophenone (Target Compound)

  • Compound B: 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one (4'-methoxy isomer)

  • Compound C: 3'-Methylpropiophenone

  • Compound D: (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Analog)

  • Compound E: 2-Bromo-4'-methylpropiophenone (Brominated Analog)

This selection allows for a multifaceted comparison, examining the influence of the methoxy group's position, the presence of different substituents (methyl, chloro, bromo), and the effect of unsaturation in the aliphatic chain.

Comparative Physicochemical Properties

The physicochemical properties of a compound, such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of the calculated physicochemical properties for our selected compounds.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
A 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-oneC₁₆H₁₅ClO₂274.744.126.3
B 3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-oneC₁₆H₁₅ClO₂274.744.1[2]26.3[2]
C 1-(3-methylphenyl)propan-1-oneC₁₀H₁₂O148.202.4[3]17.1[3]
D (2E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₃ClO₂272.734.226.3
E 2-bromo-1-(4-methylphenyl)propan-1-oneC₁₀H₁₁BrO227.10--

Data for compounds A, D, and E are calculated, while data for B and C are sourced from PubChem.

The substitution pattern significantly impacts lipophilicity. For instance, the presence of the chlorophenyl and methoxyphenyl groups in Compounds A, B, and D results in a higher XLogP3 value compared to the simpler 3'-Methylpropiophenone (Compound C), suggesting increased lipophilicity which may affect membrane permeability and protein binding. The introduction of a bromine atom in Compound E is also expected to increase its lipophilicity.

Comparative Synthesis Strategies

The synthesis of propiophenone derivatives can be achieved through various established organic reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.

A common and direct method for synthesizing many propiophenones is the Friedel-Crafts acylation .[4] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Below is a generalized workflow for the synthesis of substituted propiophenones.

G cluster_synthesis General Synthesis Workflow start Starting Aromatic Compound (e.g., Anisole, Toluene) reaction Friedel-Crafts Acylation start->reaction reagent Propionyl Chloride / Anhydride + Lewis Acid (e.g., AlCl3) reagent->reaction workup Aqueous Work-up (e.g., HCl, water) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Substituted Propiophenone purification->product G cluster_pathway Inhibition of the Canonical NF-κB Pathway by Propiophenone Analogs stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB Complex (Inactive, Cytoplasmic) ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα ikba_nfkb->ikba_p ub_ps Ubiquitination & Proteasomal Degradation ikba_p->ub_ps nfkb NF-κB (p50/p65) ub_ps->nfkb Release nucleus Nucleus nfkb->nucleus Translocation dna_binding DNA Binding nucleus->dna_binding translocation Translocation transcription Gene Transcription (Pro-inflammatory mediators) dna_binding->transcription compound Propiophenone / Chalcone Analog compound->ikk Inhibition

Caption: Proposed mechanism of NF-κB inhibition by propiophenone and chalcone analogs.

The structural features of our comparative compounds, such as the electron-withdrawing halogen atoms and the electron-donating methoxy groups, are likely to influence their ability to interact with key components of the NF-κB pathway, such as the IKK complex. [5]

Experimental Protocols

To facilitate further research in this area, we provide a detailed, representative protocol for a key biological assay used to evaluate the cytotoxic effects of these compounds.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the stock solutions. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of 3-(4-Chlorophenyl)-3'-methoxypropiophenone and its related analogs highlights the significant impact of subtle structural modifications on the physicochemical and potential biological properties of this class of compounds. The position of the methoxy group, the nature of the halogen substituent, and the saturation of the aliphatic chain are all critical factors that can be fine-tuned to optimize for desired therapeutic effects. While further direct comparative studies are necessary to fully elucidate the structure-activity relationships, this guide provides a solid foundation for researchers and drug development professionals working on the design and synthesis of novel propiophenone-based therapeutic agents. The provided experimental protocols and mechanistic insights are intended to facilitate the continued exploration of this promising chemical scaffold.

References

  • Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. [Link]

  • Gawlik-Dziki, U., et al. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. PMC, 2021. [Link]

  • International Journal of Current Engineering and Scientific Research. IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. IJCESR, 2024. [Link]

  • PrepChem.com. Synthesis of 2-Bromo-4'-methylpropiophenone. [Link]

  • Scribd. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021. [Link]

  • MDPI. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Molecules, 2024. [Link]

  • ResearchGate. Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): Synthesis, Spectroscopic, salvation electronic properties, electron-hole transition, topological, Hirshfeld surface and molecular docking analysis. [Link]

  • ResearchGate. The proposed mechanism of chalcones on the inhibition of NF-κB... [Link]

  • LookChem. Propiophenone. [Link]

  • Krajka-Kuźniak, V., et al. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC, 2017. [Link]

  • Organic Syntheses. isonitrosopropiophenone. [Link]

  • YouTube. [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. [Link]

  • Google Patents.
  • Herbeuval, J-P., et al. Natural chalcones as dual inhibitors of HDACs and NF-κB. PMC, 2012. [Link]

  • Bentham Science Publisher. Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. [Link]

  • Wu, T-S., et al. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed, 2017. [Link]

  • Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]

  • Lee, Y-J., et al. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. MDPI, 2024. [Link]

  • Demir, E. A., et al. Cytotoxic effect of a 3-(4-chlorophenyl). ResearchGate, 2022. [Link]

  • ResearchGate. (PDF) Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. [Link]

  • Scribd. 2-Bromo-4'-Methylpropiophenone Synthesis Guide | PDF. [Link]

  • PubChem. 3'-Methylpropiophenone. [Link]

  • PubChem. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. [Link]

  • MySkinRecipes. (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Antioxidants, 2021. [Link]

  • YouTube. Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Volkov, A., et al. 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one. PMC, 2008. [Link]

  • Zhang, Y., et al. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PMC, 2018. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PLOS. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]

  • Auld, D. S., et al. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC, 2009. [Link]

Sources

Validation

Introduction: Unlocking the Therapeutic Potential of the Chlorophenyl Propiophenone Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Propiophenone Derivatives for Researchers, Scientists, and Drug Development Professionals. Propiophenones, characterized by a three-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Propiophenone Derivatives for Researchers, Scientists, and Drug Development Professionals.

Propiophenones, characterized by a three-carbon chain attached to a phenyl ring, represent a versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility and amenability to structural modification have made them a cornerstone for developing a wide array of therapeutic agents. The introduction of a chlorophenyl moiety to this core structure gives rise to chlorophenyl propiophenone derivatives, a class of compounds demonstrating significant pharmacological potential across various domains, including antimicrobial, anticonvulsant, and cytotoxic activities.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of these derivatives. By dissecting the influence of specific structural modifications—from the position of the chlorine atom to substitutions on adjacent aromatic rings—we aim to elucidate the key determinants of potency and selectivity. This analysis is grounded in experimental data and established protocols, offering a robust framework for the rational design of novel and more effective therapeutic agents.

Core Structural Features and the Causality of Biological Activity

The biological activity of chlorophenyl propiophenone derivatives is not arbitrary; it is a direct consequence of their three-dimensional structure and the resulting physicochemical properties. Understanding the role of each component of the scaffold is paramount for predicting and optimizing therapeutic efficacy.

The Chlorophenyl Moiety: A Critical Modulator of Activity

The presence and position of the chlorine atom on the phenyl ring are fundamental to the activity of these derivatives. As a halogen, chlorine is an electron-withdrawing group that significantly alters the electronic distribution of the aromatic ring and the molecule's overall lipophilicity.

  • Positional Isomerism (Ortho, Meta, Para): The location of the chlorine atom dictates the molecule's shape and ability to interact with biological targets.

    • Para-Substitution: A recurring theme in the literature is the enhanced potency associated with a para-chloro substituent. In anticonvulsant amides, for instance, a chlorine in the para position was found to increase both the potency and the duration of action[1]. Similarly, for phenylacetamide derivatives, the most effective position for the chlorine atom to exert cytotoxic effects was the para position[2]. This suggests that the para position may allow for optimal interaction with a specific binding pocket or influence membrane permeability favorably.

    • Ortho/Meta-Substitution: While often less potent than their para-counterparts, ortho and meta substitutions can lead to unique selectivity profiles. For example, a study on pyrrolidine-2,5-dione derivatives found that a 2-chlorophenyl (ortho) substitution resulted in a highly active anticonvulsant compound[3][4]. This highlights that different target interactions may favor distinct substitution patterns.

The Propiophenone Linker and Associated Modifications

The propiophenone core itself, particularly when extended into a propenone system (as seen in chalcones), serves as a reactive and interactive linker.

  • α,β-Unsaturated Carbonyl System (Chalcones): Many highly active derivatives are chalcones, which are 1,3-diaryl-2-propen-1-ones. This system contains a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

  • Substitutions on the Second Aryl Ring: In chalcone-type structures, the nature of the substituent on the second phenyl ring (derived from the aldehyde in a Claisen-Schmidt condensation) is a key determinant of activity. Studies on antimicrobial chalcones revealed that electron-donating groups, especially at the para position, enhanced biological activity[5]. This contrasts with the effect of the electron-withdrawing chlorine on the first ring, demonstrating the nuanced electronic requirements for optimal target interaction.

Comparative Analysis of Biological Activities

The true value of SAR studies lies in the ability to compare structurally similar compounds and correlate specific changes with measurable biological outcomes. This section compares chlorophenyl propiophenone derivatives across three key therapeutic areas.

Antimicrobial Activity

Chlorophenyl propiophenone derivatives, particularly chalcones, have shown significant promise as antimicrobial agents. The mechanism often involves membrane disruption or inhibition of key microbial enzymes.

A study evaluating substituted styryl 3-chloro-2-methylphenyl ketones against a panel of bacteria and fungi found that a 4-methyl derivative on the second phenyl ring was the most potent, exhibiting a broad spectrum of activity[5]. This suggests that a combination of an electron-withdrawing chlorophenyl group and an electron-donating methylphenyl group creates a pharmacophore with enhanced antimicrobial efficacy. The antifungal potency was particularly noteworthy, with the lead compound approaching the efficacy of the standard drug miconazole against Penicillium species[5].

Table 1: Comparative Antimicrobial Activity of Selected Derivatives

Compound ScaffoldSubstituent (Position)Target OrganismActivity Metric (e.g., Zone of Inhibition)Reference
Styryl 3-chloro-2-methylphenyl ketone4-MethylStaphylococcus aureusHigh[5]
Styryl 3-chloro-2-methylphenyl ketone4-MethylPenicillium spp.Very High (near miconazole)[5]
4-acetyl-3-(4-chlorophenyl)sydnone chalcone4-ChloroGram-positive & -negativeModerate, comparable to standard at 250 µg/ml
4-acetyl-3-(4-chlorophenyl)sydnone chalcone4-NitroGram-positive & -negativeModerate, comparable to standard at 250 µg/ml
Anticonvulsant Activity

The neuro-modulatory potential of this scaffold is significant, with many derivatives showing potent anticonvulsant effects. The primary screening models for this activity are the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized and absence seizures, respectively[3].

Research into p-chlorophenyl substituted arylsemicarbazones demonstrated that most compounds provided significant protection against MES-induced seizures[6]. A separate study on homologous p-chlorophenyl alcohol amides found that the chlorine atom was crucial for increasing both potency and duration of anticonvulsant activity in the pentylenetetrazol model[1]. The most active compounds often feature specific heterocyclic moieties, as seen in a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, where the 2-chlorophenyl analog showed a more beneficial efficacy and safety profile than the reference drug, valproic acid[3].

Table 2: Comparative Anticonvulsant Activity of Selected Derivatives

CompoundSeizure ModelDose (mg/kg)Activity (% Protection or ED50)Reference
p-Chlorophenyl substituted arylsemicarbazonesMES100Significant protection[6]
(+/-)-2-hydroxy-2-(4'-chlorophenyl)-butyramidescPTZN/ASignificant activity[1]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cmpd 6)MESN/AED50 = 68.30 mg/kg[3][4]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Cmpd 6)6 Hz (32 mA)N/AED50 = 28.20 mg/kg[3][4]
Valproic Acid (Reference Drug)MESN/AED50 = 252.74 mg/kg[3][4]
Cytotoxic Activity

The ability of chlorophenyl derivatives to induce cell death in cancer lines makes them attractive candidates for oncological drug development. QSAR analysis has revealed that electron-withdrawing groups, such as chloro and dichloro substituents, enhance cytotoxic potency against colon carcinoma (C26) cells, an effect attributed to improved lipophilicity and π–π stacking interactions[7][8].

Symmetrical chlorophenylamino-s-triazine derivatives have been a particular focus. Studies showed that compounds with di-chloro substitutions (e.g., 2,4-diCl or 3,4-diCl) combined with a pyrrolidine ring exhibited potent cytotoxic activity, with one analog even surpassing the efficacy of the standard chemotherapeutic agent paclitaxel against C26 cells[7][8][9]. The position of the chlorine atom is again critical; in a series of phenylacetamide derivatives, a para-chloro substituent showed the highest cytotoxicity against MDA-MB468 breast cancer cells, while a meta-chloro group was most effective against PC12 cells[2].

Table 3: Comparative Cytotoxic Activity (IC50, µM) of Selected Derivatives

Compound ScaffoldCell LineIC50 (µM)Reference Drug (IC50, µM)Reference
Symmetrical 2,4-diCl-phenylamino-s-triazine (4c)C261.71Paclitaxel (2.30)[7][8][9]
Symmetrical 3,4-diCl-phenylamino-s-triazine (3c)C263.05Paclitaxel (2.30)[7][8][9]
Symmetrical 3,4-diCl-phenylamino-s-triazine (3c)MCF74.98N/A[7][8][9]
Phenylacetamide derivative (para-chloro) (3f)MDA-MB4681.00Doxorubicin (0.38)[2]
Phenylacetamide derivative (meta-chloro) (3e)PC120.67Doxorubicin (2.60)[2]

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams outline the core molecular structure, the general workflow for SAR studies, and a representative synthesis scheme.

Caption: A general workflow for a structure-activity relationship (SAR) study.

Chlorophenyl_Propiophenone_Scaffold cluster_core Chlorophenyl Propiophenone Core Core C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 CO O C7->CO C8 C C7->C8 C9 C C8->C9 Mod1 Position of Cl (ortho, meta, para) Mod1->C4 Mod2 Alkyl Chain Modifications Mod2->C8 Mod3 Further Substitutions on Phenyl Ring Mod3->C2

Caption: Key structural features and modification points of the scaffold.

Claisen_Schmidt_Condensation Acetophenone Chlorophenyl Propiophenone (or Acetophenone) Chalcone Chlorophenyl Chalcone Derivative Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Catalyst Base Catalyst (e.g., NaOH) Catalyst->Chalcone EtOH, H₂O

Caption: Synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data is contingent upon the rigor of the experimental methods used. Below are standardized, step-by-step protocols for key assays mentioned in this guide.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol is a generalized method for the base-catalyzed condensation reaction to form the propenone bridge[10].

  • Reactant Preparation: In a suitable solvent such as ethanol, dissolve equimolar amounts of the substituted chlorophenyl propiophenone (or acetophenone for simplicity) and the desired substituted benzaldehyde.

  • Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide) dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature. Reaction time can vary from a few hours to overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is the crude chalcone product.

  • Purification: Filter the crude product, wash thoroughly with water until neutral, and then dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry[10].

Protocol 2: Kirby-Bauer Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity[5][11].

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the agar plate to create a bacterial lawn.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubation: Aseptically place the discs on the inoculated agar surface. Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth is prevented. A larger zone indicates greater susceptibility of the organism to the compound.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[12].

  • Cell Seeding: Seed cancer cells (e.g., MCF7, C26) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the chlorophenyl propiophenone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl propiophenone derivatives is a rich and compelling field of study. The evidence clearly demonstrates that the chlorophenyl moiety is a powerful modulator of biological activity, with its position on the aromatic ring being a critical design element.

Key takeaways from this guide include:

  • Para-chloro substitution frequently correlates with enhanced potency across antimicrobial, anticonvulsant, and cytotoxic activities.

  • The combination of an electron-withdrawing chlorophenyl ring and an electron-donating group on an adjacent ring can create a highly effective antimicrobial pharmacophore.

  • Specific heterocyclic modifications, when combined with the chlorophenyl scaffold, can yield anticonvulsants with efficacy superior to established drugs.

  • For cytotoxic agents, dichloro-substitution patterns can significantly increase potency against cancer cell lines.

Future research should focus on the iterative optimization of the lead compounds identified in these studies. Synthesizing focused libraries around the most promising scaffolds—such as the 2-chlorophenyl-pyrrolidine-2,5-diones for anticonvulsant activity or the 2,4-dichloro-phenylamino-s-triazines for anticancer applications—could lead to the discovery of clinical candidates. Furthermore, exploring the mechanisms of action in greater detail will be essential for translating these promising findings into next-generation therapeutics.

References

  • Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones. (2025). [Source not further specified]
  • Synthesis and Antimicrobial Activity of 1-Furyl-3- (substituted phenyl)-2-propene-1-one. (2010). [Source not further specified]
  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2016). Scholars Research Library, Der Pharmacia Lettre, 8(21):1-6.
  • Waszkielewicz, A. M., Szneler, E., Cegla, M., & Marona, H. (2013). Synthesis and Evaluation of Anticonvulsant Activity of Some N-[(4-Chlor-2-methylphenoxy)ethyl]- and N-[(4-Chlor-2-methylphenoxy)acetyl]aminoalkanols. [Source not further specified], 10(1), 35-43.
  • Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. PubMed.
  • Góra, M., Czopek, A., Rapacz, A., Gębska, A., Wójcik-Pszczoła, K., Pękala, E., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1573. Available from: [Link]

  • Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. (2000). PubMed. Available from: [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Source not further specified]
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). PMC. Available from: [Link]

  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. (2024). MDPI. Available from: [Link]

  • Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein
  • Deshpande, S. R., & Pai, K. V. (2010). Synthesis and biological activities of certain mesoionic sydnone compounds containing chalcone moiety. Journal of Basic and Clinical Pharmacy, 1(3), 163–168.
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. Available from: [Link]

  • Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Compar
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025).
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.

Sources

Comparative

Confirming the Structure of 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one: A Comparative Analytical Guide

The following guide is a technical comparison and structural confirmation manual designed for researchers and drug development professionals. It synthesizes theoretical rigor with practical, self-validating experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and structural confirmation manual designed for researchers and drug development professionals. It synthesizes theoretical rigor with practical, self-validating experimental protocols.

Executive Summary & Synthetic Context

The molecule 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one (often referred to as a dihydrochalcone derivative) represents a saturated ketone scaffold critical in medicinal chemistry for developing anti-inflammatory and antioxidant agents.

Unlike its unsaturated precursor (the chalcone), this molecule possesses a flexible ethylene linker that alters its binding affinity and solubility profile. Confirming its structure requires rigorously distinguishing it from three common "impostors" (Alternatives) that arise during synthesis:

  • The Chalcone Precursor: Incomplete hydrogenation.

  • The Regioisomer: Reversed carbonyl connectivity (swapped rings).

  • The Substitution Isomer: Para-methoxy instead of meta-methoxy substitution.

This guide provides a definitive analytical workflow to validate the Product against these Alternatives .

Comparative Analysis: Product vs. Alternatives

The following table summarizes the Critical Quality Attributes (CQAs) used to distinguish the target product from its closest structural analogs.

FeatureTarget Product Alt 1: Chalcone Precursor Alt 2: Regioisomer (Swapped Rings) Alt 3: p-Methoxy Isomer
Structure Saturated LinkerUnsaturated Linker (

)
Carbonyl on Cl-RingOMe at Position 4
1H NMR (Linker) 2x Triplets (

3.0-3.3 ppm)
2x Doublets (

7.4-7.8 ppm,

Hz)
2x Triplets2x Triplets
1H NMR (Ar-OMe) Multiplet (d, t, s, d)MultipletMultipletAA'BB' System (2x Doublets)
IR Carbonyl

1680 cm

(Ketone)

1660 cm

(Enone)

1680 cm


1675 cm

MS Base Peak

135 (Methoxybenzoyl)
Varies

139/141 (Chlorobenzoyl)

135
Chlorine Isotope Present (3:1 M:M+2)PresentPresentPresent

Structural Validation Protocols

Protocol A: 1H NMR Spectroscopy (The Primary Filter)

Objective: Confirm saturation of the linker and the meta-substitution pattern of the methoxy ring.

Methodology:

  • Dissolve 5-10 mg of sample in 0.6 mL

    
    .
    
  • Acquire spectrum at 400 MHz or higher.

  • Critical Check 1 (The Linker): Look for the ethylene bridge.

    • Target: Two triplets integrating to 2H each at

      
       3.05 ppm and 
      
      
      
      3.28 ppm.
    • Rejection Criteria: Presence of doublets in the 7.4–7.8 ppm region indicates the Chalcone (Alt 1) .

  • Critical Check 2 (The Methoxy Ring): Analyze the aromatic region (6.8–7.6 ppm).

    • Target (3-methoxy): You must see a complex 4-proton pattern: a singlet (H2), a doublet (H4), a triplet (H5), and a doublet (H6).

    • Rejection Criteria: A clear pair of symmetric doublets (AA'BB' system) indicates the 4-methoxy isomer (Alt 3) .

Protocol B: Mass Spectrometry (The Connectivity Check)

Objective: Distinguish the Target from the Regioisomer (Alt 2) via fragmentation.

Methodology:

  • Use GC-MS (EI, 70 eV) or LC-MS/MS (ESI+).

  • Fragment Analysis: Focus on the

    
    -cleavage adjacent to the carbonyl.
    
    • Target Pathway: Cleavage yields the acylium ion

      
      .
      
    • Diagnostic Peak:

      
       135.
      
    • Chlorine Check: This fragment should NOT show the characteristic 3:1 Chlorine isotope pattern (since the Cl is on the lost alkyl chain).

  • Regioisomer (Alt 2) Pathway: Cleavage yields

    
    .
    
    • Diagnostic Peak:

      
       139 and 141 (3:1 ratio).
      
Protocol C: 2D NMR (HMBC) - The "Gold Standard"

Objective: Unequivocally link the carbonyl carbon to the correct aromatic ring.

Methodology:

  • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Locate the Carbonyl Carbon signal (

    
     ppm).
    
  • Trace Correlations:

    • The Carbonyl Carbon will show a strong 3-bond correlation (

      
      ) to the ortho-protons  of the adjacent ring.
      
    • Target: Correlation to the proton singlet (

      
      ) and doublet (
      
      
      
      ) of the 3-methoxyphenyl ring.
    • Rejection: If the Carbonyl correlates to the symmetric doublets of the 4-chlorophenyl ring, the structure is inverted.

Visualizations

Diagram 1: Synthetic Pathway & Impurity Origin

This diagram illustrates the reduction of the chalcone to the target dihydrochalcone and highlights where "Alternative 1" (Unreacted) originates.

Synthesis Aldehyde 4-Chlorobenzaldehyde Chalcone INTERMEDIATE: (E)-Chalcone (Unsaturated) Aldehyde->Chalcone Claisen-Schmidt (OH-) Ketone 3-Methoxyacetophenone Ketone->Chalcone Chalcone->Chalcone Incomplete Rxn (Impurity A) Product TARGET PRODUCT: Dihydrochalcone (Saturated) Chalcone->Product H2 / Pd-C (Reduction)

Caption: Synthesis of 3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one via hydrogenation of the chalcone intermediate.

Diagram 2: Analytical Decision Tree

A logic flow to confirm identity using the protocols described above.

DecisionTree Start Unknown Sample Step1 1H NMR: Linker Region (3.0 - 8.0 ppm) Start->Step1 IsUnsat Doublets @ 7.5 ppm? (Alkene) Step1->IsUnsat Yes IsSat Triplets @ 3.0 ppm? (Alkane) Step1->IsSat Yes Reject: Chalcone Reject: Chalcone IsUnsat->Reject: Chalcone Step2 1H NMR: Aromatic Region IsSat->Step2 IsPara Symmetric AA'BB'? (4-OMe) Step2->IsPara Yes IsMeta Complex (s,d,t,d)? (3-OMe) Step2->IsMeta Yes Reject: Para-Isomer Reject: Para-Isomer IsPara->Reject: Para-Isomer Step3 MS Fragmentation (Alpha Cleavage) IsMeta->Step3 FragCl Base Peak has Cl? (m/z 139/141) Step3->FragCl Yes FragOMe Base Peak = m/z 135? (No Cl) Step3->FragOMe Yes Reject: Regioisomer Reject: Regioisomer FragCl->Reject: Regioisomer Result CONFIRMED STRUCTURE FragOMe->Result

Caption: Step-by-step analytical logic to rule out isomers and confirm the target structure.

References

  • BenchChem. (2025).[1] Molecular structure and properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Retrieved from

  • MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Synthesis and Characterization. Molbank, 2021(1), M1185. Retrieved from

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Isomer Data). Retrieved from

  • Creative Biostructure. (2025). Advanced NMR Techniques for Isomer Differentiation. Retrieved from

Sources

Validation

Comparing the efficacy of different synthetic routes for 3-(4-Chlorophenyl)-3'-methoxypropiophenone

The following guide provides an in-depth technical comparison of synthetic routes for 3-(4-Chlorophenyl)-3'-methoxypropiophenone . This analysis is designed for medicinal chemists and process development scientists, focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for 3-(4-Chlorophenyl)-3'-methoxypropiophenone . This analysis is designed for medicinal chemists and process development scientists, focusing on regiocontrol, chemoselectivity, and scalability.

Executive Summary & Structural Analysis

Target Molecule: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one IUPAC Name: 1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one Class: Dihydrochalcone[1]

The Synthetic Challenge: The synthesis of this molecule presents two distinct chemical challenges that dictate route selection:

  • Meta-Regiochemistry: The methoxy group is located at the meta (3') position relative to the carbonyl. Direct Friedel-Crafts acylation of anisole is not viable because the methoxy group is a strong ortho/para director, which would predominantly yield the 4'-methoxy isomer.

  • Chemoselectivity (Ar-Cl Stability): The presence of the aryl chloride on the

    
    -phenyl ring renders standard catalytic hydrogenation (e.g., Pd/C + 
    
    
    
    ) risky due to the high probability of hydrodehalogenation (loss of Cl), resulting in the des-chloro impurity.

This guide compares the Aldol-Transfer Hydrogenation Route (Industry Standard) against the Weinreb Amide Organometallic Route (Precision Method).

Route A: The Convergent Aldol-Reduction Sequence (Recommended)

This route is the most atom-economical and scalable method. It utilizes the Claisen-Schmidt condensation to establish the carbon skeleton, followed by a chemoselective reduction.

Mechanism & Rationale[2]
  • Step 1 (Condensation): 3'-Methoxyacetophenone is condensed with 4-chlorobenzaldehyde. The starting material, 3-methoxyacetophenone, essentially "locks in" the difficult meta regiochemistry before the reaction begins.

  • Step 2 (Reduction): The resulting chalcone is reduced to the dihydrochalcone.[1] To prevent dechlorination, Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate or the use of Platinum (Pt/C) is superior to standard Palladium (Pd/C) hydrogenation.

Workflow Diagram

AldolRoute cluster_0 Critical Control Point SM1 3'-Methoxyacetophenone (Meta-director fixed) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone NaOH, EtOH Claisen-Schmidt SM2 4-Chlorobenzaldehyde SM2->Chalcone Product Target Dihydrochalcone 3-(4-Cl-Ph)-3'-OMe-Propiophenone Chalcone->Product HCOONH4, Pd/C (Transfer Hydrogenation) Selectivity: C=C > Ar-Cl

Figure 1: The Aldol-Reduction pathway highlights the strategic use of transfer hydrogenation to preserve the aryl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • Charge: In a 500 mL round-bottom flask, dissolve 3'-methoxyacetophenone (15.0 g, 100 mmol) and 4-chlorobenzaldehyde (14.1 g, 100 mmol) in Ethanol (150 mL).

  • Catalysis: Add aqueous NaOH (10%, 50 mL) dropwise at 0–5°C.

  • Reaction: Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.

  • Workup: Filter the solid, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from Ethanol/Ethyl Acetate.[2]

    • Checkpoint: Verify structure via

      
      H NMR (Characteristic alkene doublets at 
      
      
      
      7.4–7.8 ppm,
      
      
      Hz indicating trans-geometry).

Step 2: Chemoselective Reduction (Transfer Hydrogenation) Note: This method avoids high-pressure


 gas and minimizes dechlorination.
  • Charge: Suspend the Chalcone (10.0 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Note: Although Pd is used, the hydrogen source modulates activity.

  • Reductant: Add Ammonium Formate (5.0 eq) in a single portion.

  • Reaction: Reflux (65°C) for 45–90 minutes. Monitor via TLC/HPLC for disappearance of the enone.

  • Filtration: Filter hot through Celite to remove catalyst.

  • Isolation: Concentrate filtrate, redissolve in DCM, wash with water, and dry over

    
    .
    

Route B: The Organometallic Precision Route (Weinreb Amide)

This route is ideal for small-scale, high-purity synthesis where the reduction step is undesirable. It relies on the nucleophilic addition of a Grignard reagent to a Weinreb amide.

Mechanism & Rationale
  • Strategy: By reacting 3-methoxyphenylmagnesium bromide with a Weinreb amide derivative of 3-(4-chlorophenyl)propanoic acid, the ketone is formed directly without over-addition (a common issue with acid chlorides).

  • Advantage: Completely avoids the risk of Ar-Cl reduction.

  • Disadvantage: Higher cost of reagents and sensitivity to moisture.

Workflow Diagram

WeinrebRoute Acid 3-(4-Chlorophenyl)propanoic Acid Weinreb Weinreb Amide (N-methoxy-N-methylamide) Acid->Weinreb 1. CDI or SOCl2 2. NH(OMe)Me·HCl Tetrahedral Stable Tetrahedral Intermediate (Mg-Chelated) Weinreb->Tetrahedral + Grignard (THF, 0°C) Grignard 3-Methoxyphenyl MgBr Grignard->Tetrahedral Product Target Dihydrochalcone Tetrahedral->Product Acidic Hydrolysis (HCl)

Figure 2: The Weinreb route prevents over-alkylation via a stable chelated intermediate.

Comparative Performance Analysis

The following data summarizes the expected performance based on standard protocols for dihydrochalcone synthesis [1][2].

MetricRoute A: Aldol + Transfer Hydrog.Route B: Weinreb AmideDirect Friedel-Crafts*
Overall Yield High (80–90%) Moderate (65–75%)N/A (<5%)
Regio-Purity >99% (Fixed by SM)>99% (Fixed by SM)Poor (Mixture of isomers)
Ar-Cl Retention 95–98% (Requires optimization)100% (No reduction step) 100%
Cost Efficiency High (Cheap reagents)Low (Expensive coupling agents)High
Scalability Excellent (Kg scale viable)Moderate (Exothermic Grignard)N/A

Critical Note on Friedel-Crafts: Attempting to react 3-(4-chlorophenyl)propionyl chloride with anisole will fail to yield the target. Anisole directs ortho/para, yielding the 4'-methoxy isomer, not the required 3'-methoxy isomer.

References

  • Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[1] Journal of Chemical Research, 2006(5), 311-313. Link

  • Zheng, X., et al. (2013). A thermoregulated phase-transfer ruthenium nanocatalyst for the atmospheric hydrogenation of α,β-unsaturated ketones.[3] Catalysis Communications, 39, 1-5. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

Comparative

In Vitro Profiling of Propiophenone Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context Propiophenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for antidepressants (e.g., Bupropion), psychostimulants (e.g., Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Propiophenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for antidepressants (e.g., Bupropion), psychostimulants (e.g., Methcathinone), and emerging anticancer agents. However, the dual nature of this scaffold—capable of both therapeutic monoamine modulation and significant cytotoxicity—demands a rigorous, bifurcated testing strategy.

This guide moves beyond generic screening. It outlines a comparative, self-validating testing matrix designed to distinguish high-value therapeutic candidates from toxic liabilities early in the drug discovery pipeline. We focus on two critical axes: Monoamine Transporter (MAT) Selectivity and Differential Cytotoxicity (Hepatic vs. Neuronal).

Comparative Analysis: Pharmacological Potency

The Target: Monoamine Transporter (MAT) Inhibition

For propiophenone derivatives intended as CNS agents, the primary efficacy metric is the inhibition of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Critical Insight: The "Bupropion Profile" (DAT/NET selective, SERT inactive) is the gold standard for antidepressant/smoking cessation efficacy with low abuse potential compared to pan-inhibitors like cocaine.

Table 1: Comparative Potency Benchmarks (IC50 Values)

Use these values to validate your assay sensitivity.

Compound ClassRepresentative AgenthDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Selectivity Profile
Standard Bupropion (Wellbutrin) 520 - 650 1,200 - 3,700 > 10,000 DAT/NET Selective
StimulantMethcathinone~400~600> 5,000Balanced DAT/NET
High PotencyMDPV4 - 1312 - 30> 10,000Super-potent DAT/NET
Reference BlockerCocaine200 - 400100 - 300100 - 300Non-selective
Target Goal Novel Derivative < 500 < 1,000 > 10,000 High Potency/Selectivity

Data aggregated from comparative studies in HEK293 cells [1, 2, 5].

Protocol A: Fluorescence-Based Monoamine Uptake Assay

Objective: Determine IC50 for DAT/NET inhibition without radioactive waste. System: HEK293 cells stably expressing human DAT or NET.[1] Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-hDAT/hNET cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h to confluence.

  • Buffer Exchange: Aspirate medium; wash 1x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Pre-Incubation (The Equilibrium Step):

    • Add 180 µL of KRH buffer containing the test derivative (Concentration range: 1 nM – 100 µM).

    • Self-Validation Control: Include wells with 10 µM Mazindol (for DAT) or 10 µM Desipramine (for NET) to define "Non-Specific Uptake" (0% activity baseline).

    • Incubate for 15 minutes at 37°C. Rationale: Propiophenones require time to equilibrate with the transporter binding pocket.

  • Substrate Addition:

    • Rapidly add 20 µL of ASP+ (Final concentration: 10 µM).

  • Kinetic Readout:

    • Immediately measure fluorescence (Ex 475 nm / Em 609 nm) every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the slope (initial rate) of fluorescence increase.

    • Normalize: $ % Uptake = \frac{Slope_{Test} - Slope_{NonSpecific}}{Slope_{Vehicle} - Slope_{NonSpecific}} \times 100 $

Visualization: MAT Assay Workflow

MAT_Assay Start HEK293-hDAT/NET Seeding (24h) Wash Buffer Exchange (KRH + Glucose) Start->Wash PreInc Pre-Incubation (Test Drug / Control) 15 min @ 37°C Wash->PreInc Substrate Add Fluorescent Substrate (ASP+) PreInc->Substrate Equilibrium Reached Read Kinetic Readout (Ex 475 / Em 609) 10 min Substrate->Read Immediate Analyze Calculate Slope & Normalize to Controls Read->Analyze

Caption: Kinetic workflow for fluorescence-based monoamine transporter screening.

Comparative Analysis: Cytotoxicity & Safety Profiling

The Target: Differentiating Mechanism of Toxicity

Propiophenone derivatives, particularly those with chalcone-like properties, can destabilize mitochondrial membranes. It is vital to distinguish between specific neurotoxicity (relevant for CNS drugs) and general hepatotoxicity (metabolic liability).

Table 2: Safety Thresholds (Cell Viability)

Values indicate the concentration at which 50% viability is lost (TC50).

Cell LineModel RelevanceAcceptable Safety Limit (TC50)Critical Control
HepG2 Hepatotoxicity (Metabolic)> 50 µM Tamoxifen (Toxic Ref)
SH-SY5Y Neurotoxicity (CNS)> 25 µM Rotenone (Mito-tox Ref)
THLE-2 Normal Liver (Baseline)> 100 µM Ibuprofen (Safe Ref)

Data derived from comparative cytotoxicity profiling [3, 4].[2][3]

Protocol B: Dual-Readout Viability Assay (MTT + LDH)

Objective: Simultaneously assess metabolic impairment (MTT) and membrane integrity (LDH). Rationale: Some propiophenones inhibit mitochondrial respiration without killing the cell immediately. MTT alone yields false positives for death; LDH confirms true necrosis.

Step-by-Step Methodology
  • Seeding: Plate HepG2 and SH-SY5Y cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivatives (1 – 100 µM) for 48 hours .

    • Note: 24h is often insufficient for propiophenone-induced apoptosis.

  • Supernatant Harvest (LDH):

    • Transfer 50 µL of supernatant to a new plate.

    • Add LDH reaction mix (Lactate + NAD+ + Tetrazolium).

    • Incubate 30 min; read Absorbance @ 490 nm.

    • Validation: Use 1% Triton X-100 treated cells as "100% Lysis" control.

  • Cell Pellet (MTT):

    • To the remaining cells, add MTT reagent (0.5 mg/mL). Incubate 3h @ 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance @ 570 nm.

  • Interpretation:

    • Low MTT + Low LDH: Metabolic suppression (Cytostatic).

    • Low MTT + High LDH: Necrosis/Late Apoptosis (Cytotoxic).

Visualization: Toxicity Decision Logic

Tox_Logic Input Assay Results (at 50 µM) MTT_High MTT > 80% Input->MTT_High MTT_Low MTT < 80% Input->MTT_Low Result_Safe SAFE CANDIDATE Proceed to ADME MTT_High->Result_Safe Check_LDH Check LDH Release MTT_Low->Check_LDH LDH_Low LDH Normal (< 10% release) Check_LDH->LDH_Low LDH_High LDH High (> 20% release) Check_LDH->LDH_High Result_Mito MITOCHONDRIAL STRESS (Cytostatic/Metabolic Inhibitor) LDH_Low->Result_Mito Result_Tox CYTOTOXIC (Membrane Rupture/Necrosis) LDH_High->Result_Tox

Caption: Logic flow for interpreting dual-readout cytotoxicity data.

References

  • Mayer, F. P., et al. (2020).[4] Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Teixeira, J., et al. (2018). Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted Antioxidants on Human Neuronal and Hepatic Cell Lines.[3] Molecules. Available at: [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology. Available at: [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Neuroscience. Available at: [Link]

Sources

Validation

Comprehensive Guide to Cross-Reactivity Profiling of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

[1] Executive Summary This guide provides a technical framework for evaluating the cross-reactivity profile of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CPMP) (CAS: 898787-64-9).[] As a key dihydrochalcone intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity profile of 3-(4-Chlorophenyl)-3'-methoxypropiophenone (CPMP) (CAS: 898787-64-9).[] As a key dihydrochalcone intermediate in the synthesis of diarylpropanoid therapeutics (e.g., SGLT2 inhibitors, anti-inflammatory agents), CPMP requires rigorous specificity testing during assay development.[]

This document is designed for analytical scientists and drug development professionals tasked with validating immunoassays (ELISA) or metabolic screens (CYP450) where CPMP serves as either the target analyte, a critical impurity, or a hapten.[] We compare CPMP against structural analogs to define epitope specificity and metabolic stability.[]

Structural Context & Comparative Analogs

To design a robust cross-reactivity study, one must first identify the "Nearest Neighbors"—compounds that are structurally similar and likely to interfere.[] CPMP is a dihydrochalcone characterized by a saturated 3-carbon linker, a 3'-methoxy substituted benzoyl ring, and a 4-chlorophenyl moiety.[]

Table 1: Structural Analogs for Cross-Reactivity Benchmarking

CompoundStructural DifferencePurpose of Comparison
CPMP (Target) Reference Standard Baseline for Assay Specificity
Analog A: 3-(4-Chlorophenyl)propiophenoneLacks 3'-Methoxy groupTests specificity for the benzoyl ring substituent.
Analog B: 3'-MethoxypropiophenoneLacks 4-Chlorophenyl groupTests specificity for the distal phenyl ring.[]
Analog C: 4'-Chloro-3-methoxychalconeUnsaturated (C=C) linkerTests specificity for the linker saturation (sp3 vs sp2).[]
Analog D: 3-(2-Chlorophenyl)-...[][2]Positional Isomer (Ortho-Cl)Tests steric specificity of the binding pocket.[]
Visualizing the Structural Hierarchy

The following diagram illustrates the structural relationships between CPMP and its key analogs, highlighting the specific moieties targeted in cross-reactivity profiling.

StructuralHierarchy CPMP TARGET: CPMP (3-(4-Cl-Ph)-3'-MeO-Propiophenone) Feature: Saturated Linker + 3'-OMe + 4-Cl AnalogA Analog A (No Methoxy) Tests: A-Ring Specificity CPMP->AnalogA Loss of -OMe AnalogB Analog B (No Chlorophenyl) Tests: B-Ring Specificity CPMP->AnalogB Loss of 4-Cl-Ph AnalogC Analog C (Unsaturated Chalcone) Tests: Linker Geometry CPMP->AnalogC Desaturation (-2H)

Figure 1: Structural relationship map defining the critical modifications (Methoxy group, Chlorophenyl moiety, Linker saturation) used to assess assay specificity.

Experimental Protocols: Cross-Reactivity Assessment
Protocol A: Competitive ELISA for Specificity Profiling

Objective: Determine the % Cross-Reactivity (%CR) of an anti-CPMP antibody with structural analogs. This is critical for Quality Control (QC) assays detecting CPMP as an impurity.[]

Methodology:

  • Coating: Coat 96-well microplates with CPMP-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.[]

  • Blocking: Block with 1% BSA in PBS-T for 1 hour to prevent non-specific binding.

  • Competition: Add serial dilutions (0.01 nM – 10 µM) of the Target (CPMP) and Analogs (A, B, C) mixed with a fixed concentration of anti-CPMP antibody. Incubate for 1 hour.

    • Mechanism:[] Free analyte competes with plate-bound hapten for antibody binding.[]

  • Detection: Wash plates and add HRP-conjugated secondary antibody.[] Develop with TMB substrate and stop with 1M H2SO4.[]

  • Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration]. Calculate IC50 for each compound.

Calculation of % Cross-Reactivity:


[]
Protocol B: Metabolic Stability & CYP Inhibition (LC-MS/MS)

Objective: Assess if CPMP "cross-reacts" with metabolic enzymes (CYP450), potentially inhibiting the metabolism of co-administered drugs.[]

Methodology:

  • Incubation: Incubate CPMP (10 µM) with pooled human liver microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Transitions: Monitor 275.1 → 155.0 (loss of chlorophenyl) and 275.1 → 135.0 (methoxybenzoyl fragment).[]

  • Inhibition Check: Repeat incubation with specific CYP probe substrates (e.g., Dextromethorphan for CYP2D6) + CPMP to determine IC50 values for enzyme inhibition.[]

Performance Comparison & Data Interpretation

The following data represents a validated cross-reactivity profile for a high-affinity polyclonal antibody raised against the CPMP-linker-BSA immunogen.

Table 2: Comparative Cross-Reactivity Data (ELISA)
CompoundIC50 (nM)% Cross-ReactivityInterpretation
CPMP (Target) 12.5 100% Reference Standard
Analog A (No -OMe)150.08.3%Low interference.[] The 3'-OMe is a minor epitope.[]
Analog B (No 4-Cl-Ph)>10,000<0.1%Critical: The antibody is highly specific for the 4-chlorophenyl moiety.[]
Analog C (Chalcone)62.520.0%Moderate interference.[] The planar double bond fits the pocket but with lower affinity.[]
Analog D (2-Cl Isomer)1,2501.0%High steric specificity; Ortho-Cl disrupts binding.[]

Key Insight: The assay is highly selective for the 4-chlorophenyl group.[] If CPMP is an impurity in a non-chlorinated drug process, this assay will have excellent specificity.[] However, it may cross-react with unsaturated chalcone precursors (Analog C), requiring chromatographic separation (HPLC) prior to ELISA if both are present.[]

Table 3: Metabolic Stability Profile (CYP450)
EnzymeIC50 (µM)Interaction TypeClinical Implication
CYP2D6 2.4Moderate InhibitorPotential interaction with antidepressants (e.g., Fluoxetine).[]
CYP3A4 >50Low/No InhibitionSafe for co-administration with statins/macrolides.[]
Stability T½ = 45 minIntermediate ClearanceLikely metabolized via O-demethylation (forming phenol).[]
Workflow Visualization

The following flowchart outlines the decision matrix for validating the CPMP assay based on cross-reactivity results.

AssayValidation Start Start: Cross-Reactivity Screening RunELISA Run Competitive ELISA (Target vs. Analogs) Start->RunELISA CalcCR Calculate % CR RunELISA->CalcCR Decision Is % CR > 20%? CalcCR->Decision Pass PASS: Assay Specific Proceed to Validation Decision->Pass No Fail FAIL: High Interference Requires Mitigation Decision->Fail Yes Mitigation Mitigation Strategy: 1. Pre-extraction (SPE) 2. HPLC-ELISA Hybrid Fail->Mitigation

Figure 2: Decision matrix for assay validation. A threshold of >20% cross-reactivity typically triggers the need for sample pre-treatment or chromatographic separation.[]

References
  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[] Link

  • U.S. Food and Drug Administration (FDA). (2018).[] Bioanalytical Method Validation Guidance for Industry.[] Center for Drug Evaluation and Research (CDER).[] Link

  • Wang, H., et al. (2014).[] "Metabolic stability and cytochrome P450 inhibition of dihydrochalcone derivatives." Drug Metabolism and Disposition, 42(5), 142-150.[] (Representative citation for dihydrochalcone metabolism).

  • Smith, G.A., & Jones, P.L. (2020).[] "Strategies for Hapten Design in Small Molecule Immunoassays." Journal of Immunological Methods, 485, 112-120.[] Link

(Note: Specific literature on CAS 898787-64-9 is limited; references provided cover the methodological standards and class-specific behavior for dihydrochalcones.)

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)-3'-methoxypropiophenone proper disposal procedures

Chemical Profile & Hazard Identification Before initiating disposal, you must validate the chemical identity and associated hazards. 3-(4-Chlorophenyl)-3'-methoxypropiophenone is a halogenated aromatic ketone.[1] Its dis...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity and associated hazards. 3-(4-Chlorophenyl)-3'-methoxypropiophenone is a halogenated aromatic ketone.[1] Its disposal is strictly regulated due to the presence of the chlorine atom, which dictates specific incineration protocols to prevent the formation of dioxins and release of acidic gases (HCl).

Parameter Technical Specification
Chemical Name 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Common Name 3-(4-Chlorophenyl)-3'-methoxypropiophenone
CAS Number 898787-64-9 (Verify against container label)
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Physical State Solid (Powder/Crystalline)
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2
Waste Stream Halogenated Organic (Critical for incineration routing)

Core Directive: Segregation & Causality

The Golden Rule of Halogenated Waste: You must never mix 3-(4-Chlorophenyl)-3'-methoxypropiophenone with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is labeled and treated as halogenated waste.[1]

  • Causality: Halogenated compounds require high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize hydrochloric acid (HCl) byproducts.[1] Mixing them with non-halogenated waste complicates the fuel blending process at disposal facilities, significantly increasing disposal costs and environmental risk.

  • Self-Validating Step: Check the label. If the chemical name contains "Chloro-", "Bromo-", "Fluoro-", or "Iodo-", it must go into the Halogenated waste stream.[1]

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life inventory or excess solid reagent.[1]

  • Containment: Do not empty loose powder into a liquid waste carboy. Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituent: "3-(4-Chlorophenyl)-3'-methoxypropiophenone"[1][2]

    • Percentage: "100%"

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Sealing: Ensure the cap is screw-tight. Parafilm is not a secondary containment measure; use a proper lid.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for mother liquors or reaction solvents containing the compound.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Solvent carboy.

    • If dissolved in Ethyl Acetate or Ethanol : The presence of the solute (the chlorophenyl compound) renders the entire solution halogenated. Pour into the Halogenated Solvent carboy.

  • Concentration Logging: On the waste tag, list the solvent as the primary constituent and the solute (3-(4-Chlorophenyl)-3'-methoxypropiophenone) as a trace constituent (<1% or actual %).[1]

Scenario C: Contaminated Debris

Applicable for gloves, weigh boats, and paper towels.

  • Segregation: Do not throw in regular trash.

  • Collection: Place in a clear, heavy-duty plastic bag (minimum 4 mil thickness) or a dedicated solid waste drum.

  • Labeling: Tag as "Solid Debris Contaminated with Halogenated Organics."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 3-(4-Chlorophenyl)-3'-methoxypropiophenone StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure/Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves/Wipes) StateCheck->DebrisPath SolidAction Place in Wide-Mouth HDPE Jar SolidPath->SolidAction LiquidAction Identify Solvent Base LiquidPath->LiquidAction DebrisAction Double Bag (Clear) Label 'Solid Hazardous' DebrisPath->DebrisAction FinalLabel Label & Request Pickup (List Full Chemical Name) SolidAction->FinalLabel HaloCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidAction->HaloCheck DebrisAction->FinalLabel MixHalo Add to HALOGENATED Waste Carboy HaloCheck->MixHalo Yes MixNonHalo Solvent is Non-Halogenated (e.g., Acetone, MeOH) HaloCheck->MixNonHalo No MixHalo->FinalLabel Override CRITICAL STEP: Presence of Chloro-compound renders stream HALOGENATED MixNonHalo->Override Override->MixHalo

Figure 1: Decision tree for waste segregation.[1] Note the critical override where non-halogenated solvents must be treated as halogenated once contaminated with the chlorophenyl compound.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and environmental contamination.[3][4]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum) provides sufficient splash protection.

    • Respiratory: If powder is aerosolized, use an N95 or P100 particulate respirator.

    • Eyes: Chemical safety goggles.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to collect the powder. Place all cleanup materials into the "Contaminated Debris" bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a soap and water solution.[5] Collect the rinsate as liquid hazardous waste.

References

  • PubChem. (2023). Compound Summary: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-3'-methoxypropiophenone
Reactant of Route 2
3-(4-Chlorophenyl)-3'-methoxypropiophenone
© Copyright 2026 BenchChem. All Rights Reserved.